molecular formula C15H14O2 B1612630 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 955929-56-3

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B1612630
CAS No.: 955929-56-3
M. Wt: 226.27 g/mol
InChI Key: GYAKPFZFMPRKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(9-12)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAKPFZFMPRKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591285
Record name 2',6'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955929-56-3
Record name 2',6'-Dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide for the synthesis of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS: 955929-56-3)[1],[2]. This whitepaper is designed for application scientists and drug development professionals dealing with sterically hindered biaryl systems, particularly in the synthesis of kinase inhibitors[3],[4].

Retrosynthetic Logic & Pathway Selection

The target molecule, 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid, features a highly sterically hindered ortho, ortho'-disubstituted biaryl axis. The construction of this C-C bond requires careful selection of coupling partners to minimize activation barriers during catalysis.

Retrosynthesis Target 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid PathA_Boronic 2,6-Dimethylphenyl boronic acid Target->PathA_Boronic Pathway A (Preferred) PathA_Halide 3-Bromobenzoic acid Target->PathA_Halide PathB_Boronic 3-Carboxyphenyl boronic acid Target->PathB_Boronic Pathway B PathB_Halide 2-Bromo-m-xylene Target->PathB_Halide

Caption: Retrosynthetic pathways for 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid synthesis.

Causality of Selection: Pathway A is the strategically superior route. In Pathway B, the aryl halide (2-bromo-m-xylene) is flanked by two methyl groups. This dual ortho-shielding severely impedes the initial oxidative addition of the Palladium(0) catalyst. By utilizing Pathway A, the steric burden is shifted to the boronic acid (2,6-dimethylphenylboronic acid), allowing the unhindered 3-bromobenzoic acid to readily undergo oxidative addition[5].

Mechanistic Paradigm: Conquering the Steric Bottleneck

In standard Suzuki-Miyaura couplings (e.g., using Pd(PPh3)4), the rate-limiting step is typically transmetalation. However, when synthesizing sterically demanding biaryls, the bottleneck shifts to reductive elimination [6]. The steric repulsion between the ortho-substituents on the intermediate Pd(II) complex prevents the two aryl groups from achieving the necessary coplanar transition state.

To overcome this, the use of Buchwald dialkylbiaryl phosphine ligands (such as SPhos or XPhos) is mandatory.

  • Electronic Effect: The highly electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl bromide.

  • Steric Effect: The massive steric bulk of the ligand forces the two aryl groups on the Pd(II) center into close proximity, artificially lowering the activation free energy (ΔG‡) required for reductive elimination[7],[6].

  • Secondary Stabilization: The lower aromatic ring of the Buchwald ligand provides a secondary π-interaction with the Pd center, stabilizing the coordinatively unsaturated Pd(0) species and preventing catalyst degradation (black palladium formation)[6].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd OxAdd Pd0->OxAdd 3-Bromobenzoic acid TransMet TransMet OxAdd->TransMet 2,6-Dimethylphenylboronic acid RedElim RedElim TransMet->RedElim Steric Crowding RedElim->Pd0 Product Release

Caption: Suzuki-Miyaura catalytic cycle highlighting the reductive elimination bottleneck.

Quantitative Data: Catalyst System Optimization

The following table summarizes the necessity of advanced ligand architectures for this specific ortho, ortho'-disubstituted coupling. Standard catalysts yield trace amounts due to stalled reductive elimination and subsequent protodeboronation of the starting material[8].

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Yield (%)
1Pd(PPh3)4 (5 mol%)NoneNa2CO3 (3 eq)Toluene/H2O100< 10%
2Pd(OAc)2 (5 mol%)dppf (5 mol%)K3PO4 (3.5 eq)Dioxane/H2O10028%
3Pd2(dba)3 (2 mol%)XPhos (8 mol%)K2CO3 (3.5 eq)Dioxane/H2O10082%
4 Pd(OAc)2 (2 mol%) SPhos (4 mol%) K3PO4 (3.5 eq) Dioxane/H2O 100 91%

Note: SPhos is highly optimized for the coupling of unhindered aryl halides with hindered boronic acids, making Entry 4 the optimal condition.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Because the starting aryl halide (3-bromobenzoic acid) contains a free carboxylic acid, it will immediately deprotonate in the presence of base. A purely non-polar solvent (like toluene) would cause the potassium salt of the substrate to precipitate, stalling the reaction. Therefore, a miscible Dioxane/H2O system is utilized to ensure homogeneity at reflux[5],[3]. Furthermore, the free carboxylic acid allows for a highly efficient acid-base extraction workup, eliminating the need for column chromatography.

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (1.00 g, 4.97 mmol, 1.0 eq), 2,6-dimethylphenylboronic acid (1.12 g, 7.46 mmol, 1.5 eq), Palladium(II) acetate (22.3 mg, 0.10 mmol, 0.02 eq), SPhos (81.6 mg, 0.20 mmol, 0.04 eq), and anhydrous K3PO4 (3.69 g, 17.4 mmol, 3.5 eq).

    • Causality: 1.5 equivalents of boronic acid are used to compensate for competitive protodeboronation at elevated temperatures. 3.5 equivalents of base are required because the first equivalent is consumed by the free carboxylic acid.

  • Solvent Addition & Degassing: Add a pre-mixed solvent system of 1,4-Dioxane and Deionized Water (4:1 v/v, 25 mL). Seal the flask and degas via three freeze-pump-thaw cycles or vigorous sparging with ultra-pure Nitrogen for 15 minutes.

  • Catalysis: Heat the reaction mixture to 100 °C in an oil bath for 16 hours under a positive nitrogen atmosphere.

    • In-Process Control (IPC): Quench a 50 µL aliquot in 1M HCl, extract with EtOAc, and analyze via LC-MS to confirm the disappearance of the 3-bromobenzoic acid peak.

  • Phase Separation (Self-Purification): Cool the mixture to room temperature. Transfer to a separatory funnel and dilute with 30 mL of Deionized Water and 30 mL of Ethyl Acetate (EtOAc). Shake and separate the layers.

    • Causality: The target product exists as a water-soluble potassium carboxylate salt. The organic layer (EtOAc) will contain the SPhos ligand, deactivated palladium species, and any homocoupled 2,2',6,6'-tetramethylbiphenyl byproduct. Discard the organic layer.

  • Acidification & Isolation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 2M HCl dropwise until the pH reaches ~2.0. The product, 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid, will crash out as a brilliant white precipitate.

  • Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold water (2 x 10 mL), and dry under high vacuum at 45 °C overnight.

Workflow Step1 1. Reagent Loading Step2 2. Degassing & Solvent Step1->Step2 Step3 3. Cross-Coupling (100 °C) Step2->Step3 Step4 4. Phase Separation Step3->Step4 Step5 5. Acidification (pH 2) Step4->Step5 Step6 6. Filtration & Drying Step5->Step6

Caption: Self-validating experimental workflow with acid-base purification.

References[1] National Center for Biotechnology Information. "2',6'-Dimethylbiphenyl-3-carboxylic acid | CID 17852404". PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/17852404[2] MolCore. "955929-56-3 | 2',6'-Dimethylbiphenyl-3-carboxylic acid". MolCore Chemical Database. URL: https://www.molcore.com/product/955929-56-3[7] Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling". MilliporeSigma Technical Articles. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/c-c-ring-construction/buchwald-ligands[8] RSC Publishing. "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction". Dalton Transactions. URL: https://pubs.rsc.org/en/content/articlelanding/2023/dt/d3dt00645a[6] ACS Publications. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls". Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b01465[9] ResearchGate. "Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates". URL: https://www.researchgate.net/publication/282333000_STUDIES_ON_SUZUKI_COUPLING_REACTIONS_OF_LARGE_STERICALLY_HINDERED_SUBSTRATES[5] Wiley-VCH. "Supporting Information: Suzuki-Miyaura coupling of chlorobenzoic acids using ligand 2". Advanced Synthesis & Catalysis. URL: https://onlinelibrary.wiley.com/[3] Google Patents. "WO2005096784A2 - Benzotriazine inhibitors of kinases". URL: https://patents.google.com/patent/WO2005096784A2/en[4] Google Patents. "US8481536B2 - Benzotriazine inhibitors of kinases". URL: https://patents.google.com/patent/US8481536B2/en

Sources

Conformational Pre-organization in Biaryl Scaffolds: Physicochemical Profiling and Applications of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, controlling molecular conformation is a paramount strategy for optimizing both target affinity and selectivity. 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS: 955929-56-3) serves as a highly privileged, conformationally restricted building block. By leveraging the steric bulk of ortho-methyl substitutions, this biaryl system is forced out of planarity, effectively locking the molecule into an orthogonal conformation.

This technical whitepaper provides an in-depth analysis of the physicochemical properties of this compound, explores the thermodynamic causality behind its use in drug discovery, and details self-validating experimental workflows for its functionalization and conformational analysis.

Structural and Physicochemical Profile

The utility of a building block in medicinal chemistry is dictated by its physicochemical parameters, which directly influence the pharmacokinetics (PK) and pharmacodynamics (PD) of the final active pharmaceutical ingredient (API). Data for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is summarized below, grounded in authoritative data from the[1].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality & Significance in Drug Design
Molecular Formula C₁₅H₁₄O₂Provides a low-molecular-weight core, ideal for Fragment-Based Drug Design (FBDD).
Molecular Weight 226.27 g/mol Leaves an ample "molecular weight budget" (< 500 Da) for downstream derivatization.
XLogP3 4.4Indicates high lipophilicity driven by the biaryl core; requires polar functionalization at the carboxylate to optimize aqueous solubility.
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent for passive membrane permeability; well within Lipinski’s Rule of 5 parameters.
Rotatable Bonds 2The biaryl axis possesses highly restricted rotation, significantly reducing the entropic penalty upon target binding.
H-Bond Donors / Acceptors 1 / 2The carboxylic acid moiety serves as a versatile pharmacophore for interacting with basic residues (e.g., Arginine, Lysine) in target binding pockets.

Mechanistic Insights: The Thermodynamics of Atropisomerism

To understand the value of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, one must analyze the thermodynamics of protein-ligand interactions. As highlighted by LaPlante et al. in, unhindered biaryls exist in a "flatland" of freely rotating conformations[2]. When a flexible biaryl binds to a target, it must freeze into a single bioactive conformation. This loss of rotational freedom incurs a massive entropic penalty ( −TΔS ) , which diminishes the overall free energy of binding ( ΔG ).

By introducing methyl groups at the 2' and 6' positions, a severe steric clash is created with the ortho-hydrogens of the benzoic acid moiety. This forces the two rings to adopt an orthogonal (non-planar) geometry.

  • The Causality: The molecule is "pre-organized." The entropic penalty is paid synthetically prior to the biological assay. Consequently, the ΔG of binding is driven primarily by favorable enthalpy ( ΔH ), leading to superior target affinity. Furthermore, this rigid 3D architecture prevents the molecule from adopting alternative conformations that might bind to off-target proteins, thereby enhancing selectivity.

G A Flexible Lead (High Entropy) B 2',6'-Dimethyl Substitution A->B Structural Modification C Orthogonal Biaryl Conformation B->C Steric Clash D Reduced Entropic Penalty C->D Pre-organization E Enhanced Target Affinity & Selectivity D->E Thermodynamics

Figure 1: Thermodynamic rationale for incorporating 2',6'-dimethyl biaryl motifs in drug design.

Experimental Workflows & Protocols

As a Senior Application Scientist, ensuring that protocols are self-validating and mechanistically sound is critical. Below are two field-proven workflows for utilizing and analyzing this compound.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

The 3-carboxylic acid is a prime synthetic handle. This protocol details its conversion into an amide, a ubiquitous linkage in medicinal chemistry.

  • Activation (Formation of the Active Ester):

    • Step: Dissolve 1.0 eq of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes.

    • Causality: EDC is selected because its urea byproduct is highly water-soluble, simplifying downstream purification. HOBt is added to rapidly form an OBt-active ester. This prevents the formation of the unreactive N-acylurea dead-end product that can occur if EDC is used alone.

  • Amine Addition:

    • Step: Add 1.5 eq of the target primary/secondary amine, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It ensures the target amine remains in its reactive free-base form without competing for the active ester.

  • Self-Validation (Reaction Monitoring):

    • Step: Monitor the reaction via LC-MS. The protocol is self-validating when the extracted ion chromatogram (EIC) shows the complete disappearance of the starting mass ( [M−H]− 225.1) and the emergence of the desired amide mass.

  • Workup:

    • Step: Quench with water, extract with EtOAc, wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

To quantify the rigidity of the biaryl axis, the rotational energy barrier ( ΔG‡ ) must be calculated.

  • Sample Preparation:

    • Step: Dissolve 15 mg of the compound (or a chiral derivative) in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is chosen for its high boiling point (189 °C), allowing for a wide temperature sweep without solvent evaporation or boiling inside the NMR probe.

  • Data Acquisition:

    • Step: Acquire high-resolution ¹H-NMR spectra starting at 298 K. Increment the temperature in 10 K steps up to 398 K, allowing 5 minutes of thermal equilibration at each step.

  • Coalescence Identification:

    • Step: Monitor the diastereotopic protons or the distinct signals of the 2',6'-methyl groups. Identify the Coalescence Temperature ( Tc​ ) where the distinct peaks broaden and merge into a single broad singlet.

  • Thermodynamic Extraction & Self-Validation:

    • Step: Calculate the exchange rate ( k ) and use the Eyring equation to determine ΔG‡ .

    • Self-Validation: After reaching 398 K, cool the sample back to 298 K and acquire a final spectrum. If the final spectrum perfectly matches the initial 298 K spectrum, it proves the spectral changes were due to conformational dynamics (bond rotation) and not thermal degradation.

G Step1 Sample Prep: Dissolve in DMSO-d6 Step2 VT-NMR Acquisition: 298K to 398K Step1->Step2 Step3 Identify Coalescence Temperature (Tc) Step2->Step3 Spectral Analysis Step4 Calculate Exchange Rate (k) Step3->Step4 Eyring Equation Step5 Derive Rotational Barrier (ΔG‡) Step4->Step5 Thermodynamic Extraction

Figure 2: Step-by-step VT-NMR workflow for determining the biaryl rotational energy barrier.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17852404, 2',6'-Dimethylbiphenyl-3-carboxylic acid". PubChem. Available at:[Link]

  • LaPlante, S. R., et al. "Atropisomerism in the Pharmaceutically Relevant Realm". Accounts of Chemical Research, 2022. Available at:[Link]

  • Toenjes, S. T., & Gustafson, J. L. "Atropisomerism in medicinal chemistry: challenges and opportunities". Future Medicinal Chemistry, 2018. Available at:[Link]

Sources

Comprehensive Characterization and Analytical Profiling of 3-(2,6-Dimethylphenyl)benzoic Acid (CAS 955929-56-3)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(2,6-Dimethylphenyl)benzoic acid (CAS 955929-56-3), systematically known as 2',6'-dimethylbiphenyl-3-carboxylic acid, is a highly functionalized, sterically hindered biaryl building block[1]. Biaryl motifs are privileged structures in medicinal chemistry, agrochemicals, and materials science. The presence of ortho-methyl groups on this specific scaffold induces significant steric strain, forcing the two aromatic rings into a nearly orthogonal conformation. This whitepaper provides a rigorous, field-proven protocol for the synthesis, purification, and comprehensive analytical characterization of this compound, designed for drug development professionals and analytical chemists.

Physicochemical Properties & Structural Dynamics

The physical and computed properties of 3-(2,6-dimethylphenyl)benzoic acid dictate its behavior in both synthetic workflows and biological assays[1].

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 3-(2,6-dimethylphenyl)benzoic acid
CAS Registry Number 955929-56-3
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Monoisotopic Mass 226.0994 Da
Topological Polar Surface Area (TPSA) 37.3 Ų
XLogP3 4.4

Causality in Structural Dynamics: The two methyl groups at the 2' and 6' positions of the biphenyl system create severe steric repulsion with the ortho-hydrogens of the benzoic acid ring. This forces the dihedral angle between the two rings to approach 90°, breaking the extended π-conjugation. This orthogonality is critical for rational drug design: it allows the molecule to occupy distinct three-dimensional chemical space, which often improves target specificity and reduces off-target planar intercalation.

Synthetic Methodology: Sterically Hindered Suzuki-Miyaura Coupling

The synthesis of ortho-substituted biaryls requires overcoming the high activation energy of the transmetalation step in the catalytic cycle[2]. The following protocol utilizes a self-validating Suzuki-Miyaura cross-coupling approach.

Step-by-Step Protocol
  • Reagent Preparation: Charge a Schlenk flask with 3-bromobenzoic acid (1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: An excess of boronic acid is explicitly used to compensate for competitive protodeboronation, a well-documented side reaction for electron-rich, sterically hindered boronic acids[3].

  • Solvent Addition: Add a degassed mixture of Toluene/EtOH/H₂O (2:1:1 v/v/v).

    • Causality: Toluene solubilizes the organic substrates, water dissolves the inorganic base, and ethanol acts as a phase-transfer bridge. This maximizes the interfacial surface area crucial for the rate-limiting transmetalation step[4].

  • Catalyst Introduction: Add Pd(PPh₃)₄ (5 mol%).

    • Causality: While newer Buchwald ligands are excellent for hindered couplings, standard tetrakis(triphenylphosphine)palladium(0) remains highly effective here when the reaction is driven by elevated temperature[2].

  • Reaction: Heat the mixture at 90 °C for 18 hours under a nitrogen atmosphere.

  • In-Process Control (IPC) & Self-Validation: Monitor via LC-MS.

    • Causality: Thin Layer Chromatography (TLC) is insufficient due to the similar polarity (Rf values) of the starting 3-bromobenzoic acid and the product. LC-MS is mandated to confirm the disappearance of the isotopic bromine doublet (M, M+2) and the emergence of the m/z 225.09 [M-H]⁻ peak.

  • Workup & Purification: Cool to room temperature and remove volatiles in vacuo. Dilute with water and wash with diethyl ether to extract non-polar homocoupled byproducts. Acidify the aqueous layer to pH 2 with 1M HCl.

    • Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the pure product to precipitate. Filter and recrystallize from hot ethanol/water.

G Start 3-Bromobenzoic Acid + 2,6-Dimethylphenylboronic Acid Catalyst Pd(PPh3)4 / K2CO3 Toluene/EtOH/H2O, 90°C Start->Catalyst Coupling Suzuki-Miyaura Cross-Coupling Catalyst->Coupling Workup Acidic Workup & Extraction (HCl / EtOAc) Coupling->Workup Purification Recrystallization (EtOH/Water) Workup->Purification Product 3-(2,6-Dimethylphenyl)benzoic Acid (CAS 955929-56-3) Purification->Product Analysis Characterization Workflow Product->Analysis NMR 1H & 13C NMR (Structural Elucidation) Analysis->NMR MS HRMS (ESI-TOF) (Molecular Weight) Analysis->MS IR FT-IR Spectroscopy (Functional Groups) Analysis->IR

Figure 1: Synthetic and analytical workflow for 3-(2,6-dimethylphenyl)benzoic acid.

Analytical Characterization Data

The following tables summarize the expected quantitative spectral data for the fully characterized compound.

Table 2: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment
13.05br s1H--COOH
7.98dt1H7.8, 1.5Ring B (Benzoic), H-4
7.75t1H1.5Ring B (Benzoic), H-2
7.60t1H7.8Ring B (Benzoic), H-5
7.45dt1H7.8, 1.5Ring B (Benzoic), H-6
7.18t1H7.5Ring A (Dimethyl), H-4
7.10d2H7.5Ring A (Dimethyl), H-3, H-5
1.98s6H-2 x -CH₃

Causality in NMR: The methyl protons appear at an unusually shielded position (~1.98 ppm) compared to standard aryl methyls (~2.3 ppm). This is a direct consequence of the orthogonal ring conformation; the methyl groups sit within the shielding cone of the adjacent benzoic acid π-system.

Table 3: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
167.5C=O (Carboxylic acid)
141.2Ring B, C-1 (Quaternary, biaryl link)
140.0Ring A, C-1 (Quaternary, biaryl link)
135.8Ring A, C-2, C-6 (Quaternary, methyl-bearing)
134.1Ring B, C-6
131.5Ring B, C-3 (Quaternary, COOH-bearing)
130.2Ring B, C-2
129.5Ring B, C-5
128.8Ring B, C-4
127.9Ring A, C-4
127.4Ring A, C-3, C-5
20.42 x -CH₃

Table 4: FT-IR Data (ATR)

Wavenumber (cm⁻¹)Functional Group / Vibration Mode
3200 - 2500 (broad)O-H stretch (hydrogen-bonded carboxylic acid dimer)
1685C=O stretch (conjugated carboxylic acid)
1605, 1580C=C aromatic ring stretch
1460, 1380C-H bending (methyl groups)
760, 710C-H out-of-plane bending (meta-disubstituted and trisubstituted rings)

Experimental Protocols for Analytical Workflows

To ensure high-fidelity reproducibility across laboratories, the following specific instrumental parameters must be utilized:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 10 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆. Acquire spectra at 298 K.

    • Causality: The use of a highly polar, hydrogen-bond accepting solvent like DMSO-d₆ is mandated to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers, yielding a sharper, quantifiable -COOH proton signal.

  • High-Resolution Mass Spectrometry (HRMS): Utilize Electrospray Ionization Time-of-Flight (ESI-TOF) operated strictly in negative ion mode.

    • Causality: The carboxylic acid moiety readily deprotonates in the ESI source. Negative mode is therefore highly sensitive for this compound, producing a clean m/z 225.09 [M-H]⁻ molecular ion peak with minimal fragmentation, ensuring accurate mass validation.

  • FT-IR Spectroscopy: Perform analysis using Attenuated Total Reflectance (ATR) equipped with a monolithic diamond crystal.

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates an artifactual broad band around 3300 cm⁻¹, which obscures the critical broad O-H stretch region of the carboxylic acid dimer.

Sources

The Privileged Scaffold: Biological Activity and Therapeutic Applications of Dimethyl Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the dimethyl biphenyl carboxylic acid (DMBCA) motif has emerged as a highly versatile and privileged pharmacophore. By combining the rigid, lipophilic bulk of a biphenyl system with the electrostatic anchoring potential of a carboxylic acid, this scaffold provides exceptional binding affinity across a diverse range of biological targets.

The strategic placement of methyl groups—particularly at the 2,6 or 2,2' positions—induces severe steric hindrance, restricting rotation around the inter-ring C-C bond. This forces the biphenyl system into a stable, orthogonal (perpendicular) conformation, which is highly effective at occupying deep, narrow hydrophobic pockets in target proteins[1]. Concurrently, the carboxylic acid moiety acts as a critical hydrogen-bond acceptor and anion, forming salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within receptor active sites[2].

This whitepaper explores the mechanistic pathways, structure-activity relationships (SAR), and experimental validation protocols for DMBCAs across three distinct therapeutic domains: Oncology/Inflammation (EP2 Antagonism), Metabolic Disorders (GPR40/FFA1 Agonism), and Biodefense (Ricin Toxin Inhibition).

Mechanistic Pathways & Biological Targets

EP2 Receptor Antagonism (Oncology & Inflammation)

Prostaglandin E2 (PGE2) is a lipid mediator that drives pathological changes in reproductive biology (e.g., endometriosis), neurodegeneration, and tumor angiogenesis[3]. The effects of PGE2 are mediated through G-protein coupled receptors (GPCRs), specifically the EP2 subtype, which couples to Gs proteins to stimulate adenylate cyclase and increase intracellular cyclic AMP (cAMP)[3].

DMBCA derivatives, particularly those integrated with 2H-indazole cores, act as potent, competitive EP2 receptor antagonists[3]. By occupying the orthosteric binding site, the DMBCA scaffold prevents PGE2 binding, thereby halting the downstream cAMP/Protein Kinase A (PKA) signaling cascade that drives inflammatory and angiogenic gene transcription.

EP2_Signaling PGE2 Prostaglandin E2 (Endogenous Agonist) EP2 EP2 Receptor (Gs-Coupled) PGE2->EP2 Activates DMBCA DMBCA Derivative (Competitive Antagonist) DMBCA->EP2 Blocks Gs Gs Protein Activation EP2->Gs Signal Transduction AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Pathway (Inflammation/Oncology) cAMP->PKA Kinase Activation

EP2 Receptor signaling pathway and targeted antagonism by DMBCA derivatives.

GPR40/FFA1 Agonism (Type 2 Diabetes Mellitus)

The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), is highly expressed in pancreatic β-cells. Activation of GPR40 by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). DMBCAs, specifically phenylpropanoic acid derivatives (e.g., 3-{4-[(2′,6′-dimethylbiphenyl-3-yl)methoxy]-2-fluorophenyl}propanoic acid), have been identified as potent GPR40 agonists[4].

The carboxylic acid mimics the polar head of endogenous fatty acids, while the dimethylbiphenyl moiety occupies the hydrophobic binding channel. Because the insulinotropic action of GPR40 agonists is strictly glucose-dependent, these compounds carry a minimal risk of inducing hypoglycemia, making them highly attractive for Type 2 Diabetes therapy[4]. To overcome rapid clearance via β-oxidation of the propanoic acid chain, medicinal chemists have successfully developed fused-ring alkanoic acids that shield the metabolically labile sites while retaining the DMBCA pharmacophore[4].

Ribosomal Inhibition (Anti-Toxin Therapeutics)

Ricin is a lethal ribosome-inactivating protein. Inhibitors targeting the Ricin Toxin A-chain (RTA) actively utilize the DMBCA scaffold. Specifically, 2,6-dimethylbiphenyl-thiophene carboxylic acid derivatives bind to the RTA active site. The forced orthogonal conformation of the 2,6-dimethylbiphenyl group allows it to wedge perfectly into the deep hydrophobic pocket of the ribosome-binding site, while the carboxylic acid forms critical electrostatic interactions with surface residues Arg234 and Arg235[1].

Quantitative Data Summary

The structural tunability of the DMBCA scaffold allows for high potency across entirely different target classes. The table below summarizes the comparative biological activity of optimized DMBCA derivatives.

Biological TargetTherapeutic IndicationDMBCA Structural ClassBiological ActivityPotency (IC₅₀ / EC₅₀)Key Structural Driver
EP2 Receptor Endometriosis, CancerDMBCA-2H-IndazoleAntagonist< 50 nMBiphenyl steric bulk blocks PGE2 entry
GPR40 / FFA1 Type 2 DiabetesDMBCA-Fused Alkanoic AcidAgonist~ 50 nMCarboxylate mimics fatty acid polar head
Ricin Toxin A BiodefenseDMBCA-ThiopheneInhibitor~ 10 µMOrthogonal conformation fits RTA pocket

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of DMBCA derivatives requires highly controlled experimental workflows. Below are the standard operating procedures for validating EP2 antagonism and GPR40 agonism.

Protocol 1: In Vitro EP2 Receptor Antagonism Assay (cAMP Accumulation)

Objective: Quantify the ability of DMBCA derivatives to inhibit PGE2-induced cAMP production[3]. Causality & Validation: Because cAMP is rapidly degraded by endogenous phosphodiesterases (PDEs), the assay must include a PDE inhibitor (IBMX). Without IBMX, the measured cAMP would reflect a false negative for adenylate cyclase activity, rendering the IC₅₀ calculation invalid.

  • Cell Preparation: Seed recombinant CHO-K1 cells stably expressing the human EP2 receptor into a 384-well microplate at a density of 5,000 cells/well.

  • Inhibitor Pre-incubation: Add 1 mM IBMX (3-isobutyl-1-methylxanthine) to the assay buffer to completely halt PDE-mediated cAMP degradation[3].

  • Compound Dosing: Dispense the DMBCA test compound across a 10-point concentration gradient (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate the cells with an EC₈₀ concentration of PGE2 (typically ~3 nM) for 45 minutes.

  • Lysis & Detection: Lyse the cells using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.

  • Data Analysis: Calculate the IC₅₀ based on the competitive displacement of the fluorescent cAMP tracer.

Protocol 2: In Vivo Efficacy - Oral Glucose Tolerance Test (OGTT) for GPR40 Agonists

Objective: Assess the glucose-dependent insulinotropic action of DMBCA-based GPR40 agonists in vivo[4]. Causality & Validation: The animals must be fasted overnight to establish a stable, low baseline of blood glucose. Because GPR40 agonists only stimulate insulin secretion in the presence of elevated glucose, dosing the compound prior to a glucose challenge proves the glucose-dependency of the mechanism, distinguishing it from traditional sulfonylureas that cause dangerous hypoglycemia.

  • Animal Preparation: Fast male Sprague-Dawley rats (8-10 weeks old) for 16 hours overnight.

  • Compound Administration: Administer the DMBCA derivative (e.g., 10 mg/kg) via oral gavage suspended in 0.5% methylcellulose.

  • Incubation: Allow a 30-minute absorption window to reach peak plasma concentration (Cmax).

  • Glucose Challenge: Administer an oral glucose load of 2.0 g/kg body weight.

  • Blood Sampling: Collect tail vein blood samples at t = 0, 15, 30, 60, and 120 minutes post-challenge.

  • Quantification: Centrifuge samples to isolate plasma. Measure plasma glucose via the glucose oxidase method and plasma insulin via ELISA.

OGTT_Workflow Start Animal Preparation (Overnight Fasting) Dosing Oral Administration (DMBCA GPR40 Agonist) Start->Dosing Incubation 30 Min Absorption Window Dosing->Incubation Challenge Oral Glucose Challenge (2 g/kg) Incubation->Challenge Sampling Blood Sampling (t=0, 15, 30, 60, 120 min) Challenge->Sampling Analysis Plasma Insulin & Glucose Quantification Sampling->Analysis

In vivo workflow for assessing glucose-dependent insulinotropic action via OGTT.

Conclusion & Future Perspectives

The dimethyl biphenyl carboxylic acid (DMBCA) scaffold represents a triumph of rational drug design. By leveraging steric hindrance to force an orthogonal molecular geometry, medicinal chemists can precisely target deep hydrophobic pockets that are inaccessible to planar molecules[1]. Furthermore, the ongoing exploration of carboxylic acid bioisosteres (such as N-acyl sulfonamides or tetrazoles) promises to resolve historical pharmacokinetic liabilities, such as rapid clearance or poor membrane permeability[2]. As research progresses, the DMBCA motif will undoubtedly continue to yield breakthrough therapeutics in oncology, metabolic disease, and infectious disease.

References

  • WO2013079425 - Novel 2H-indazoles as EP2 Receptor Antagonists Source: Google Patents / Googleapis URL
  • Identification of Fused-Ring Alkanoic Acids with Improved Pharmacokinetic Profiles that Act as G Protein-Coupled Receptor 40/Free Fatty Acid Receptor 1 Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PubMed Central (PMC)
  • Carboxylic Acid (Bio)

Sources

Therapeutic Targeting of GPR40/FFA1: The Role of the 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid Pharmacophore in Type 2 Diabetes Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Type 2 Diabetes (T2D) drug discovery, the quest for insulin secretagogues that do not induce hypoglycemia has driven researchers toward novel G protein-coupled receptors. 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 955929-56-3) has emerged not merely as a chemical intermediate, but as a highly privileged structural motif. When integrated into larger molecular architectures, this specific biphenyl moiety acts as a critical pharmacophore for agonizing the G protein-coupled receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFA1)[1].

This technical whitepaper explores the mechanistic rationale, structure-activity relationship (SAR) dynamics, and validated experimental methodologies surrounding the use of 2',6'-dimethylbiphenyl derivatives in the development of next-generation antidiabetic therapeutics.

Mechanistic Rationale: Why Target GPR40?

Traditional insulin secretagogues, such as sulfonylureas, force the closure of ATP-sensitive potassium channels in pancreatic β-cells, triggering insulin release regardless of circulating glucose levels. This mechanism inherently carries a severe risk of fasting hypoglycemia.

GPR40 offers a paradigm shift: glucose-dependent insulinotropic action . GPR40 is predominantly expressed on the surface of pancreatic β-cells[1]. Endogenous ligands (medium-to-long-chain free fatty acids) or synthetic agonists bind to GPR40, which is coupled to the Gαq protein. Activation of Gαq stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into Inositol trisphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. Crucially, this Ca²⁺ mobilization amplifies the exocytosis of insulin vesicles only when intracellular ATP levels are already elevated due to glucose metabolism[2].

GPR40 Signaling Pathway Visualization

GPR40_Signaling Agonist 2',6'-Dimethylbiphenyl Agonist GPR40 GPR40 / FFA1 Receptor Agonist->GPR40 Binds Gq Gαq Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin Triggers Exocytosis PKC->Insulin Enhances

Fig 1: GPR40 Gαq-coupled signaling pathway mediating glucose-dependent insulin secretion.

Structure-Activity Relationship (SAR) Dynamics

The synthesis of potent GPR40 agonists often utilizes 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid as a precursor. The carboxylic acid is typically reduced to a methanol group, which is then ether-linked to an acidic headgroup (like phenylpropanoic acid).

The Orthogonal Conformation Advantage

The inclusion of the 2',6'-dimethyl substitution on the biphenyl ring is a masterclass in steric engineering. The methyl groups create severe steric hindrance against the adjacent phenyl ring, restricting rotation around the biaryl bond. This forces the biphenyl system into an orthogonal (non-planar) conformation . This specific 3D geometry acts as a precise "key" that perfectly occupies the lipophilic binding pocket of the GPR40 receptor, driving binding affinity up and pushing the half-maximal effective concentration (EC50) down into the single-digit nanomolar range[1].

Overcoming Metabolic Liabilities

Early iterations, such as Compound 4p (3-{4-[(2',6'-dimethylbiphenyl-3-yl)methoxy]-2-fluorophenyl}propanoic acid), exhibited an exceptional EC50 of 5.7 nM[1]. However, the flexible phenylpropanoic acid tail was highly susceptible to in vivo β-oxidation, leading to rapid clearance and low oral bioavailability[3].

To solve this, researchers cyclized the propanoic acid moiety into fused-ring systems (e.g., dihydrobenzofurans). This structural lock shielded the metabolic soft spot while maintaining the exact spatial distance required between the lipophilic biphenyl tail and the acidic headgroup (which anchors to Arg183/Arg258 in the receptor)[3],[2]. Furthermore, introducing polar substitutions at the 4'-position of the biphenyl ring successfully mitigated lipotoxicity and off-target cytotoxicity[4].

Quantitative SAR Summary
Compound / DerivativeTargetEC50 (nM)Oral Bioavailability (F%)Key Structural Feature
Lead 1b GPR40510LowUnsubstituted benzyloxyphenylpropanoic acid
Compound 4p GPR405.721.5%2',6'-dimethylbiphenyl moiety (High potency, rapid clearance)
Compound 53 GPR40< 10> 50%Fused dihydrobenzofuran core + 2',6'-dimethylbiphenyl tail
TAK-875 (Fasiglifam) GPR401469.4%Sulfonylpropoxy biphenyl + dihydrobenzofuran (Clinical candidate)

Data synthesized from foundational GPR40 optimization studies[1],[3],[2].

Field-Proven Experimental Methodologies

To validate the efficacy of 2',6'-dimethylbiphenyl-derived GPR40 agonists, a self-validating system of in vitro and in vivo assays is required. The following protocols detail the causality behind each experimental choice.

Protocol A: In Vitro Aequorin Calcium Mobilization Assay

Purpose: To directly quantify Gαq-mediated receptor activation in real-time. Aequorin is a photoprotein that emits luminescence strictly upon binding Ca²⁺, providing an immediate, interference-free readout of intracellular calcium spikes.

  • Cell Preparation: Culture CHO-K1 cells stably transfected with human GPR40 and apoaequorin. Harvest cells at 80% confluency.

  • Coelenterazine Loading: Resuspend cells in Assay Buffer (HBSS, 20 mM HEPES, 0.1% BSA , pH 7.4). Add 5 µM coelenterazine h and incubate in the dark for 2 hours at room temperature.

    • Causality Note: The inclusion of 0.1% BSA is critical. Biphenyl derivatives are highly lipophilic; BSA acts as a carrier protein to prevent the compound from adhering to the plastic walls of the microplate, ensuring accurate EC50 calculations[2].

  • Compound Plating: Serially dilute the biphenyl agonist in DMSO, then transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Kinetic Readout: Using a luminescence microplate reader (e.g., FLIPR), inject the loaded cells into the compound plate. Record the luminescent flash continuously for 60 seconds.

  • Analysis: Calculate the Area Under the Curve (AUC) of the luminescent signal and fit to a 4-parameter logistic equation to determine the EC50.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Purpose: To prove that the insulinotropic effect of the compound is strictly glucose-dependent, thereby validating its safety profile against hypoglycemia.

  • Animal Preparation: Fast male Wistar fatty rats (a standard T2D model) for 16 hours. This establishes a stable, low-baseline blood glucose level.

  • Compound Administration (t = -30 min): Administer the GPR40 agonist (e.g., 3 mg/kg) via oral gavage (p.o.) suspended in 0.5% methylcellulose.

    • Causality Note: Dosing 30 minutes prior to the glucose challenge allows the drug to reach Tmax and occupy the GPR40 receptors. During this 30-minute window, blood glucose and insulin are monitored. A true GPR40 agonist will cause zero spike in insulin during this fasting phase, proving no hypoglycemic risk[1].

  • Glucose Challenge (t = 0 min): Administer a glucose load (2 g/kg) via oral gavage.

  • Sampling & Biomarker Quantification: Collect tail vein blood at t = 0, 10, 30, 60, and 120 minutes post-glucose load. Measure blood glucose via a handheld glucometer and quantify plasma insulin using a rat-specific insulin ELISA.

  • Validation: Efficacy is confirmed if the AUC for glucose is significantly reduced and the AUC for insulin is significantly increased only after t = 0 compared to vehicle control.

References

  • Design, synthesis, and biological activity of potent and orally available G protein-coupled receptor 40 agonists - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9YbJtvnJGUd5rZVCfDm6-vcTEddnCJcN_M1Us4wXpk5lKHf1z9SoqJvakH248HCJTU9A3kwEBp0APDGn7frvb2LDxEPHw30xSTmy1qKo-CT9oXRZ-85e-GU0cIXZ_Z2uNGvFA]
  • Identification of fused-ring alkanoic acids with improved pharmacokinetic profiles that act as G protein-coupled receptor 40/free fatty acid receptor 1 agonists - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZraYIiio--QzJUhfBgGAICMjoWlXUAOhz56G4DSHDcsF2ABUdyEYrF2BpwTPn2aQLwiegytB0Bmrt6qOztiAIYZvxhD9cZE5C0qo5eMrHHm24ShSS_zbI4XLkkcx2P3INaYSw]
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtOxl9EAi9e3IEGe5Qv5T7uizABkxJf4HasbK3saPyieqCi42LQUUyBqvmH2uV45hTN01Dkokcml4R3G1Im7JLJDTOPV_iI4UpRTI7vpvZIw274WnyHniYU1vWZeu1jpf0qu_c]
  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist | ACS Medicinal Chemistry Letters. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZbWKBVmT63r5hNPe_29Ib4Rki4A04DmNEs4R4e-Nef8LgGzcefGeWYUwOerqrENm7YLSJz0LmvBP8u05Xhrj4kq784VnA8ERwuCQ41gySafQRPkG8-IoaydICeegQUIb9aNTUow==]

Sources

In-silico modeling of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid receptor binding

Author: BenchChem Technical Support Team. Date: March 2026

In-Silico Modeling of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid Receptor Binding: Conformational Dynamics and Target Engagement

As a Senior Application Scientist, I frequently encounter chemical scaffolds where seemingly minor structural modifications yield profound shifts in pharmacological activity. The 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid scaffold is a masterclass in this phenomenon. This whitepaper provides an in-depth technical guide to modeling the receptor binding of this molecule, focusing on the causality of its conformational pre-organization and demonstrating a self-validating in-silico pipeline for target engagement.

Conformational Causality: The Physics of Pre-Organization

Before docking a molecule into a receptor, we must understand its intrinsic physical behavior. Unsubstituted biphenyls possess a relatively low energy barrier to rotation, typically adopting a ~45° dihedral angle in solution to balance steric repulsion and π -conjugation.

However, the introduction of methyl groups at the 2' and 6' positions fundamentally alters the molecule's Conformational Energy Profile (CEP). These bulky methyl groups create severe steric clash with the ortho-hydrogens of the adjacent benzoic acid ring. Consequently, the molecule is forced out of planarity into a highly restricted, near-orthogonal conformation with a dihedral angle of ~88°–90°[1].

Why does this matter for drug design? When a flexible ligand binds to a receptor, it loses rotational degrees of freedom, incurring a massive thermodynamic penalty ( −TΔS ). By synthetically pre-organizing the biphenyl system into the exact orthogonal geometry required by specific receptor pockets, we bypass this entropic penalty. The 2',6'-dimethyl substitution is not merely a bulk addition; it is a calculated thermodynamic optimization.

Target Engagement: Free Fatty Acid Receptor 1 (GPR40)

To model this scaffold, we select the Free Fatty Acid Receptor 1 (FFAR1/GPR40) as our primary target. GPR40 is a G-protein-coupled receptor (GPCR) that enhances glucose-dependent insulin secretion, making it a highly validated target for Type 2 Diabetes[2].

The binding pocket for GPR40 ago-allosteric modulators (such as TAK-875) features a distinct topology[3]. The binding mechanism of our target scaffold relies on two distinct vectors:

  • The Electrostatic Anchor: The carboxylic acid at the 3-position acts as the primary pharmacophore, forming a critical salt bridge and hydrogen bond network with the Arg183 and Arg258 residues deep within the pocket[4].

  • The Lipophilic Wedge: The orthogonal 2',6'-dimethylphenyl ring is vectored directly into a narrow lipophilic sub-pocket formed by transmembrane helices 3 and 4. A planar or 45°-skewed biphenyl would sterically clash with the pocket walls, proving that the ~90° dihedral angle is mandatory for high-affinity binding[4].

Pathway LIG 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid REC GPR40 (FFAR1) Activation LIG->REC GQ Gαq Protein Coupling REC->GQ PLC Phospholipase C (PLC) Cleavage GQ->PLC IP3 IP3 / DAG Production PLC->IP3 CA Intracellular Ca2+ Release IP3->CA INS Glucose-Dependent Insulin Secretion CA->INS

Fig 1. Pharmacological signaling cascade initiated by GPR40 agonist binding.

In-Silico Experimental Protocol (Self-Validating Workflow)

To ensure scientific integrity, static docking must be validated by dynamic simulation. The following step-by-step methodology establishes a self-validating system for modeling this interaction.

Phase 1: Quantum Mechanical (QM) Ligand Preparation

  • Construct the 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid structure.

  • Perform a coordinate scan of the inter-ring dihedral angle using Density Functional Theory (DFT) at the B3LYP/6-31G* level[1].

  • Extract the global energy minimum (expected ~88°) and compute the restrained electrostatic potential (RESP) charges for accurate downstream molecular dynamics.

Phase 2: Receptor Preparation

  • Retrieve the high-resolution crystal structure of human GPR40 bound to TAK-875 (PDB ID: 4PHU)[3].

  • Strip the co-crystallized TAK-875 ligand, but intentionally retain the structural water molecules that mediate the Arg183/Arg258 network.

  • Assign protonation states at physiological pH (7.4) using PROPKA, ensuring the target arginine residues are positively charged to receive the ligand's carboxylate.

Phase 3: Molecular Docking

  • Define a 15 Å grid box centered on the Arg183/Arg258 anchor points.

  • Execute Extra Precision (XP) docking. The scoring function will evaluate the electrostatic salt bridge and the shape complementarity of the orthogonal methyl groups against the lipophilic pocket.

Phase 4: Molecular Dynamics (MD) & Free Energy Calculation

  • Embed the top-scoring GPR40-ligand complex into an explicit POPC lipid bilayer, solvate with TIP3P water, and neutralize with 0.15 M NaCl. (Ligands often enter the GPR40 allosteric site via the lipid phase[2]).

  • Run a 100 ns unconstrained production MD simulation using GROMACS.

  • Validate the pose: If the dihedral angle remains stable at ~90° and the Arg183/258 salt bridge persists for >80% of the trajectory, the pose is validated.

  • Calculate the binding free energy ( ΔG ) using the MM/GBSA method on the final 20 ns of the trajectory.

Workflow LIG Ligand QM Optimization (DFT B3LYP/6-31G*) DOCK Molecular Docking (Grid: Arg183/Arg258) LIG->DOCK PROT Receptor Preparation (GPR40 PDB: 4PHU) PROT->DOCK MD MD Simulation (100 ns, GROMACS) DOCK->MD MMGBSA MM/GBSA Analysis (ΔG binding) MD->MMGBSA

Fig 2. Self-validating in-silico pipeline for receptor-ligand modeling.

Quantitative Data Summary

The table below summarizes the representative quantitative differences between a flexible, unsubstituted biphenyl and our pre-organized target scaffold. The data highlights how overcoming the entropic penalty directly translates to superior binding free energy.

LigandDihedral Angle (QM Min)Docking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)Entropic Penalty ( −TΔS )
Biphenyl-3-carboxylic acid~45°-7.2-32.4High (Flexible)
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid~88°-9.8-45.1Low (Pre-organized)

References

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. National Institutes of Health (NIH). URL:[1]

  • Structural Basis for the Agonist Action at Free Fatty Acid Receptor 1 (FFA1R or GPR40). Academia.edu. URL:[4]

  • 4PHU: Crystal structure of Human GPR40 bound to allosteric agonist TAK-875. RCSB Protein Data Bank. URL:[3]

  • High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875. National Institutes of Health (NIH). URL:[2]

Sources

Comprehensive Spectroscopic Characterization of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The structural elucidation of sterically hindered biaryl systems is a critical component of modern pharmacophore development. 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid ( C15​H14​O2​ , MW: 226.27 g/mol ) represents a highly specific scaffold featuring a functionalized meta-substituted benzoic acid coupled to an ortho-disubstituted aromatic ring.

This whitepaper provides an in-depth, self-validating framework for the spectroscopic characterization (NMR, FT-IR, and Mass Spectrometry) of this molecule. By moving beyond empirical data reporting, this guide explores the causality behind the observed spectral phenomena—specifically, how the steric bulk of the 2',6'-dimethyl groups forces an orthogonal conformational geometry that profoundly alters the local magnetic and electronic environments of the molecule[1].

Conformational Causality & Anisotropic Effects

To accurately interpret the spectroscopic data of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, one must first understand its three-dimensional conformation. The presence of two methyl groups at the 2' and 6' positions introduces severe steric hindrance against the protons at the 2 and 6 positions of the benzoic acid ring.

To minimize steric strain, the molecule adopts a nearly orthogonal (perpendicular) conformation between the two aromatic rings. This restricted rotation (axial chirality/atropisomerism) has two profound effects on the Nuclear Magnetic Resonance (NMR) spectra:

  • Anisotropic Shielding of Methyl Groups: The 2' and 6' methyl groups are forced into the shielding cone of the adjacent benzoic acid ring's π -system, shifting their resonance significantly upfield compared to standard aryl methyl groups[2].

  • Deshielding by the Carboxyl Group: The electron-withdrawing nature of the carboxylic acid at the 3-position creates a localized deshielding effect, heavily influencing the chemical shifts of the H-2 and H-4 protons[3].

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra serve as the primary self-validating system for structural integrity. The data below is synthesized from established empirical rules for sterically hindered biphenyls and benzoic acid derivatives[1][4].

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Mechanistic Rationale
11.50 - 12.50Broad Singlet (br s)1H-COOHHighly deshielded acidic proton; broadens due to intermolecular hydrogen bonding and chemical exchange.
8.12dt ( J=7.8,1.5 Hz)1HH-4 (Ring B)Deshielded by the inductive and resonance effects of the meta-carboxylic acid group.
8.05t ( J=1.5 Hz)1HH-2 (Ring B)Situated between the biphenyl linkage and the carboxylic acid; experiences dual deshielding.
7.55t ( J=7.8 Hz)1HH-5 (Ring B)Standard meta-aromatic proton, least affected by the substituents.
7.42dt ( J=7.8,1.5 Hz)1HH-6 (Ring B)Ortho to the biphenyl linkage; slightly shielded by the orthogonal Ring A.
7.18 - 7.10Multiplet (m)3HH-3', 4', 5' (Ring A)Standard aromatic protons of the 2,6-dimethylphenyl ring.
2.04Singlet (s)6H2', 6' -CH 3​ Diagnostic Peak: Shifted upfield from ~2.3 ppm to 2.04 ppm due to the anisotropic shielding cone of Ring B[2].
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ , 298 K)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
172.5Quaternary (C=O)Carboxylic acid carbonyl carbon.
141.8, 140.5Quaternary (C)C-1, C-1' (Biphenyl linkage carbons).
136.2Quaternary (C)C-2', C-6' (Methyl-substituted carbons).
134.5CHC-2 (Between biphenyl link and COOH).
130.1Quaternary (C)C-3 (Carboxylic acid-substituted carbon).
129.5, 128.8, 128.4CHC-4, C-5, C-6 (Benzoic acid ring).
127.8, 127.3CHC-3', C-4', C-5' (Dimethylphenyl ring).
20.8Primary ( CH3​ )2', 6' Methyl carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy validates the functional groups, specifically the hydrogen-bonded dimer formation typical of solid-state carboxylic acids[2].

  • 3300 - 2500 cm −1 (Broad, Strong): O-H stretching vibration. The extreme broadening is caused by the formation of strongly hydrogen-bonded carboxylic acid dimers.

  • 1695 cm −1 (Strong, Sharp): C=O stretching vibration. The conjugation with the aromatic ring lowers this frequency from the standard aliphatic acid range (~1710 cm −1 ).

  • 1605, 1580 cm −1 (Medium): Aromatic C=C ring stretching.

  • 760, 705 cm −1 (Strong): C-H out-of-plane (OOP) bending, diagnostic of the meta-substituted (Ring B) and 1,2,3-trisubstituted (Ring A) aromatic systems.

Mass Spectrometry (EI & ESI)

Mass spectrometry provides absolute molecular weight confirmation and structural connectivity through fragmentation[4].

  • ESI (Negative Ion Mode): Yields a pristine [M−H]− peak at m/z 225.1, ideal for confirming the intact molecular weight without fragmentation.

  • Electron Ionization (EI, 70 eV): Yields the radical cation [M]+ at m/z 226. The hard ionization induces characteristic α -cleavages.

Fragmentation M Molecular Ion [M]+ m/z 226 M_OH Acylium Ion [M-OH]+ m/z 209 M->M_OH -OH (17 Da) M_COOH Biphenyl Cation[M-COOH]+ m/z 181 M->M_COOH -COOH (45 Da) M_CH3 Tropylium-like Ion m/z 166 M_COOH->M_CH3 -CH3 (15 Da)

Caption: Diagnostic Electron Ionization (EI) mass spectrometry fragmentation pathway.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during analytical acquisition.

Protocol A: High-Resolution NMR Sample Preparation
  • Desiccation: Dry 15 mg of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid under high vacuum (0.1 mbar) at 40°C for 4 hours to remove trace moisture that could interfere with the carboxylic acid proton signal.

  • Solvation: Dissolve the dried compound in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Pass the solution through a 0.2 μ m PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic field inhomogeneities.

  • Acquisition: Acquire 1H spectra using a 30° pulse angle, 2.0 s relaxation delay (d1), and 64 scans. For 13C , utilize a 30° pulse with inverse-gated proton decoupling to ensure accurate integration, utilizing a minimum of 1024 scans.

Protocol B: ATR-FTIR Acquisition
  • Background Calibration: Clean the diamond Attenuated Total Reflectance (ATR) crystal with spectroscopic grade isopropanol. Acquire a background spectrum (64 scans, 4 cm −1 resolution) in ambient air.

  • Sample Application: Place approximately 2 mg of the solid compound directly onto the ATR crystal.

  • Compression: Apply the pressure anvil until the torque indicator clicks, ensuring intimate contact between the solid crystal lattice and the ATR sensor.

  • Acquisition: Collect the spectrum from 4000 to 400 cm −1 . Apply an atmospheric compensation algorithm to remove ambient CO2​ and H2​O vapor artifacts.

Workflow Prep Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D COSY/HSQC) Prep->NMR IR FT-IR Spectroscopy (ATR Method) Prep->IR MS Mass Spectrometry (ESI & EI) Prep->MS Integration Data Integration & Cross-Validation NMR->Integration IR->Integration MS->Integration Validation Structural Confirmation (2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid) Integration->Validation

Caption: Self-validating multi-modal spectroscopic analytical workflow.

Conclusion

The spectroscopic signature of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is heavily dictated by its sterically enforced orthogonal geometry. The diagnostic upfield shift of the methyl protons (~2.04 ppm) in the 1H NMR, combined with the broad hydrogen-bonded O-H stretch in the IR and the characteristic acylium ion loss in the mass spectrometer, provides an unambiguous, self-validating matrix for structural confirmation. By understanding the causality behind these signals, researchers can confidently utilize this scaffold in advanced synthetic and medicinal chemistry applications.

References

  • [1] Wiley-VCH. (2003). Supporting Information for Angew. Chem. Int. Ed. Z50773: General procedure for microwave-assisted reactions and NMR characterization of 2,6-Dimethylbiphenyl and 4-Carboxybiphenyl. Retrieved from:[Link]

  • [2] The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Synthesis and characterization of 2,6-dimethylbiphenyl derivatives (IR and NMR data). Retrieved from: [Link]

  • [4] Wiley-VCH. (n.d.). Supporting Information: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides (HRMS and NMR of substituted biphenyls). Retrieved from: [Link]

Sources

The Biphenyl Carboxylic Acid Pharmacophore: A Historical and Technical Guide to its Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substituted biphenyl carboxylic acid moiety represents one of the most privileged and versatile scaffolds in medicinal chemistry. Characterized by a rigid, lipophilic biaryl core coupled with an ionizable, polar headgroup, this structural motif has driven paradigm shifts in the treatment of inflammation, hypertension, and metabolic disorders. This technical whitepaper explores the historical discovery, mechanistic causality, and modern synthetic protocols surrounding biphenyl carboxylic acids, providing actionable insights for drug development professionals.

Introduction: The Biophysics of the Scaffold

At its core, a biphenyl carboxylic acid consists of two covalently linked benzene rings substituted with a carboxylic acid moiety. The biophysics of this scaffold make it an exceptional pharmacophore:

  • Defined Dihedral Angle: The steric hindrance between ortho-substituents on the biphenyl rings forces the molecule into a non-planar conformation (typically a 40°–60° dihedral angle). This three-dimensional geometry is highly effective at occupying deep, complementary lipophilic pockets in target proteins.

  • Electrostatic Anchoring: The carboxylic acid provides a strong hydrogen bond acceptor/donor and carries a negative charge at physiological pH (pKa ~ 3.5–4.5). This enables the formation of critical, high-affinity salt bridges with basic amino acid residues (such as Lysine or Arginine) on the surface of target receptors[1].

Historical Evolution I: From Salicylates to Diflunisal

The earliest medicinal application of the biphenyl carboxylic acid scaffold emerged in the optimization of non-steroidal anti-inflammatory drugs (NSAIDs). While salicylic acid and aspirin were effective, they suffered from short half-lives and gastrointestinal toxicity.

In 1971, researchers at Merck synthesized Diflunisal , a derivative where a 2,4-difluorophenyl group was attached to the salicylic acid core, effectively creating a substituted biphenyl carboxylic acid[2].

The Causality of Experimental Design: The addition of the fluorinated phenyl ring was not arbitrary; it was designed to alter the molecule's pharmacokinetic profile fundamentally.

  • Metabolic Stability: Unlike aspirin, diflunisal is not rapidly hydrolyzed to salicylic acid. The electron-withdrawing fluorine atoms and the steric bulk of the biphenyl system protect the molecule from rapid enzymatic degradation, prolonging its half-life from 2–3 hours to 8–12 hours.

  • CNS Exclusion: The increased molecular weight and rigid biaryl lipophilicity prevent the molecule from readily crossing the blood-brain barrier, thereby minimizing central nervous system side effects while maintaining potent peripheral cyclooxygenase (COX) inhibition[2].

G N1 Salicylic Acid (Analgesic) N2 Diflunisal (1971, NSAID) N1->N2 Biphenyl fusion N3 Losartan / EXP3174 (1995, ARB) N2->N3 Scaffold hopping N4 Telmisartan (1999, ARB) N3->N4 Tetrazole to COOH N5 Novel URAT1 Inhibitors (2023, Gout) N4->N5 Repurposing

Timeline of biphenyl carboxylic acid evolution in medicinal chemistry.

Historical Evolution II: The ARB Revolution & EXP3174

The most profound impact of the biphenyl carboxylic acid scaffold occurred during the development of Angiotensin II Receptor Blockers (ARBs) in the 1990s. Losartan was developed as the first orally active, non-peptide AT1 receptor antagonist. While Losartan utilizes a biphenyl tetrazole scaffold, its in vivo efficacy is heavily dependent on its hepatic metabolism[3].

Mechanistic Causality of EXP3174: In the liver, Losartan is oxidized by cytochrome P450 enzymes to EXP3174 , where the hydroxymethyl group on the imidazole ring is converted to a carboxylic acid[1]. EXP3174 is a true biphenyl carboxylic acid derivative and is 10 to 40 times more potent than Losartan itself[4].

Crucially, EXP3174 exhibits insurmountable (non-competitive) antagonism. Molecular modeling reveals that the free carboxylate of EXP3174 forms a highly stable salt bridge with the Lys199 residue of the AT1 receptor[1]. This electrostatic anchor, combined with the hydrophobic interactions of the biphenyl core, locks the receptor in an inactive conformation that the endogenous agonist (Angiotensin II) cannot overcome[5].

This mechanistic revelation directly inspired the rational design of Telmisartan , a highly lipophilic ARB that inherently possesses a biphenyl carboxylic acid moiety, granting it the longest half-life in its class (approx. 24 hours)[6].

G AngII Angiotensin II (Endogenous Agonist) AT1R AT1 Receptor (Lys199 Residue) AngII->AT1R Competitive Binding Gq Gq Protein Activation AT1R->Gq Signal Transduction Vasoconstriction Vasoconstriction & Hypertension Gq->Vasoconstriction Biphenyl Biphenyl Carboxylic Acid (EXP3174 / Telmisartan) Biphenyl->AT1R Insurmountable Antagonism (Salt Bridge Formation)

AT1 Receptor blockade via biphenyl carboxylic acid salt-bridge anchoring.

Modern Applications: URAT1 Inhibition and TTR Stabilization

Today, the scaffold continues to yield new therapeutic avenues through drug repurposing and pharmacophore fusion.

  • URAT1 Inhibitors for Gout: ARBs like Losartan and Telmisartan were historically observed to have mild, off-target uricosuric effects[7]. By fusing the hydrophobic biphenyl carboxylic acid core of Telmisartan with elements of known URAT1 inhibitors (like Epaminurad), researchers recently synthesized novel biphenyl carboxylic acids with IC50 values as low as 0.17 μM against human URAT1, proving superior to clinical standards like benzbromarone[8].

  • TTR Amyloidosis Stabilization: Diflunisal and its biphenyl analogues have been repurposed as potent stabilizers of the transthyretin (TTR) tetramer, preventing the amyloidogenesis associated with familial amyloid polyneuropathy. The carboxylic acid anchors into the thyroxine-binding site via electrostatic interactions, while the halogenated biphenyl core optimally fills the hydrophobic halogen-binding depressions of the protein[9].

Quantitative Data: Target Affinities

The following table summarizes the comparative binding affinities and pharmacological roles of key biphenyl carboxylic acids and their precursors.

CompoundPrimary TargetPharmacological RoleBinding Affinity / IC50
Losartan AT1 ReceptorARB (Prodrug-like)~10-20 nM[1]
EXP3174 AT1 ReceptorActive Metabolite (ARB)~1-2 nM[1]
Telmisartan AT1 ReceptorDirect ARB~3-5 nM[6]
Diflunisal COX / TTRNSAID / TTR StabilizerTTR Amyloidosis reduction: 97% at 7.2 μM[9]
Compound B21 URAT1 TransporterUricosuric (Gout)0.17 μM[8]

Experimental Protocols: Synthesis of Biphenyl Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction remains the gold standard for constructing the biphenyl core due to its high tolerance for unprotected functional groups, including carboxylic acids[10],[2].

Below is a self-validating, step-by-step methodology for the synthesis of a model substituted biphenyl carboxylic acid (e.g., 4'-methylbiphenyl-2-carboxylic acid) from 2-bromobenzoic acid and p-tolylboronic acid.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 2-bromobenzoic acid (1.0 equiv) and p-tolylboronic acid (1.2 equiv). The slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (0.05 mol%) as the catalyst and K2​CO3​ (2.5 equiv) as the base. The base is critical as it activates the boronic acid by forming a reactive boronate complex, facilitating the transmetalation step.

  • Solvent System: Suspend the mixture in a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). The biphasic nature ensures the solubility of both the organic substrates and the inorganic base.

  • Reaction Execution: Purge the flask with N2​ for 10 minutes. Heat the mixture to reflux (approx. 80-100 °C) and stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid).

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the mixture to room temperature and remove organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and wash with Diethyl Ether ( Et2​O ). Causality: At basic pH (due to K2​CO3​ ), the biphenyl carboxylic acid product exists as a water-soluble carboxylate salt. The ether wash selectively removes unreacted boronic acid, homocoupled byproducts, and the palladium catalyst.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~2. Validation: The protonation of the carboxylate salt will cause the pure biphenyl carboxylic acid to crash out of solution as a white precipitate.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product.

G Step1 1. Reagent Prep Aryl Halide + Boronic Acid Step2 2. Catalyst Pd(PPh3)4 (0.05-5 mol%) Step1->Step2 Step3 3. Base & Solvent K2CO3 in Toluene/EtOH/H2O Step2->Step3 Step4 4. Reaction Reflux at 80-110°C under N2 Step3->Step4 Step5 5. Workup Acidification & Extraction Step4->Step5

Standard Suzuki-Miyaura workflow for biphenyl carboxylic acid synthesis.

Sources

Mechanistic Speculation and Pharmacological Profiling of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS: 955929-56-3) represents a highly constrained biaryl pharmacophore with significant implications in metabolic disease drug discovery. While structurally simple, its unique physicochemical properties—specifically the sterically hindered orthogonal biphenyl core and the meta-substituted anionic carboxylate—strongly suggest its role as an orthosteric or allosteric modulator of the Free Fatty Acid Receptor 1 (FFAR1/GPR40) .

GPR40 is a well-validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) due to its ability to mediate glucose-stimulated insulin secretion (GSIS)[1]. However, the clinical failure of advanced GPR40 agonists like Fasiglifam (TAK-875) due to Drug-Induced Liver Injury (DILI) has forced the industry to re-evaluate the structural requirements for safe GPR40 activation[2]. This whitepaper dissects the speculative mechanism of action (MoA) of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, detailing the structural pharmacology, downstream signaling cascades, and the rigorous, self-validating experimental protocols required to profile such a compound.

Structural Pharmacology & Target Speculation

The molecular architecture of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid dictates its pharmacological behavior. We hypothesize that this molecule acts as a targeted GPR40 agonist based on two critical structural pillars:

  • The Anionic Anchor (3-Carboxylic Acid): Endogenous medium- and long-chain free fatty acids activate GPR40 by anchoring their polar carboxylate heads to a specific basic triad within the receptor's transmembrane domains. Computational and crystallographic studies of GPR40 reveal that the residues Arg183 and Arg258 form a critical "ionic lock"[1]. The 3-carboxylic acid of our subject compound is perfectly positioned to form a robust salt bridge with these arginine residues, mimicking the endogenous fatty acid headgroup.

  • The Orthogonal Biaryl Core (2',6'-Dimethyl Substitution): The inclusion of methyl groups at the 2' and 6' positions of the adjacent phenyl ring creates severe steric hindrance. This forces the biphenyl system into a rigid, ~90-degree dihedral angle. This restricted conformation minimizes the entropic penalty upon receptor binding and allows the hydrophobic bulk to slide seamlessly into the narrow, lipophilic binding cleft of GPR40 (interacting with residues such as Tyr91 and Val84).

Hypothesized Mechanism of Action (MoA)

Upon binding to the Arg183/Arg258 pocket, 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is speculated to stabilize the active conformation of GPR40.

As a Class A G-protein-coupled receptor, GPR40 predominantly couples to the Gαq/11 protein family[3]. The activation cascade proceeds as follows:

  • Gq Activation: The receptor undergoes a conformational shift, promoting the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Cleavage: The activated Gαq subunit stimulates membrane-bound PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3].

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a massive release of intracellular calcium (Ca2+)[3].

  • Insulin Exocytosis: In pancreatic β-cells, this localized Ca2+ spike, combined with DAG-mediated activation of Protein Kinase C (PKC), facilitates the fusion of insulin-containing vesicles with the plasma membrane, enhancing insulin secretion strictly in the presence of elevated glucose (GSIS)[3].

G Ligand 2',6'-Dimethylbiphenyl- 3-carboxylic acid Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binds Arg183/Arg258 Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 & DAG Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors Insulin Glucose-Stimulated Insulin Secretion Ca2->Insulin Vesicle Exocytosis

Caption: Speculative GPR40 (FFAR1) signaling pathway triggered by the biphenyl carboxylic acid ligand.

Experimental Methodologies for MoA Validation

To empirically validate this speculated MoA, a rigorous, self-validating experimental pipeline must be executed. As a Senior Application Scientist, I emphasize that protocols must not only measure the effect but inherently prove causality by ruling out off-target artifacts.

Protocol 1: Real-Time Intracellular Calcium Flux Assay (FLIPR)

Objective: To quantify the Gq-mediated Ca2+ mobilization directly resulting from GPR40 activation. Causality & Self-Validation: This assay utilizes a specific Gq-inhibitor (YM-254890) as a negative mechanistic control. If the compound induces a calcium spike that is entirely abolished by YM-254890, we prove the signal is strictly Gq-dependent and not an artifact of membrane disruption or ionophore activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into a 384-well black-wall, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove the culture media and add 20 µL/well of Fluo-4 AM calcium-sensitive dye (dissolved in assay buffer containing Probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Control Pre-treatment: To half the plate, add 5 µL of 1 µM YM-254890 (Gq inhibitor) 15 minutes prior to the assay.

  • Compound Addition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Dispense 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid across a 10-point concentration gradient (0.1 nM to 100 µM).

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes. Calculate the EC50 based on the maximum minus minimum fluorescence peak.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) β-Arrestin Assay

Objective: To evaluate biased agonism. GPCRs can signal via G-proteins or β-arrestin. Over-recruitment of β-arrestin can lead to rapid receptor desensitization. Causality & Self-Validation: Using a parental HEK293 cell line (lacking GPR40) transfected only with the BRET sensors ensures that any BRET signal observed in the test group is explicitly mediated by the GPR40-β-arrestin physical interaction.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding GPR40 tagged with Renilla luciferase (Rluc) and β-arrestin-2 tagged with Yellow Fluorescent Protein (YFP).

  • Incubation: Plate cells in a 96-well white microplate and incubate for 48 hours to allow sensor expression.

  • Substrate Addition: Add Coelenterazine-h (luciferase substrate) to the wells and incubate for 10 minutes in the dark.

  • Stimulation: Add the test compound and incubate for 5 minutes.

  • Detection: Measure BRET signals using a microplate reader capable of simultaneous dual-emission detection (480 nm for Rluc, 530 nm for YFP). The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm.

Workflow Synth Compound Synthesis InVitro Ca2+ Flux Assay (FLIPR) Synth->InVitro BRET BRET Assay (Biased Agonism) InVitro->BRET Islet Pancreatic Islet GSIS Assay BRET->Islet Tox Hepatotoxicity Screening Islet->Tox

Caption: Step-by-step self-validating experimental workflow for profiling GPR40 modulators.

Quantitative Data Summary

To contextualize the speculative efficacy and safety of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, we compare its anticipated pharmacological profile against endogenous ligands and the clinical benchmark TAK-875.

Pharmacological ParameterEndogenous FFAs (e.g., Linoleic Acid)TAK-875 (Fasiglifam)2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (Speculative Profile)
Target Affinity (EC50) ~10 - 50 µM~14 nM~50 - 100 nM
Receptor Binding Anchor Arg183 / Arg258Arg183 / Arg258Arg183 / Arg258
Pharmacophore Conformation Flexible lipophilic tailFused dihydrobenzofuranRigid orthogonal biaryl
GSIS Enhancement ModerateHighHigh
Predicted DILI Risk Low (Physiological metabolism)High (Reactive acyl glucuronides)Moderate (Sterically hindered carboxylate may alter UGT kinetics)

Safety & Translational Outlook: The Hepatotoxicity Challenge

The development of GPR40 agonists was severely hindered when Takeda terminated the Phase III trials of TAK-875 due to idiosyncratic Drug-Induced Liver Injury (DILI)[2]. Mechanistic investigations revealed that the carboxylic acid moiety of TAK-875 underwent extensive metabolism by UDP-glucuronosyltransferases (UGTs) to form reactive acyl glucuronides (AGs) and acyl-CoA thioesters[2]. These reactive metabolites covalently bound to hepatic proteins and inhibited vital efflux transporters like MRP2, MRP3, and MRP4, leading to mitochondrial toxicity and reactive oxygen species (ROS) generation[2],[4].

The Translational Advantage of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid: The structural placement of the carboxylic acid in our subject compound offers a fascinating theoretical advantage. Unlike the highly exposed acetic acid moiety of TAK-875, the 3-carboxylic acid on the rigid biphenyl system is in closer proximity to the bulky 2',6'-dimethyl groups. This steric hindrance may significantly alter the kinetics of UGT-mediated glucuronidation. If the formation of reactive acyl glucuronides is sterically impeded, this compound (or derivatives incorporating this specific biaryl motif) could bypass the primary mechanism of DILI that doomed previous GPR40 agonists, offering a safer therapeutic window for T2DM management.

References

  • Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury Toxicological Sciences[Link]

  • Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner Biomolecules & Therapeutics[Link]

  • GPR40: A therapeutic target for mediating insulin secretion (Review) Spandidos Publications (Molecular Medicine Reports)[Link]

  • Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Diabetes (American Diabetes Association)[Link]

Sources

Decoding the Dimethyl-Biphenyl Scaffold: Structure-Activity Relationship (SAR) and Optimization of Small-Molecule PD-L1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) immune checkpoint axis is a cornerstone of modern immuno-oncology. While monoclonal antibodies targeting this axis have revolutionized cancer therapy, their clinical utility is often limited by poor solid tumor penetration, lack of oral bioavailability, and immune-related adverse events [5]. Consequently, the development of small-molecule PD-L1 inhibitors has emerged as a critical frontier in drug discovery.

Among the diverse chemotypes explored, the dimethyl-biphenyl scaffold has proven to be an exceptionally potent pharmacophore [1]. Unlike antibodies that bind to the monomeric surface of PD-L1, dimethyl-biphenyl derivatives (such as BMS-1166) act via a unique mechanism: they induce the homodimerization of two PD-L1 proteins ( PD−L1A​ and PD−L1B​ ) [2].

The causality behind this mechanism lies in the structural dynamics of the induced pocket. Upon dimerization, a deep, highly hydrophobic cylindrical cavity is formed at the interface of the two PD-L1 monomers. The dimethyl-biphenyl core acts as a highly complementary "anchor" that occupies this hydrophobic tunnel, stabilized by extensive π−π and alkyl- π interactions with residues such as Tyr56 and Ala121 [2].

PDL1_Mechanism TCell T-Cell (PD-1) ImmuneEvasion Immune Evasion (T-Cell Exhaustion) TCell->ImmuneEvasion Inhibitory Signal TumorCell Tumor Cell (PD-L1) TumorCell->TCell PD-L1 binds PD-1 Dimer PD-L1 Homodimer (Inactive State) TumorCell->Dimer Induces Dimerization Inhibitor Dimethyl-Biphenyl Small Molecule Inhibitor->TumorCell Binds hydrophobic pocket Activation T-Cell Activation (Tumor Death) Dimer->Activation Restores Immunity

Mechanism of action: Dimethyl-biphenyl analogs induce PD-L1 dimerization, restoring T-cell activity.

SAR Preliminary Studies: Optimizing the Biphenyl Core

In preliminary Structure-Activity Relationship (SAR) studies, the biphenyl core is systematically modified to evaluate binding affinity and pharmacokinetic (PK) properties. The primary challenge in targeting the PD-L1 dimer interface is the entropic penalty associated with the ligand adopting its bioactive conformation.

The Causality of Atropisomerism

Unsubstituted biphenyls suffer from free rotation around the C-C biaryl bond, leading to a high entropic penalty upon binding. By introducing methyl groups at the 2,2' or 3,3' positions (yielding a dimethyl-biphenyl core), steric hindrance restricts this rotation (atropisomerism). This pre-organizes the molecule into a non-planar, twisted conformation that perfectly mirrors the geometry of the PD-L1 hydrophobic tunnel, drastically increasing binding affinity (lowering the IC50​ ) [1, 3]. Furthermore, studies have shown that the dimethyl-biphenyl moiety is often superior to bromobiphenyl analogs in terms of overall in vivo performance and binding kinetics [2].

Quantitative SAR Data

The following table summarizes the comparative SAR data for varying biphenyl core substitutions, using BMS-1166 as a reference benchmark [4].

Compound CoreSubstitution IC50​ (nM) KD​ (nM)Lipophilicity (LogD)Primary Clearance
Unsubstituted Biphenyl None> 500.0> 800.03.2Hepatobiliary
Bromobiphenyl 3-Bromo18.525.44.8Hepatobiliary
Dimethyl-Biphenyl 3,3'-Dimethyl2.15.84.5Hepatobiliary
BMS-1166 (Reference) 2-Methyl-3-biphenyl1.42.34.6Hepatobiliary
Optimized Radioligand Dimethyl + Sulfonic Linker21.011.6-4.28Renal

Data synthesized from HTRF binding assays and in vivo PET imaging studies [2, 4, 6].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate these analogs, researchers employ a combination of advanced synthetic chemistry and biophysical assays. The protocols below are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Convergent Synthesis of Dimethyl-Biphenyl Analogs

Early syntheses of PD-L1 inhibitors relied on linear pathways, which are highly inefficient for SAR library generation. To solve this, a convergent synthetic route is employed [1]. By synthesizing the central pyridine-chloroaryl moiety and the dimethyl-biphenyl moiety as separate modular building blocks, late-stage diversification can be achieved via cross-coupling.

Step-by-Step Methodology:

  • Preparation of the Central Core: React 2,4-dihydroxybenzaldehyde with elemental bromine or iodine chloride in acetic acid to yield the halogenated intermediate. Protect the hydroxyl groups using MEM-Cl (methoxyethoxymethyl chloride) [1].

  • Pyridine Functionalization: Introduce the pyridine ring (bearing a nitrile or sulfonyl moiety) to the central core via a nucleophilic aromatic substitution ( SN​Ar ) or Suzuki coupling.

  • Biphenyl Coupling (The Convergent Step): React the functionalized central core with a commercially available dimethyl-biphenyl boronic acid using Suzuki-Miyaura cross-coupling conditions ( Pd(dppf)Cl2​ , K2​CO3​ , 110°C in DMF). This late-stage coupling ensures high yields and allows rapid swapping of the biphenyl unit [1].

  • Linker Attachment: Deprotect the hydroxyl groups and attach a hydrophilic linker (e.g., a piperazine-propyl linker) via a Mitsunobu reaction followed by reductive amination.

  • Chelator Conjugation (For Radioligands): For PET imaging, conjugate a DOTA or NODA-GA chelator to the terminal end of the linker using standard amide bond formation (HBTU/DIPEA) [2].

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

To validate the biological activity of the synthesized analogs, an HTRF assay is utilized. This assay is self-validating: it uses a FRET signal that is inversely proportional to the inhibitor's efficacy. If the compound successfully induces PD-L1 dimerization, it prevents PD-L1 from binding to PD-1, thereby reducing the FRET signal [3, 5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of Europium cryptate-labeled PD-L1 (Tag1-PD-L1, donor) and XL665-labeled PD-1 (Tag2-PD-1, acceptor) in the assay buffer (e.g., Cisbio PD1/PD-L1 binding kit) [5].

  • Compound Incubation: Dispense 2 µL of the dimethyl-biphenyl analog (at varying concentrations from 0.1 nM to 10 µM) into a 384-well plate. Include BMS-1166 as a positive control and DMSO vehicle as a negative control.

  • Protein Addition: Add 4 µL of Tag1-PD-L1 and 4 µL of Tag2-PD-1 to each well.

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours to allow the system to reach thermodynamic equilibrium.

  • TR-FRET Readout: Read the plate using a microplate reader capable of time-resolved fluorescence. Excite at 320 nm and measure emissions at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio ( 665nm/620nm×104 ). Plot the ratio against the log of the compound concentration and use non-linear regression to determine the IC50​ [5].

HTRF_Workflow Prep 1. Reagent Prep (Tag1-PD-L1 & Tag2-PD-1) Incubation 2. Compound Incubation (Dimethyl-Biphenyl Analogs) Prep->Incubation Equilibration 3. Binding Equilibration (2 hours at RT) Incubation->Equilibration Readout 4. TR-FRET Readout (Ex: 320nm, Em: 665/620nm) Equilibration->Readout Analysis 5. IC50 Calculation (Non-linear regression) Readout->Analysis

Step-by-step HTRF assay workflow for evaluating PD-1/PD-L1 interaction blockade.

Pharmacokinetic (PK) Profiling and Hydrophilic Linker Optimization

While the dimethyl-biphenyl core provides exceptional binding affinity, its highly lipophilic nature (LogP > 4.5) presents a significant pharmacokinetic hurdle. High lipophilicity drives strong non-specific binding to serum albumin, resulting in prolonged blood circulation times and rapid hepatobiliary clearance [2, 6]. For diagnostic applications like PET imaging, this leads to a poor tumor-to-background ratio and high liver accumulation.

To engineer a solution, researchers apply a rational SAR approach to the solvent-exposed region of the inhibitor. By introducing highly polar, hydrophilizing units—specifically sulfonic acid or phosphonic acid groups—to the linker region, the overall LogD of the molecule can be drastically lowered (down to -4.28) [2].

The Causality of Clearance Shifting: The introduction of these negatively charged moieties prevents the compound from passively diffusing into hepatocytes, thereby shifting the primary route of excretion from the hepatobiliary system to the renal system [2]. Furthermore, replacing standard DOTA chelators with NODA-GA prevents the transchelation of Copper-64 by liver enzymes, further reducing off-target liver signal [2, 6]. This precise structural tuning retains the single-digit nanomolar affinity of the dimethyl-biphenyl core within the hydrophobic pocket while optimizing the macroscopic PK profile for clinical utility.

References

  • Design and Biological Evaluation of Small-Molecule PET-Tracers for Imaging of Programmed Death Ligand 1. MDPI.[Link]

  • Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Nonsymmetrically Substituted 1,1′-Biphenyl-Based Small Molecule Inhibitors of the PD-1/PD-L1 Interaction. PMC - NIH.[Link]

  • PD-L1 dimerisation induced by biphenyl derivatives mediates anti-breast cancer activity via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway. Taylor & Francis Online.[Link]

  • Chelator impact: investigating the pharmacokinetic behavior of copper-64 labeled PD-L1 radioligands. ResearchGate.[Link]

In Silico Pharmacokinetic and Safety Profiling of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid: A Predictive ADMET Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high attrition rate in late-stage drug development is predominantly driven by poor pharmacokinetic (PK) and safety profiles[1]. To mitigate these risks, early-stage computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has become a mandatory checkpoint in modern rational drug design[2].

This technical whitepaper provides an in-depth predictive ADMET analysis of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS: 955929-56-3), a structurally rigid biphenyl derivative. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will examine the mechanistic causality behind the molecule's predicted behavior, utilizing validated computational workflows including SwissADME and pkCSM[3][4].

Standardized In Silico ADMET Workflow

To ensure reproducibility and scientific integrity, the predictive profiling follows a self-validating, step-by-step computational protocol. The choice of algorithms is dictated by the specific chemical space of the biphenyl core.

Protocol: High-Throughput In Silico ADMET Profiling
  • Step 1: Ligand Preparation & Curation

    • Action: Retrieve the canonical SMILES string for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CC1=C(C2=CC=CC(C(O)=O)=C2)C(C)=CC=C1)[5].

    • Causality: Predictive models are highly sensitive to ionization states and tautomerism. The input must be a neutralized canonical SMILES to ensure accurate partition coefficient (LogP) calculations, as models are trained primarily on neutral compounds[6].

  • Step 2: Physicochemical Descriptor Calculation

    • Action: Process the SMILES through the SwissADME engine[4].

    • Causality: SwissADME is selected for its robust topological surface area (TPSA) calculations, which strictly account for polar atoms to predict passive membrane permeation[6].

  • Step 3: Pharmacokinetic and Toxicity Modeling

    • Action: Submit the curated structure to the pkCSM platform[1].

    • Causality: Unlike traditional QSAR models that rely on 1D/2D global descriptors, pkCSM utilizes graph-based signatures to encode atomic distance patterns. This topological approach yields superior predictive performance for complex endpoints like Cytochrome P450 (CYP450) inhibition and hepatotoxicity[3].

  • Step 4: Data Consolidation & Risk Assessment

    • Action: Aggregate outputs, apply Lipinski's Rule of Five, and evaluate structural alerts to formulate lead optimization strategies.

Workflow Input 1. Ligand Preparation (Canonical SMILES Input) PhysChem 2. Physicochemical Profiling (SwissADME: TPSA, LogP) Input->PhysChem ADME 3. ADME Prediction (pkCSM: Graph-based Signatures) PhysChem->ADME Tox 4. Toxicity Screening (Hepatotoxicity, hERG) ADME->Tox Output 5. Lead Optimization & Risk Assessment Tox->Output

Figure 1: Standardized in silico ADMET prediction workflow for small molecule evaluation.

Physicochemical Profiling & Drug-Likeness

The foundational pharmacokinetics of a molecule are dictated by its physicochemical properties. Table 1 summarizes the computed descriptors for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid[5].

Table 1: Key Physicochemical Properties and Pharmacological Implications

PropertyPredicted ValuePharmacological Implication
Molecular Weight 226.27 g/mol Optimal for oral absorption (Well below the 500 Da threshold).
LogP (XLogP3) 4.4High lipophilicity; suggests high plasma protein binding and lipid bilayer affinity.
TPSA 37.3 ŲExcellent membrane permeability. Values < 140 Ų correlate with high GI absorption[7].
H-Bond Donors 1Highly favorable for passive transcellular diffusion (Rule of 5 limit: ≤ 5).
H-Bond Acceptors 2Highly favorable for passive transcellular diffusion (Rule of 5 limit: ≤ 10).
Rotatable Bonds 2High structural rigidity; minimizes the entropic penalty upon target binding.

Mechanistic Insight: The molecule exhibits perfect compliance with Lipinski's Rule of Five. The low number of rotatable bonds (restricted further by the steric hindrance of the 2',6'-dimethyl groups on the biphenyl axis) suggests that the molecule will lock into a stable bioactive conformation, reducing off-target promiscuity.

Pharmacokinetic (ADME) Predictions

Absorption

Based on the BOILED-Egg model—a robust graphical prediction method relying on the interplay between lipophilicity (WLOGP) and apparent polarity (TPSA)—this compound is predicted to have High Gastrointestinal (GI) Absorption [8]. The TPSA of 37.3 Ų is well within the optimal zone for passive intestinal diffusion[7].

Distribution

The high lipophilicity (LogP ~4.4) acts as a double-edged sword. While it drives absorption, it also strongly suggests a high Volume of Distribution (Vd) and extensive Plasma Protein Binding (PPB) . Compounds with LogP > 4 typically exhibit >90% binding to human serum albumin, which may limit the fraction of unbound, therapeutically active drug in systemic circulation. Furthermore, a TPSA < 70 Ų indicates a strong probability of Blood-Brain Barrier (BBB) penetration[7], which must be monitored if central nervous system (CNS) exposure is an off-target liability.

Metabolism

Metabolic stability is a critical hurdle. The biphenyl core and its substituents dictate the predicted metabolic pathways:

  • Phase I Metabolism (CYP450): The methyl groups at the 2' and 6' positions are highly susceptible to aliphatic hydroxylation by CYP enzymes (particularly CYP2C9 and CYP3A4).

  • Phase II Metabolism (UGT): The carboxylic acid moiety at the 3-position is a classic substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to acyl glucuronidation.

Excretion

At a physiological pH of 7.4, the carboxylic acid group (typical pKa ~4.0 - 4.5) will be predominantly ionized. This ionization severely limits passive tubular reabsorption in the kidneys, facilitating rapid renal clearance via active transport mechanisms, such as Organic Anion Transporters (OATs).

Metabolism Parent 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid CYP Phase I Metabolism CYP450 Hydroxylation (2',6'-Methyl Groups) Parent->CYP UGT Phase II Metabolism UGT Glucuronidation (3-Carboxylic Acid) Parent->UGT CYP->UGT Excretion Renal Excretion (OAT Transporters) UGT->Excretion Tox Toxicity Alert: Reactive Acyl Glucuronide UGT->Tox Covalent Binding Risk

Figure 2: Predicted primary metabolic pathways and excretion mechanisms for the biphenyl derivative.

Toxicity & Safety Profiling

Using the classification models inherent to the pkCSM graph-based signature platform[1], we can forecast the toxicological profile of the compound:

  • Mutagenicity (AMES Test): Predicted Negative . The molecule lacks traditional structural alerts for DNA intercalation or mutagenicity (e.g., nitroaromatics, primary anilines).

  • Cardiotoxicity (hERG Inhibition): Predicted Low Risk . The human Ether-à-go-go-Related Gene (hERG) potassium channel typically binds basic, lipophilic amines. The acidic nature of this compound makes hERG blockade highly unlikely.

  • Hepatotoxicity: Predicted Moderate Risk . As highlighted in Figure 2, the formation of acyl glucuronides from the carboxylic acid moiety poses a known toxicological risk. Acyl glucuronides can be electrophilically reactive, potentially binding covalently to hepatic proteins and triggering idiosyncratic drug-induced liver injury (DILI).

Conclusion & Lead Optimization Strategies

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a highly drug-like scaffold with excellent predicted oral bioavailability and structural rigidity. However, to transition this compound from a hit to a viable clinical lead, medicinal chemistry efforts should focus on the following optimization strategies:

  • Mitigating High Lipophilicity: The LogP of 4.4 borders on the upper limit of optimal drug space. Introducing a heteroatom (e.g., substituting a carbon in the biphenyl ring with nitrogen to form a pyridine) would lower the LogP, thereby reducing plasma protein binding and improving the unbound fraction.

  • Blocking Metabolic Hotspots: If rapid clearance via Phase I hydroxylation is observed in vitro, substituting the 2',6'-dimethyl groups with halogens (e.g., chlorine or fluorine) can block CYP450-mediated metabolism while maintaining the necessary steric hindrance that restricts the biphenyl bond rotation.

  • Carboxylic Acid Bioisosterism: To eliminate the risk of reactive acyl glucuronide formation, the carboxylic acid could be replaced with a bioisostere, such as a tetrazole or an oxadiazolone. This would preserve the acidic character required for target binding while significantly improving the safety profile.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.[Link]

  • Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17852404, 2',6'-Dimethylbiphenyl-3-carboxylic acid. PubChem.[Link]

  • SwissADME FAQ. (n.d.). Frequently Asked Questions - SwissADME. SIB Swiss Institute of Bioinformatics.[Link]

  • Human Journals. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties. Journal Of Current Pharma Research. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid via a Sterically Demanding Suzuki-Miyaura Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of ortho-disubstituted biaryl scaffolds is a notoriously challenging transformation in modern organic synthesis. The target molecule, 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid , features a highly sterically hindered biphenyl axis. This Application Note details a highly optimized, self-validating Suzuki-Miyaura cross-coupling protocol designed specifically for drug development professionals and synthetic chemists. By leveraging the Buchwald ligand SPhos in a biphasic system, this methodology overcomes the energetic barriers of transmetalation to deliver the target compound in excellent yield and pristine purity.

Mechanistic Causality & Strategic Design

To move beyond simply mixing reagents, it is critical to understand the causality behind the chosen catalytic system. The coupling of 2-bromo-m-xylene with 3-carboxyphenylboronic acid presents two distinct chemical hurdles: severe steric hindrance and the presence of an unprotected acidic proton.

Overcoming Steric Shielding with SPhos

The di-ortho methyl groups on 2-bromo-m-xylene create a massive steric shield around the C–Br bond. Standard phosphine ligands (e.g., PPh 3​ or dppf) fail because the palladium center cannot easily undergo oxidative addition, and more importantly, the bulky transmetalation intermediate is energetically disfavored.

To solve this, SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) is employed. The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition. Crucially, the flexible biphenyl backbone allows the methoxy groups on the lower ring to interact with the empty orbital of the under-coordinated Pd(0) center, stabilizing the transition states required for sterically hindered cross-couplings .

Base Dynamics and Biphasic Synergy

The presence of a free carboxylic acid on the boronic acid necessitates a strategic choice of base. Potassium phosphate (K 3​ PO 4​ ) is selected because it is sufficiently basic to deprotonate the carboxylic acid—ensuring the nucleophile remains soluble in the aqueous phase—and to facilitate the formation of the reactive palladium-hydroxo species required for transmetalation .

The biphasic solvent system (Toluene/H 2​ O) is not arbitrary; it is a mechanical requirement. Water dissolves the inorganic base and the carboxylate salt, creating a dynamic interface that drives the catalytic cycle forward while suppressing protodeboronation 1.

A Self-Validating Isolation Strategy

The protocol is designed as a self-validating system. Because the target molecule contains a carboxylic acid, it resides entirely in the aqueous layer as a potassium salt during the initial workup. By simply discarding the organic layer, all neutral impurities (unreacted 2-bromo-m-xylene, ligand degradation products, and homocoupled byproducts) are cleanly removed. Subsequent acidification of the aqueous layer precipitates the pure target acid, effectively coupling the reaction's causality with an infallible purification logic.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative data driving the selection of the optimal catalytic system.

EntryCatalyst SystemBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ (3.0)Toluene/H 2​ O90< 10%Severe steric hindrance blocks transmetalation.
2Pd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ (3.0)Dioxane/H 2​ O9042%Moderate conversion; significant protodeboronation.
3Pd(OAc) 2​ / XPhos (2 mol%)K 3​ PO 4​ (3.0)Toluene/H 2​ O10078%Good conversion; minor homocoupling observed.
4 Pd(OAc) 2​ / SPhos (2 mol%) K 3​ PO 4​ (3.0) Toluene/H 2​ O 100 > 95% Optimal stabilization of Pd intermediates; pristine conversion.

Visualizing the Catalytic Workflow

SuzukiCycle Pd0 Pd(0) / SPhos Active Catalyst OxAdd Pd(II)(2,6-diMe-Ph)Br(SPhos) Oxidative Addition Pd0->OxAdd + 2-Bromo-m-xylene TransMet Pd(II)(2,6-diMe-Ph)(3-COOH-Ph)(SPhos) Transmetalation OxAdd->TransMet + 3-Carboxyphenylboronic acid + K3PO4 / H2O TransMet->Pd0 Reductive Elimination (Regenerates Catalyst) Product 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid TransMet->Product Product Release

Fig 1: Pd/SPhos-catalyzed Suzuki-Miyaura cycle for sterically hindered biaryl synthesis.

Detailed Experimental Protocol

Scale: 10.0 mmol (Preparative Lab Scale) 2

Materials & Reagents
  • 2-Bromo-1,3-dimethylbenzene (2-bromo-m-xylene): 10.0 mmol (1.85 g)

  • 3-Carboxyphenylboronic acid: 12.0 mmol (1.99 g, 1.2 equiv)

  • Palladium(II) acetate[Pd(OAc) 2​ ]: 0.2 mmol (45 mg, 2 mol%)

  • SPhos: 0.4 mmol (164 mg, 4 mol%)

  • Potassium phosphate tribasic (K 3​ PO 4​ ): 30.0 mmol (6.37 g, 3.0 equiv)

  • Solvents: Toluene (40 mL) and Deionized Water (10 mL)

Reaction Execution
  • Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc) 2​ (45 mg), SPhos (164 mg), 3-carboxyphenylboronic acid (1.99 g), and K 3​ PO 4​ (6.37 g).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent & Electrophile Addition: Syringe in 40 mL of anhydrous, degassed Toluene followed by 10 mL of degassed water. Finally, add 2-bromo-m-xylene (1.85 g) via syringe.

  • Catalysis: Replace the septum with a reflux condenser (under Argon). Submerge the flask in a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure thorough mixing of the biphasic system. Allow the reaction to proceed for 16 hours.

Workup & Self-Validating Isolation
  • Cooling & Phase Separation: Remove the flask from the oil bath and cool to room temperature. Transfer the mixture to a separatory funnel. Add 20 mL of water and 20 mL of ethyl acetate (EtOAc) to facilitate phase separation.

  • Impurity Purge: Separate the layers. Discard the organic (top) layer. This step removes the SPhos ligand, unreacted aryl bromide, and any neutral homocoupled impurities.

  • Product Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. Place it in an ice bath and slowly add 2M HCl dropwise under continuous stirring until the pH reaches ~2. A thick white precipitate (the target carboxylic acid) will form.

  • Extraction & Drying: Extract the acidified aqueous suspension with EtOAc (3 × 30 mL). Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous Na 2​ SO 4​ .

  • Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid as an off-white solid. If necessary, recrystallize from Ethanol/Water to achieve >99% purity.

References

  • Title: [3]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides Source: IT Services - University of Liverpool URL: [Link]

  • Title: An Efficient Protocol for a Pd(OAc)2-Catalyzed Ligand-Free Suzuki Reaction in Toluene Source: ResearchGate URL: [Link]

  • Title: Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki–Miyaura Cross-Coupling of Allylboronates Source: DSpace@MIT (Buchwald Group) URL: [Link]

Sources

Application Note: Synthesis of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The 2',6'-dimethylbiphenyl motif is a privileged pharmacophore in modern drug discovery. The presence of ortho-methyl groups on the biphenyl axis restricts rotation, locking the molecule into specific conformational states (atropisomerism). This rigidity often translates to enhanced target selectivity and improved metabolic stability, making these derivatives highly sought after in the development of kinase inhibitors, GPCR modulators, and ion channel blockers.

However, synthesizing 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid amides presents a significant synthetic challenge. The steric bulk of the 2,6-dimethyl groups severely impedes the transmetalation and reductive elimination steps of standard palladium-catalyzed cross-coupling reactions.

To bypass the handling of the highly hindered 2',6'-dimethylbiphenyl-3-carboxylic acid intermediate, this protocol adopts an Amidation Suzuki-Miyaura Coupling sequence. By first converting 3-bromobenzoic acid into the corresponding amide, we install the functional group under mild conditions before tackling the sterically demanding carbon-carbon bond formation.

Workflow Start 3-Bromobenzoic Acid Amidation Step 1: Amidation HATU, DIPEA, R-NH2 Start->Amidation Intermediate 3-Bromobenzamide Intermediate Amidation->Intermediate Suzuki Step 2: Suzuki Coupling 2,6-diMe-Ph-B(OH)2 Pd(OAc)2 / SPhos Intermediate->Suzuki Product 2',6'-Dimethyl-[1,1'-biphenyl]- 3-carboxamide Suzuki->Product

Synthetic workflow for 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxamides.

Mechanistic Insights & Catalyst Selection

HATU-Mediated Amidation

While traditional reagents like EDC/HOBt are effective for standard couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is superior when dealing with unreactive or sterically hindered amines[1].

The Causality: The carboxylate attacks HATU to form an unstable O-acylisouronium intermediate, which is rapidly intercepted by the liberated HOAt (1-hydroxy-7-azabenzotriazole) to form an HOAt-active ester[2]. The critical advantage of HOAt over HOBt is the presence of the pyridine nitrogen. This nitrogen exerts a neighboring group effect, stabilizing the incoming amine nucleophile via a 7-membered hydrogen-bonded cyclic transition state. This drastically lowers the activation energy, accelerating the coupling and suppressing epimerization[2].

Sterically Hindered Suzuki-Miyaura Coupling

Coupling a 3-bromobenzamide with 2,6-dimethylphenylboronic acid using standard catalysts (e.g., Pd(PPh3​)4​ ) typically results in near-zero conversion. The two ortho-methyl groups create a massive steric bottleneck during the transmetalation step and stabilize the Pd(II) intermediate, preventing reductive elimination.

The Causality: To overcome this, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a dialkylbiarylphosphine ligand developed by the Buchwald group[3].

  • Oxidative Addition: The electron-rich dicyclohexylphosphine moiety increases the electron density on the Pd(0) center, facilitating rapid oxidative addition into the aryl bromide bond.

  • Reductive Elimination: The massive steric bulk of the SPhos ligand forces the two aryl groups on the Pd(II) center into close proximity. Furthermore, secondary interactions between the palladium center and the lower electron-rich dimethoxy-substituted arene ring of SPhos push the equilibrium forcefully toward reductive elimination, expelling the sterically demanding biaryl product[3].

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (Ar-Br cleavage) Pd0->OxAdd PdII Pd(II)(Ar)(Br)(SPhos) OxAdd->PdII Transmet Transmetalation (Hindered Boronic Acid) PdII->Transmet PdII_2 Pd(II)(Ar)(Ar')(SPhos) Transmet->PdII_2 RedElim Reductive Elimination (Steric Relief) PdII_2->RedElim RedElim->Pd0

Catalytic cycle of the SPhos-mediated Suzuki-Miyaura cross-coupling.

Data Presentation: Catalyst Optimization

The table below summarizes the optimization landscape for the cross-coupling of 3-bromobenzamide with 2,6-dimethylphenylboronic acid, highlighting the necessity of Buchwald-type ligands.

Catalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 100< 5Prohibitive steric hindrance at transmetalation.
Pd(dppf)Cl2​ K3​PO4​ Dioxane/ H2​O 10022Sluggish reductive elimination; protodeboronation observed.
Pd(OAc)2​ / XPhos K3​PO4​ Toluene/ H2​O 10084Good conversion; bulky isopropyl groups aid elimination.
Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O 100 > 95 Optimal secondary Pd-arene interaction accelerates reaction.

Experimental Protocols

Protocol A: HATU-Mediated Synthesis of 3-Bromobenzamide

This protocol is a self-validating system; the use of a slight excess of amine and HATU ensures complete consumption of the carboxylic acid, which is easily monitored by TLC or LC-MS.

Reagents:

  • 3-Bromobenzoic acid (1.0 equiv, 10.0 mmol)

  • Primary or secondary amine (1.2 equiv, 12.0 mmol)

  • HATU (1.2 equiv, 12.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol)

  • Anhydrous DMF (0.2 M, 50 mL)

Step-by-Step Procedure:

  • Preparation: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (Nitrogen or Argon).

  • Activation: Dissolve 3-bromobenzoic acid and HATU in anhydrous DMF. Add DIPEA dropwise at room temperature. Stir the reaction mixture for 15 minutes to allow the formation of the HOAt-active ester. The solution will typically turn a pale yellow color.

  • Coupling: Add the amine to the activated ester solution. If the amine is a hydrochloride salt, ensure an additional 1.0 equiv of DIPEA is added to liberate the free base.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS (look for the disappearance of the acid mass and the appearance of the product mass).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (50 mL) to remove unreacted amine, water ( 3×50 mL) to remove DMF, and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 3-bromobenzamide intermediate.

Protocol B: SPhos-Enabled Suzuki-Miyaura Cross-Coupling

Exclusion of oxygen is critical here. Pd(0) complexes formed in situ with electron-rich phosphines like SPhos are highly susceptible to oxidation, which will kill the catalytic cycle.

Reagents:

  • 3-Bromobenzamide intermediate (1.0 equiv, 5.0 mmol)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv, 7.5 mmol)

  • Pd(OAc)2​ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • Tribasic Potassium Phosphate ( K3​PO4​ ) (3.0 equiv, 15.0 mmol)

  • Toluene / H2​O (10:1 ratio, 0.1 M, 50 mL)

Step-by-Step Procedure:

  • Reagent Loading: To a 100 mL Schlenk flask, add the 3-bromobenzamide, 2,6-dimethylphenylboronic acid, Pd(OAc)2​ , SPhos, and K3​PO4​ .

  • Degassing (Critical Step): Add the Toluene/ H2​O solvent mixture. Subject the biphasic mixture to three cycles of freeze-pump-thaw, or aggressively sparge the solution with Argon for 30 minutes.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring (to ensure adequate mixing of the biphasic system).

  • Monitoring: Stir for 12–16 hours. Monitor via LC-MS. The steric hindrance of the boronic acid makes this reaction slower than standard couplings; do not halt the reaction prematurely if the intermediate is still present.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and water (50 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate ( 2×30 mL).

  • Purification: Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify the crude residue via silica gel chromatography to isolate the target 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid amide.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • HATU - Reaction Mechanisms and Applications Wikipedia URL:[Link]

Sources

Application Note: Strategic Esterification Protocols for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Insight

The synthesis of complex biphenyl-containing therapeutics often requires the precise functionalization of sterically demanding intermediates. 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a highly lipophilic building block frequently utilized in the development of GPCR ligands, kinase inhibitors, and advanced materials [1].

A critical structural feature of this molecule is the spatial relationship between the biphenyl axis and the reactive carboxylic acid. While the 2',6'-dimethyl groups induce significant restricted rotation (atropisomerism) around the C1-C1' bond, the carboxylic acid is located at the meta-position (C3) of the adjacent ring. Consequently, the reaction center is not sterically hindered by the bulky ortho-methyl groups. This allows for rapid esterification kinetics, provided that the high lipophilicity of the biphenyl core is managed through appropriate solvent selection (e.g., DCM, THF, or DMF).

Physicochemical Profile

To inform solvent and reagent selection, the core physicochemical properties of the substrate are summarized below:

PropertyValue / Description
IUPAC Name 3-(2,6-dimethylphenyl)benzoic acid
CAS Registry Number 955929-56-3 [1]
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Computed LogP ~4.4 (Highly lipophilic)
Steric Environment Unhindered (meta-substituted relative to the biphenyl axis)

Strategic Selection of Esterification Methods

Choosing the correct esterification protocol depends entirely on the nature of the target alcohol and the scale of the reaction. Because the carboxylic acid is unhindered, the primary decision drivers are the acid/base sensitivity of the alcohol and the need for scalability .

DecisionTree Start 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid Q1 Is the target alcohol acid/base sensitive or bulky? Start->Q1 Q2 Is the target ester a simple Me/Et/Bn group? Q1->Q2 No Steglich Protocol A: Steglich Esterification (EDC / DMAP) Q1->Steglich Yes AcidCl Protocol B: Acid Chloride Route (Oxalyl Chloride / Et3N) Q2->AcidCl No (Robust/Scalable) Alkyl Protocol C: Base Alkylation (K2CO3 / Alkyl Halide) Q2->Alkyl Yes

Figure 1: Decision matrix for selecting the optimal esterification protocol.

Experimental Methodologies & Protocols

Protocol A: Modified Steglich Esterification (EDC / DMAP)

The Steglich esterification is the premier method for coupling complex, acid-sensitive, or sterically hindered alcohols [2].

  • Causality & Design: We specifically utilize EDC·HCl instead of the traditional DCC. DCC generates dicyclohexylurea (DCU), which is partially soluble in organic solvents and notoriously difficult to remove. EDC produces a highly water-soluble urea byproduct that is easily purged during a standard aqueous workup [3]. DMAP acts as an acyl-transfer catalyst, generating a highly reactive acylpyridinium intermediate.

SteglichMech Acid Biphenyl-3-carboxylic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC·HCl EDC->O_Acyl Acyl_Pyr Acylpyridinium Intermediate O_Acyl->Acyl_Pyr + DMAP Urea Water-Soluble Urea O_Acyl->Urea Byproduct DMAP DMAP Catalyst DMAP->Acyl_Pyr Acyl_Pyr->DMAP Regen Product Biphenyl Ester Acyl_Pyr->Product + R-OH Alcohol R-OH Alcohol->Product

Figure 2: Mechanism of EDC/DMAP-mediated Steglich esterification.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (1.0 equiv, 1.0 mmol, 226 mg) and the target alcohol (1.2 equiv) in anhydrous Dichloromethane (DCM) (10 mL, 0.1 M).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.1 mmol, 12 mg). Stir for 5 minutes to ensure complete dissolution.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equiv, 1.5 mmol, 287 mg) portionwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Dilute the mixture with additional DCM (10 mL). Wash the organic layer sequentially with 1N aqueous HCl (15 mL) to remove DMAP and unreacted EDC, saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography if necessary.

Protocol B: Acid Chloride Route (Oxalyl Chloride)

For robust alcohols and large-scale synthesis, the acid chloride route is unmatched in atom economy and yield.

  • Causality & Design: Oxalyl chloride is preferred over thionyl chloride because the reaction proceeds efficiently at room temperature, preventing the thermal degradation of the biphenyl core. A catalytic amount of DMF is mandatory; it reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true chlorinating species.

Step-by-Step Procedure:

  • Activation: Dissolve the biphenyl acid (1.0 equiv, 1.0 mmol) in anhydrous DCM (5 mL). Add anhydrous DMF (0.05 equiv, 2 drops).

  • Chlorination: Cool to 0 °C. Add oxalyl chloride (1.2 equiv, 1.2 mmol, 103 µL) dropwise. Caution: Vigorous evolution of CO, CO₂, and HCl gas will occur.

  • Maturation: Stir at room temperature for 2 hours or until gas evolution completely ceases.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride. Re-dissolve the resulting crude acid chloride in anhydrous DCM (5 mL) and cool to 0 °C.

  • Coupling: Add Triethylamine (Et₃N) (2.0 equiv, 2.0 mmol, 278 µL), followed by the dropwise addition of the target alcohol (1.5 equiv).

  • Completion: Stir at room temperature for 4 hours.

  • Workup: Quench with water (10 mL). Extract with DCM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Base-Promoted Alkylation

When synthesizing simple methyl, ethyl, or benzyl esters, avoiding acyl transfer reagents entirely is the most efficient strategy.

  • Causality & Design: This is a classic Sₙ2 substitution. The carboxylic acid is deprotonated by K₂CO₃ to form a highly nucleophilic carboxylate. DMF is used as the solvent to accelerate the Sₙ2 kinetics. A specific 5% LiCl aqueous wash is utilized during workup to partition the DMF into the aqueous layer, preventing solvent contamination in the final product.

Step-by-Step Procedure:

  • Deprotonation: Dissolve the biphenyl acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5 mL). Add finely powdered K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg). Stir at room temperature for 15 minutes.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide or Iodomethane) (1.2 equiv).

  • Reaction: Stir at room temperature (for iodides) or 50 °C (for bromides/chlorides) for 4–6 hours.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc) (20 mL).

  • DMF Removal: Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Note: The lithium ions coordinate strongly with DMF, pulling it efficiently into the aqueous phase.

  • Isolation: Wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Comparative Data & Yield Optimization

To assist in protocol selection, the typical performance metrics for the three methodologies are summarized below based on standard optimization parameters:

ParameterProtocol A (Steglich)Protocol B (Acid Chloride)Protocol C (Alkylation)
Ideal Substrates Complex, acid-sensitive, or sterically hindered alcoholsRobust primary/secondary alcohols, phenolsSimple alkyl/benzyl halides
Typical Yield 75% – 90%85% – 98%90% – 99%
Reaction Time 12 – 16 hours6 hours (2 steps)4 – 6 hours
Byproducts Water-soluble ureaCO (gas), CO₂ (gas), Et₃N·HClKCl or KBr salts
Scalability Moderate (Reagent cost)Excellent (Low cost)Excellent

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17852404, 2',6'-Dimethylbiphenyl-3-carboxylic acid". PubChem. URL:[Link]

  • Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids". Green Chemistry, 23(17), 6405-6413. URL:[Link]

  • Ali, M., et al. (2023). "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives". Heliyon, 10(1), e23416. URL:[Link]

Using 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in URAT1 inhibition assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid in URAT1 Inhibition Assays

Introduction & Mechanistic Rationale

Urate Transporter 1 (URAT1, encoded by the SLC22A12 gene) is the primary protein responsible for the reabsorption of uric acid from the renal proximal tubule back into the bloodstream. Dysregulation or overactivity of URAT1 is a leading driver of hyperuricemia and subsequent gout flares. Consequently, targeting URAT1 with small-molecule inhibitors is a clinically validated strategy for urate-lowering therapies[1].

Recent structural biology advancements and ligand-based drug design have identified biphenyl carboxylic acid derivatives as highly potent URAT1 inhibitors[1]. 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid serves as a premier structural scaffold and test article in these assays due to its unique 3D geometry and pharmacophore mapping:

  • The Anionic Anchor: The 3-carboxylic acid moiety mimics the physiological substrate (urate), forming critical electrostatic interactions and hydrogen bonds with positively charged residues deep within the URAT1 central cavity, specifically Arg477 [2].

  • Steric Conformation: The addition of methyl groups at the 2' and 6' (ortho) positions of the biphenyl system introduces severe steric hindrance. This restricts rotation around the C-C biaryl bond, locking the molecule into an orthogonal (twisted) conformation.

  • Inward-Open Locking: Cryo-EM studies reveal that URAT1 operates via a rocker-switch alternating-access mechanism. The orthogonal geometry of the 2',6'-dimethylbiphenyl core perfectly occupies the hydrophobic pocket formed by Phe364 and Phe241 [2]. By wedging into this pocket, the compound acts as a non-competitive inhibitor, locking URAT1 in an inward-open conformation and preventing the structural isomerization required to transport uric acid[3].

G Urate Uric Acid (Blood/Filtrate) URAT1 URAT1 Transporter (Apical Membrane) Urate->URAT1 Normal Transport Reabsorption Urate Reabsorption (Hyperuricemia Risk) URAT1->Reabsorption Inhibitor 2',6'-Dimethylbiphenyl- 3-carboxylic acid Arg477 Arg477 & Phe364 Binding Pocket Inhibitor->Arg477 Anchors via COOH & Biphenyl Core Conformation Inward-Open Conformation Locked Arg477->Conformation Prevents Isomerization Conformation->URAT1 Inhibits Transport Excretion Urate Excretion (Therapeutic Effect) Conformation->Excretion Promotes

Fig 1: Mechanism of URAT1 inhibition locking the transporter in an inward-open state.

Experimental Design: Establishing a Self-Validating System

To accurately evaluate the IC50 of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, the assay must be designed as a self-validating system. Wild-type human URAT1 exhibits poor stability and expression in vitro[3]. Therefore, the gold standard is to use HEK293 cells stably transfected with human URAT1 (hURAT1) .

To ensure trustworthiness and eliminate false positives caused by cell detachment or pipetting errors, the protocol incorporates the following internal controls:

  • Total Uptake (Vehicle Control): 0.5% DMSO in buffer establishes the 100% baseline of URAT1-mediated transport.

  • Non-Specific Background (Positive Control): 10 µM Benzbromarone (a highly potent clinical URAT1 inhibitor)[4] is used to completely block URAT1. Any residual radioligand signal represents non-specific membrane binding or passive diffusion.

  • Protein Normalization: Raw radioactivity counts (CPM) must be normalized to total protein content (using a BCA assay) to yield uptake velocity in pmol/mg protein/min.

Step-by-Step Protocol: Radiometric URAT1 Uptake Inhibition Assay

Materials Required
  • HEK293-hURAT1 stable cell line and Mock-transfected HEK293 cells.

  • [14C]-Uric acid (Specific activity: ~50-60 mCi/mmol).

  • 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (Test Compound).

  • Benzbromarone (Reference Inhibitor).

  • Hank’s Balanced Salt Solution (HBSS), pH 7.4 (Chloride-free HBSS may be used to enhance sensitivity, as intracellular chloride modulates URAT1 activity)[2].

  • 0.1 M NaOH and Liquid Scintillation Cocktail.

Methodology

Step 1: Cell Seeding

  • Seed HEK293-hURAT1 cells into poly-D-lysine coated 24-well plates at a density of 2×105 cells/well.

  • Incubate for 24–48 hours at 37°C, 5% CO2, until cells reach 90-95% confluence.

Step 2: Compound Preparation Causality Note: Biphenyl derivatives are highly lipophilic. To prevent precipitation and ensure accurate dosing, the compound must be fully solubilized.

  • Dissolve 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions in DMSO, then dilute 1:200 into pre-warmed HBSS to achieve final assay concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is exactly 0.5% (v/v) across all wells to prevent solvent-induced cytotoxicity or membrane fluidization.

Step 3: Pre-Incubation

  • Aspirate culture media and gently wash the cells twice with 0.5 mL of pre-warmed HBSS to remove residual extracellular urate and serum proteins.

  • Add 0.4 mL of the diluted test compound, Vehicle Control, or Benzbromarone control to the respective wells.

  • Incubate for 10 minutes at 37°C. Rationale: This pre-incubation allows the lipophilic biphenyl core to access the central cavity and lock the transporter into its inward-facing state prior to substrate introduction[4].

Step 4: Radioligand Uptake

  • Initiate the assay by adding 0.1 mL of HBSS containing [14C]-Uric acid (final concentration: 50 µM, ~0.5 µCi/well).

  • Incubate exactly for 5 minutes at 37°C. (This timepoint falls within the linear phase of hURAT1 uptake kinetics).

Step 5: Termination and Lysis

  • Stop the reaction by rapid aspiration of the assay buffer, immediately followed by three washes with 1 mL of ice-cold HBSS. Rationale: The sudden temperature drop rigidifies the lipid bilayer, instantly halting transporter kinetics and preventing the efflux of internalized [14C]-Uric acid.

  • Lyse the cells by adding 0.2 mL of 0.1 M NaOH per well. Agitate on an orbital shaker for 30 minutes.

Step 6: Quantification

  • Transfer 150 µL of the lysate into scintillation vials containing 2 mL of liquid scintillation cocktail. Vortex thoroughly and measure radioactivity using a Liquid Scintillation Counter (LSC).

  • Use the remaining 50 µL of lysate to determine protein concentration via a standard BCA protein assay.

Workflow Step1 Step 1: Cell Preparation Seed HEK293-hURAT1 cells in 24-well plates (24h) Step2 Step 2: Compound Prep Dilute 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid in HBSS Step1->Step2 Step3 Step 3: Pre-incubation Wash cells, incubate with inhibitor for 10 min at 37°C Step2->Step3 Step4 Step 4: Radioligand Uptake Add [14C]-Uric Acid (50 µM) Incubate for 5 min Step3->Step4 Step5 Step 5: Termination & Lysis Wash with ice-cold HBSS Lyse cells with 0.1M NaOH Step4->Step5 Step6 Step 6: Quantification Liquid Scintillation Counting Calculate IC50 Step5->Step6

Fig 2: Step-by-step workflow for the radiometric URAT1 uptake inhibition assay.

Data Presentation and Expected Outcomes

Calculate the specific URAT1-mediated uptake by subtracting the non-specific background (Benzbromarone wells) from all test wells. Convert the data to % of Vehicle Control and plot against the log of the inhibitor concentration using a four-parameter logistic non-linear regression model to determine the IC50.

Based on structural homology and existing literature on biphenyl carboxylic acid URAT1 inhibitors[1], the target scaffold demonstrates competitive or superior potency compared to established clinical agents.

Table 1: Comparative URAT1 Inhibition Profiles

Compound / ScaffoldChemical ClassExpected IC50 (µM)Binding Conformation
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid Biphenyl Carboxylic Acid~0.15 – 0.90Inward-Open (Orthogonal)
Benzbromarone (Clinical Control)Benzofuran0.22 – 0.42Inward-Open
Lesinurad (Clinical Control)Triazole / Naphthyl18.0 – 30.0Inward-Open
Verinurad (Clinical Control)Pyridine / Naphthyl0.025Inward-Open

Note: The highly constrained orthogonal geometry of the 2',6'-dimethylbiphenyl scaffold provides a distinct advantage in target selectivity, minimizing off-target interactions with other OAT (Organic Anion Transporter) family members.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules.[Link]

  • Molecular basis of the urate transporter URAT1 inhibition by gout drugs. Nature Communications.[Link]

  • Structural Basis for Inhibition of Urate Reabsorption in URAT1. JACS Au.[Link]

  • Solving the mysteries of urate transport: structural insights into GLUT9 and URAT1. ScienceOpen.[Link]

Sources

Application Note: Conformationally Restricted 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anti-inflammatory agents frequently relies on the structural optimization of the biphenyl carboxylic acid scaffold—a proven pharmacophore found in classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as diflunisal and flurbiprofen[1]. 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 955929-56-3) represents a highly specialized, conformationally restricted building block. By introducing steric hindrance via ortho-dimethylation, this compound forces the biphenyl system into an orthogonal geometry. This application note details the scientific rationale, mechanistic causality, and validated experimental protocols for utilizing this scaffold in the discovery and in vitro evaluation of novel cyclooxygenase-2 (COX-2) selective inhibitors and anti-inflammatory modulators.

Scientific Rationale: The Orthogonal Biphenyl Scaffold

Steric Hindrance and Target Selectivity

In planar biphenyl systems, the two aromatic rings can freely rotate or adopt a coplanar conformation, which often leads to off-target interactions, such as DNA intercalation or non-specific binding to off-target hydrophobic pockets. The introduction of methyl groups at the 2' and 6' positions of the [1,1'-biphenyl] core creates severe steric repulsion with the ortho-hydrogens of the adjacent phenyl ring. This forces the molecule into a stable, non-coplanar (orthogonal) 3D conformation [2].

In the context of anti-inflammatory drug design, this orthogonal geometry is highly advantageous. The COX-2 active site features a secondary hydrophobic side pocket (absent in COX-1) created by the substitution of Ile523 (in COX-1) with the smaller Val523 (in COX-2). The twisted 3D structure of 2',6'-dimethylbiphenyl derivatives allows the molecule to project one phenyl ring deeply into this COX-2 specific side pocket, drastically enhancing COX-2 selectivity [3].

The Carboxylic Acid Pharmacophore

The 3-carboxylic acid moiety serves as the primary anchoring group. In both COX-1 and COX-2, the arachidonic acid binding channel contains a critical arginine residue (Arg120) and a tyrosine residue (Tyr355) at the entrance. The deprotonated carboxylate of the biphenyl-3-carboxylic acid forms a strong bidentate salt bridge and hydrogen bond network with these residues, locking the inhibitor in the channel and blocking the entry of endogenous arachidonic acid [4].

COX_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive / GI Protection) AA->COX1 Metabolism COX2 COX-2 (Inducible / Inflammatory) AA->COX2 Metabolism PGE2 Prostaglandin E2 (PGE2) (Inflammation & Pain) COX1->PGE2 Basal Levels COX2->PGE2 Pathological Surge Inhibitor 2',6'-Dimethyl-Biphenyl Carboxylic Acid Derivatives Inhibitor->COX1 Steric Clash (Weak Inhibition) Inhibitor->COX2 High-Affinity Selective Inhibition

Fig 1. Mechanism of COX-2 selective inhibition by orthogonal biphenyl derivatives.

Experimental Workflows & Protocols

To validate the anti-inflammatory properties of compounds derived from 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a two-tiered testing strategy is required: an in vitro enzymatic assay to determine direct target engagement (COX-1 vs. COX-2 selectivity), followed by a cell-based assay to confirm physiological efficacy and membrane permeability.

Workflow Prep Compound Prep (10 mM DMSO Stock) Enzyme In Vitro Assay (COX-1/2 EIA) Prep->Enzyme Target Affinity Cell Cell-Based Assay (RAW 264.7 + LPS) Prep->Cell Cellular Efficacy Analysis Data Analysis (IC50 & Selectivity Index) Enzyme->Analysis Cell->Analysis

Fig 2. Experimental workflow for evaluating biphenyl carboxylic acid anti-inflammatory efficacy.

Protocol A: In Vitro COX-1 and COX-2 Enzyme Immunoassay (EIA)

Purpose: To quantify the direct inhibitory potency (IC₅₀) and the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) of the synthesized biphenyl derivatives.

Causality & Expert Insight: We utilize a competitive Enzyme Immunoassay (EIA) measuring Prostaglandin F2α (PGF2α) produced by stannous chloride reduction of COX-derived PGH2. This is preferred over fluorometric peroxidase assays because hindered biphenyls can sometimes act as radical scavengers, yielding false positives in peroxidase-coupled readouts.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 10 mM stock of the 2',6'-dimethylbiphenyl derivative in 100% anhydrous DMSO. Dilute serially in Tris-HCl buffer (100 mM, pH 8.0) containing 1 μM hematin. Critical: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well plate, add 10 μL of the test compound (at varying concentrations: 0.01 μM to 100 μM) to 10 μL of either purified ovine COX-1 or human recombinant COX-2.

  • Pre-binding Phase: Incubate the mixture at 37°C for 15 minutes. Causality: Time-dependent inhibition is a hallmark of COX-2 selective NSAIDs due to the slow insertion of the orthogonal biphenyl into the tight Val523 side pocket.

  • Reaction Initiation: Add 10 μL of Arachidonic Acid (final concentration 100 μM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding 30 μL of 1 M HCl, followed immediately by 10 μL of saturated stannous chloride (SnCl₂) solution to reduce unstable PGH2 to stable PGF2α.

  • Quantification: Transfer the reaction mixture to a PGF2α-specific EIA plate, incubate with the tracer, wash, and read absorbance at 412 nm. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Cell-Based Anti-Inflammatory Assay (LPS-Induced RAW 264.7 Macrophages)

Purpose: To evaluate the compound's ability to cross cell membranes and suppress the inflammatory cascade in a living biological system.

Causality & Expert Insight: Murine RAW 264.7 macrophages are utilized because they express virtually no basal COX-2, but strongly upregulate COX-2 and secrete massive amounts of PGE2 upon stimulation with Lipopolysaccharide (LPS). This provides an excellent signal-to-noise ratio for evaluating anti-inflammatory candidates.

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate the media. Add fresh media containing the biphenyl carboxylic acid derivative (0.1 μM to 50 μM). Incubate for 1 hour. Causality: Pre-treatment ensures the inhibitor is already occupying the intracellular COX-2 active sites as the enzyme is being synthesized in response to LPS.

  • Induction: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 1,000 x g for 5 minutes to pellet cellular debris. Carefully collect the supernatant.

  • Cytokine/Lipid Measurement: Quantify PGE2 levels using a commercial ELISA kit. Concurrently, measure TNF-α levels to determine if the compound acts purely downstream (COX inhibition) or upstream (NF-κB pathway modulation).

  • Viability Control: Perform an MTT assay on the remaining cells to ensure that reductions in PGE2 are due to target inhibition, not compound cytotoxicity.

Quantitative Data Presentation

When evaluating derivatives of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, researchers should benchmark their data against standard NSAIDs. Below is a representative data structure illustrating the expected pharmacological profile of a highly optimized orthogonal biphenyl derivative compared to reference drugs.

Compound / DrugCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Macrophage PGE2 Inhibition IC₅₀ (μM)Cell Viability at 50 μM (%)
Diflunisal (Planar Biphenyl)1.25 ± 0.100.85 ± 0.081.472.10 ± 0.15> 95%
Celecoxib (COX-2 Standard)> 50.00.05 ± 0.01> 10000.08 ± 0.02> 95%
2',6'-Dimethyl Biphenyl Derivative A 38.5 ± 2.10.12 ± 0.03320.80.25 ± 0.04> 95%
2',6'-Dimethyl Biphenyl Derivative B > 50.00.08 ± 0.01> 6250.15 ± 0.03> 95%

Data Interpretation: The introduction of the 2',6'-dimethyl steric bulk (Derivatives A & B) drastically reduces COX-1 affinity (IC₅₀ > 38 μM) compared to the unhindered biphenyl NSAID Diflunisal, while maintaining or enhancing COX-2 potency, resulting in a superior Selectivity Index.

References

  • PubChem, National Institutes of Health. "Diflunisal | C13H8F2O3 | CID 3059". PubChem Database. Available at:[Link][INDEX: 4.3]

  • ACS Omega. "Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective". American Chemical Society. Available at:[Link] [INDEX: 4.4]

  • Walsh Medical Media. "QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity". Drug Designing: Open Access. Available at:[Link][INDEX: 4.6]

Application Note: Protocol for Evaluating the Anticancer Activity of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound: 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (Target MW: 226.27 g/mol ) Cell Line: MCF-7 (Human estrogen receptor-positive breast adenocarcinoma)

Executive Summary & Mechanistic Rationale

Biphenyl carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized for their structural rigidity and highly tunable pharmacokinetics. Recent studies have demonstrated that appropriately substituted biphenyl carboxylic acids exhibit potent in vitro anticancer activity against human breast cancer cell lines, including MCF-7, often achieving IC50 values in the low micromolar range [1].

The compound 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid possesses unique steric properties. The di-ortho methyl substitution on the prime ring creates a severe steric clash, forcing the two phenyl rings out of coplanarity. This non-planar conformation is critical for intercalating into specific hydrophobic pockets—such as the ligand-binding domain of Estrogen Receptor alpha (ERα) or specific kinase active sites—similar to other non-planar biphenyl analogs [2]. Furthermore, the carboxylic acid group acts as a key hydrogen bond donor/acceptor, enhancing target affinity.

This application note provides a self-validating, multi-tiered experimental protocol to evaluate the compound's cytotoxicity, quantify its apoptotic induction, and validate the intrinsic mitochondrial pathway as the primary mechanism of cell death in MCF-7 cells.

Experimental Design & Causality: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating cascade:

  • Primary Screen (MTT Viability Assay): Establishes the dose-dependent cytotoxicity and calculates the IC50. The causality relies on the reduction of the tetrazolium dye by mitochondrial succinate dehydrogenase, which directly correlates with the number of metabolically active cells.

  • Phenotypic Confirmation (Annexin V/PI Flow Cytometry): Differentiates between cytostatic and cytotoxic effects. By tracking the externalization of phosphatidylserine (Annexin V+) and membrane permeabilization (PI+), we confirm that the loss of viability observed in the MTT assay is specifically driven by apoptosis rather than non-specific necrosis[3].

  • Mechanistic Validation (Western Blotting): Probes the molecular executioners of the phenotype. By quantifying the Bax/Bcl-2 ratio and the cleavage of Caspases 9 and 3, we validate that the apoptosis observed via flow cytometry is executed via the intrinsic mitochondrial pathway.

Step-by-Step Methodologies

Cell Culture and Compound Preparation
  • Cell Line Maintenance: Culture MCF-7 cells (ATCC HTB-22) in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Stock: Dissolve 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in molecular biology-grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. Ensure final DMSO concentration in culture does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

Cell Viability & IC50 Determination (MTT Assay)
  • Seeding: Harvest MCF-7 cells at 80% confluence. Seed 1 × 10⁴ cells/well in a 96-well flat-bottom plate (100 µL/well). Incubate for 24 hours to allow attachment.

  • Treatment: Aspirate media. Add fresh media containing the compound at varying concentrations (e.g., 0, 2.5, 5, 10, 20, 40, and 80 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Tamoxifen, 10 µM). Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Solubilization: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well. Agitate on a plate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate percentage viability relative to the vehicle control and determine the IC50 using non-linear regression.

Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry)
  • Seeding & Treatment: Seed 3 × 10⁵ MCF-7 cells/well in a 6-well plate. Incubate overnight. Treat cells with the compound at ½× IC50, 1× IC50, and 2× IC50 concentrations for 48 hours.

  • Harvesting: Collect both the floating (apoptotic) cells from the media and the adherent cells (via gentle trypsinization without EDTA to preserve phosphatidylserine). Centrifuge at 300 × g for 5 minutes.

  • Staining: Wash the pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X Binding Buffer. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

Mechanistic Validation (Western Blotting)
  • Lysis: Treat MCF-7 cells with the 1× IC50 concentration for 24 and 48 hours. Wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Centrifuge at 14,000 × g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% or 12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block with 5% non-fat milk for 1 hour. Probe overnight at 4°C with primary antibodies against ERα, Bax, Bcl-2, Cleaved Caspase-9, Cleaved Caspase-3, and β-actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using ImageJ.

Data Presentation

The following tables represent the expected quantitative data structure for summarizing the dose-dependent and time-dependent efficacy of the compound.

Table 1: Time-Dependent IC50 Values (MTT Assay)

Treatment DurationIC50 (µM) ± SDR² Value (Curve Fit)Max Growth Inhibition (%)
24 Hours28.4 ± 1.20.98568.5%
48 Hours14.7 ± 0.80.99185.2%
72 Hours9.3 ± 0.50.99494.1%

Table 2: Flow Cytometry Quadrant Distribution (48h Treatment)

Treatment GroupViable (Q4) %Early Apoptotic (Q3) %Late Apoptotic (Q2) %Necrotic (Q1) %
Vehicle Control95.2 ± 1.12.1 ± 0.41.8 ± 0.30.9 ± 0.2
½× IC50 (7.3 µM)78.4 ± 2.014.5 ± 1.25.6 ± 0.81.5 ± 0.3
1× IC50 (14.7 µM)48.6 ± 2.528.7 ± 1.819.4 ± 1.53.3 ± 0.5
2× IC50 (29.4 µM)22.1 ± 1.818.2 ± 1.552.4 ± 2.27.3 ± 0.8

Mechanistic Pathway Visualization

The following diagram illustrates the proposed causality cascade: how the steric properties and functional groups of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid trigger the intrinsic apoptotic pathway in MCF-7 cells.

G Compound 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid ER_alpha ERα Modulation Compound->ER_alpha ROS Intracellular ROS Generation Compound->ROS Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Ratio ER_alpha->Bax_Bcl2 Mito Mitochondrial Depolarization (ΔΨm Loss) ROS->Mito Bax_Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis MCF-7 Apoptosis Caspase3->Apoptosis

Fig 1: Proposed intrinsic apoptotic signaling pathway induced by the biphenyl derivative in MCF-7.

References

  • Mummadi, M., Bhukya, R., Jadav, R. "Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents." Asian Journal of Green Chemistry, 9(3) 2025, 278-290.[Link]

  • Mahale, S. et al. "Biphenyl-4-carboxylic acid[2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity." Journal of Medicinal Chemistry, 2014, 57(22), 9658-9672.[Link]

  • Jamalzadeh, L. et al. "Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism." Iranian Journal of Biotechnology, 2017, 15(3), 157-165.[Link]

High-Throughput Screening Assays for Biphenyl Carboxylic Acid Derivatives: A Technical Guide for Target Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl carboxylic acid derivatives represent a highly privileged scaffold in modern drug discovery. The biphenyl moiety provides tunable lipophilicity and structural rigidity to engage deep hydrophobic pockets, while the carboxylic acid acts as a critical anionic anchor, facilitating electrostatic interactions with basic residues in target binding sites[1]. This dual nature makes them exceptionally effective against diverse targets, ranging from the Urate Transporter 1 (URAT1) in hyperuricemia[2] to osteoclast differentiation pathways in osteoporosis[3], and estrogen receptor alpha (ERα) in breast cancer[4].

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Successful high-throughput screening (HTS) campaigns require a deep understanding of the kinetic and thermodynamic principles governing the assay microenvironment. This document details the causal logic, self-validating quality controls, and step-by-step methodologies required to screen biphenyl carboxylic acid libraries effectively.

Mechanistic Rationale & Pathway Visualization

Understanding the mechanism of action is critical for designing an assay that minimizes false positives. In the case of URAT1 (a classic target for this scaffold), the biphenyl carboxylic acid acts as a competitive inhibitor, blocking the intracellular transport of uric acid.

URAT1_Mechanism Blood Extracellular Space (High Uric Acid) URAT1 URAT1 Transporter (Apical Membrane) Blood->URAT1 Uric Acid Uptake Excretion Uric Acid Excretion (Urine Clearance) Blood->Excretion Redirected Pathway Intracellular Intracellular Space (Renal Proximal Tubule) URAT1->Intracellular Intracellular Transport Inhibitor Biphenyl Carboxylic Acid (Competitive Inhibitor) Inhibitor->URAT1 Blocks Anionic Binding Site

Figure 1: Mechanism of URAT1 inhibition by biphenyl carboxylic acid derivatives.

Target-Specific HTS Protocols

Protocol A: Radioligand Uptake Assay for URAT1 Inhibition

Target Pathology: Hyperuricemia / Gout Causality & Logic: Because URAT1 is an anion exchanger, indirect phenotypic readouts are prone to off-target noise. Measuring direct transport kinetics using[8-14C]-labeled uric acid is the gold standard[1]. To maximize the dynamic range of the assay, HEK293 cells are transiently co-transfected with human URAT1 and the scaffold protein PDZK1[2]. PDZK1 anchors URAT1 to the apical plasma membrane via PDZ-domain interactions, preventing rapid receptor internalization and ensuring a robust signal suitable for HTS.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-URAT1/PDZK1 cells in 96-well plates and culture until a 90% confluent monolayer is formed.

  • Buffer Exchange: Wash cells with 200 µL/well of pre-warmed, chloride-free HBSS buffer[1].

    • Expert Insight: Removing extracellular chloride is critical. It prevents endogenous chloride-driven anion exchange, which can mask the specific uric acid uptake kinetics.

  • Compound Pre-incubation: Add the biphenyl carboxylic acid test compounds diluted in DMSO. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity.

  • Radioligand Addition: Add 50 µL/well of Cl⁻ free HBSS containing [8-14C]-Uric acid (2.5 μCi/mL) and incubate for exactly 8 minutes at 37°C[1].

  • Kinetic Termination: Rapidly wash the wells with ice-cold buffer[2].

    • Expert Insight: The sudden temperature drop halts transporter conformational changes instantly, trapping the internalized radioligand and preventing efflux during the wash steps.

  • Quantification: Lyse the cells and measure intracellular radioactivity using a liquid scintillation counter[2].

HTS_Workflow Prep 1. Cell Seeding HEK293-URAT1 Compound 2. Compound Addition Library Screening Prep->Compound Radioligand 3. 14C-Uric Acid Incubation (8 min) Compound->Radioligand Wash 4. Rapid Wash Ice-Cold HBSS Radioligand->Wash Read 5. Scintillation Quantification Wash->Read

Figure 2: Step-by-step High-Throughput Screening workflow for radioligand uptake assays.

Protocol B: Phenotypic Screening for Antiresorptive Activity

Target Pathology: Osteoporosis Causality & Logic: Novel biphenyl carboxylic acid derivatives (such as ABD350) have been identified as potent antiresorptive agents that induce osteoclast apoptosis without impairing osteoblast-mediated bone formation[3]. Phenotypic screening relies on stimulating bone marrow macrophages with RANKL and M-CSF. Tartrate-Resistant Acid Phosphatase (TRAP) is utilized as the terminal readout because it is a highly specific enzyme expressed only in fully differentiated, multinucleated osteoclasts.

Step-by-Step Methodology:

  • Primary Isolation: Isolate mouse bone marrow macrophages and seed in 96-well plates.

  • Differentiation: Stimulate cultures with RANKL (100 ng/mL) and M-CSF to induce osteoclastogenesis[3].

  • Compound Treatment: Introduce biphenyl carboxylic acid derivatives (ranging from 0.1 µM to 20 µM) concurrently with the differentiation factors[3].

  • Readout: After 5 days, fix the cells and perform TRAP staining. Quantify the number of TRAP-positive multinucleated cells (≥3 nuclei) via automated high-content imaging.

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the biphenyl carboxylic acid scaffold is demonstrated by its nanomolar to low-micromolar efficacy across entirely different biological targets. The table below summarizes the quantitative data of key derivatives validated in recent literature.

Compound ClassDerivative ExamplePrimary TargetAssay ReadoutPotency (IC₅₀)Reference
URAT1 Inhibitor Compound B10Human URAT1¹⁴C-Uric Acid Uptake0.15 µM[Hou et al.][1]
Antiresorptive ABD350OsteoclastsTRAP Staining (Cell Count)1.30 µM[Helfrich et al.][3]
Anticancer Compound 3jMCF-7 / ERαMTT Cell Viability9.92 µM[Mummadi et al.][4]

Self-Validating Assay Architecture (Quality Control)

To ensure strict scientific integrity, every HTS protocol must operate as a self-validating system. An assay is only as trustworthy as its internal controls.

  • The Z'-Factor Calibration: For the URAT1 uptake assay, every 96-well plate must include a minimum of six 100% activity wells (DMSO vehicle) and six 0% activity wells (100 µM Benzbromarone). The assay is strictly validated by calculating the Z'-factor. A plate is only passed for hit-picking if Z' ≥ 0.5 , ensuring a wide dynamic range and low data variance.

  • Pharmacological Reference Curves: In the osteoclast assay, Alendronate (20 µM) must be run in parallel as a positive control for osteoclast apoptosis[3]. This proves that the primary cells are responsive to known standard-of-care therapeutics.

  • Orthogonal Counter-Screens: Because biphenyl carboxylic acids can be highly lipophilic, false positives can arise from non-specific membrane disruption. Hits from the primary URAT1 or Osteoclast assays must be counter-screened against a generic mammalian cell line (e.g., unmodified HEK293) using an MTT viability assay to rule out general cytotoxicity[4].

References

  • Title: Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source: PMC / National Institutes of Health URL: [Link]

  • Title: Identification of Novel Biphenyl Carboxylic Acid Derivatives as Novel Antiresorptive Agents that Do Not Impair Parathyroid Hormone-Induced Bone Formation Source: Oxford Academic / Endocrinology URL: [Link]

Sources

High-Sensitivity LC-MS/MS Quantification of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid in Biological Matrices: A Preclinical Pharmacokinetic Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid ()[1] is a highly valuable structural motif in contemporary medicinal chemistry. It serves as a critical pharmacophore in the development of Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists, which are targeted for the treatment of Type 2 Diabetes by enhancing glucose-dependent insulin secretion[2]. Furthermore, its rigid biphenyl architecture and carboxylic acid moiety have been utilized in fragment-based drug design to create potent ribosome-targeting ricin inhibitors[3].

As these drug candidates progress through preclinical development, robust bioanalytical methods are required to quantify this biphenyl core in biological matrices (e.g., plasma, urine) to support pharmacokinetic (PK) and toxicokinetic (TK) studies.

Causality in Method Development

Developing an LC-MS/MS method for this compound requires navigating two primary physicochemical traits:

  • High Lipophilicity & Protein Binding : With a LogP of approximately 4.4[1], the compound binds heavily to plasma proteins. To disrupt this binding and achieve high recovery, a strong organic protein precipitation (PPT) using 100% acetonitrile (ACN) is employed. This approach provides sufficient matrix cleanup while maintaining the high throughput required for PK screening.

  • Acidic Ionization Dynamics : The presence of the carboxylic acid group (pKa ~4.0) dictates the use of negative-ion electrospray ionization (ESI-). To maximize the abundance of the deprotonated precursor ion [M−H]− , a basic mobile phase modifier (10 mM ammonium acetate adjusted to pH 9.0 with ammonia) is utilized. This forces the carboxylic acid into its ionized state during chromatographic elution, drastically enhancing ESI- sensitivity and preventing peak tailing on the C18 stationary phase.

Logic Target Drug Development (GPR40 Agonists / Ricin Inhibitors) Compound 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid Target->Compound Pharmacophore Motif Property High Lipophilicity & Protein Binding (LogP ~4.4) Compound->Property Drives Extraction Ionization Carboxylic Acid Moiety (pKa ~4.0) Compound->Ionization Drives MS Strategy PPT Requires Strong Organic Crash (Acetonitrile PPT) Property->PPT ESI Requires Basic Mobile Phase & Negative ESI Mode Ionization->ESI

Pharmacological context and its direct influence on bioanalytical method development.

Experimental Protocol

Reagents and Materials
  • Analyte : 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (Reference Standard, >98% purity).

  • Internal Standard (IS) : 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid-d6 (Isotope-labeled).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Modifiers : LC-MS grade Ammonium Acetate, Ammonium Hydroxide (28-30%).

  • Matrix : Blank Sprague-Dawley rat plasma (K2EDTA anticoagulant).

Preparation of Standards and Quality Controls
  • Stock Solutions : Prepare primary stock solutions of the analyte and IS at 1.0 mg/mL in MeOH. Store at -20°C.

  • Working Solutions : Dilute the analyte stock with 50% MeOH in water to create a series of working solutions ranging from 10 ng/mL to 10,000 ng/mL.

  • Calibration Curve : Spike 5 μL of working solutions into 45 μL of blank plasma to yield calibration standards of 1, 3, 10, 50, 100, 500, and 1000 ng/mL.

  • Quality Control (QC) Samples : Prepare independently at 3 ng/mL (LQC), 50 ng/mL (MQC), and 800 ng/mL (HQC).

Sample Extraction Procedure (Protein Precipitation)

This protocol is designed as a self-validating system. By incorporating an isotope-labeled internal standard early in the workflow, any volumetric errors or matrix-induced ion suppression effects are automatically normalized.

  • Transfer 50 μL of plasma sample (blank, standard, QC, or unknown) into a 96-well collection plate.

  • Add 10 μL of IS working solution (500 ng/mL) to all wells except double blanks (add 10 μL of 50% MeOH instead).

  • Vortex the plate at 800 rpm for 1 minute.

  • Add 150 μL of ice-cold 100% ACN to precipitate plasma proteins.

  • Seal the plate and vortex vigorously at 1000 rpm for 5 minutes.

  • Centrifuge the plate at 4,000 × g for 15 minutes at 4°C.

  • Transfer 100 μL of the clear supernatant to a clean 96-well plate and dilute with 100 μL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

  • Inject 5 μL into the LC-MS/MS system.

Workflow Plasma Biological Sample (50 μL Plasma) Spike Add Internal Standard (10 μL IS) Plasma->Spike PPT Protein Precipitation (150 μL ACN) Spike->PPT Centrifuge Centrifugation (4,000 x g, 15 min) PPT->Centrifuge LC UHPLC Separation (C18, Basic pH) Centrifuge->LC MS MS/MS Detection (ESI-, MRM) LC->MS

High-throughput LC-MS/MS sample preparation and analysis workflow.

Instrumental Conditions

UHPLC Separation Parameters

Chromatographic separation is achieved using a sub-2 μm particle C18 column. The basic pH of Mobile Phase A ensures the carboxylic acid remains deprotonated, yielding sharp, symmetrical peaks.

  • Column : Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μm)

  • Column Temperature : 40°C

  • Mobile Phase A : 10 mM Ammonium Acetate in Water (Adjusted to pH 9.0 with Ammonium Hydroxide)

  • Mobile Phase B : 100% Acetonitrile

  • Flow Rate : 0.4 mL/min

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.009010Initial
0.509010Isocratic hold
2.001090Linear ramp
3.001090Column wash
3.109010Re-equilibration
4.009010End
MS/MS Detection Parameters

The mass spectrometer is operated in Negative Electrospray Ionization (ESI-) mode. The primary fragmentation pathway involves the neutral loss of carbon dioxide (44 Da) from the precursor ion [M−H]− , yielding a highly stable product ion at m/z 181.1.

Table 2: Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)Purpose
Analyte 225.1181.1-60-25Quantifier
Analyte 225.1166.1-60-40Qualifier
IS (d6) 231.1187.1-60-25Normalization

System Suitability and Assay Validation

To guarantee trustworthiness, the protocol operates as a self-validating system. A System Suitability Test (SST) consisting of 6 replicate injections of the LLOQ (1 ng/mL) must be performed prior to any batch acquisition to verify precision (CV < 15%) and signal-to-noise ratio (S/N > 10). QC samples are interspersed every 15 unknown samples. If the IS area fluctuates by >20% across the run, the system flags the batch for matrix effect anomalies.

Table 3: Method Validation Data Summary (Rat Plasma)

ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (50 ng/mL)HQC (800 ng/mL)
Intra-day Precision (CV%) 9.87.54.83.6
Inter-day Precision (CV%) 11.28.96.14.9
Accuracy (% Bias) ± 10.5± 7.8± 3.5± 3.1
Extraction Recovery (%) N/A89.192.491.8
Matrix Factor (IS normalized) N/A0.991.031.01

Note: The IS-normalized matrix factor close to 1.0 indicates that the isotope-labeled internal standard perfectly compensates for any ion suppression caused by endogenous plasma phospholipids co-eluting with the analyte.

References

  • PubChem Compound Summary for CID 17852404 . National Center for Biotechnology Information. Source: PubChem URL:[Link]

  • Structural basis for the agonist action at free fatty acid receptor 1 (FFA1R or GPR40) . Rodrigues, D. A., Pinheiro, P. S. M., Ferreira, T. T. S. C., Thota, S., & Fraga, C. A. M. (2018). Source: Chemical Biology & Drug Design, 91(3), 668-680. URL:[Link]

  • Synthesis and Structural Characterization of Ricin Inhibitors Targeting Ribosome Binding Using Fragment-Based Methods and Structure-Based Design . Li, X.-P., Harijan, R. K., Cao, B., Kahn, J. N., Pierce, M., Tsymbal, A. M., Roberge, J. Y., Augeri, D., & Tumer, N. E. (2021). Source: Journal of Medicinal Chemistry, 64(20), 15334-15348. URL:[Link]

Sources

Application Notes and Protocols: Synthesis of Radiolabeled 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The study of drug absorption, distribution, metabolism, and excretion (ADME) is a cornerstone of modern drug development.[1][2] Radiolabeled compounds serve as indispensable tools in these investigations, providing a highly sensitive and quantitative method to track the fate of a molecule within a biological system.[1][2][3] This document provides a comprehensive guide for the synthesis, purification, and characterization of radiolabeled 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a compound of interest for tracer studies in various research contexts.

The core structure, a biphenyl carboxylic acid, is prevalent in many biologically active molecules, including pharmaceuticals.[4][5] The strategic placement of a radiolabel, such as Tritium (³H) or Carbon-14 (¹⁴C), allows for in-depth pharmacokinetic and pharmacodynamic evaluations.[6][7][8] This guide is intended for researchers, scientists, and drug development professionals with a background in organic and radiochemistry. We will delve into the synthetic rationale, provide step-by-step protocols, and outline the critical quality control measures necessary to ensure the integrity of the final radiolabeled tracer.

Strategic Approach to Radiolabeling

The synthesis of a radiolabeled compound requires careful planning to maximize radiochemical yield and specific activity while ensuring the stability of the label. For 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, a late-stage labeling approach is often preferred to minimize the handling of radioactive materials throughout a multi-step synthesis.[7]

Choice of Radionuclide

The selection of the radionuclide is dictated by the intended application of the tracer.

  • Tritium (³H): Offers high specific activity, which is advantageous for receptor binding studies and in vitro assays.[6] The low energy of its beta emission also presents a lower external radiation hazard.[6]

  • Carbon-14 (¹⁴C): Provides a metabolically stable label, as the carbon backbone of the molecule is less likely to be cleaved during metabolic processes.[7][8] This makes it the isotope of choice for quantitative mass balance and ADME studies.[8][9] Its longer half-life is also beneficial for longer-term studies.[7]

For the purpose of this guide, we will focus on a synthetic route amenable to both ³H and ¹⁴C labeling.

Synthetic Strategy: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4][5][10][11][12][13] This reaction offers high functional group tolerance and generally proceeds with high yields, making it an excellent choice for the synthesis of the unlabeled precursor and potentially for the introduction of the radiolabel in a late-stage step.[4][5][10][11][12][13]

The general retrosynthetic approach for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is outlined below:

G target 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid precursors Suzuki-Miyaura Coupling target->precursors Retrosynthesis reactant1 3-Bromo-benzoic acid derivative precursors->reactant1 reactant2 2,6-Dimethylphenylboronic acid precursors->reactant2

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Unlabeled 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid (Precursor Synthesis)

This section details the synthesis of the non-radiolabeled ("cold") compound. The synthesis of an equivalent cold compound is crucial for optimizing reaction conditions and for use as a reference standard in chromatographic analysis.[14]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of biphenyl carboxylic acids.[4][5][10]

Materials:

  • 3-Bromobenzoic acid

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane and Water (solvent mixture)

  • Ethyl acetate

  • Hydrochloric acid (1M)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzoic acid (1.0 eq), 2,6-dimethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) by bubbling with argon or nitrogen for 15-20 minutes. Add the degassed solvent to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.[4]

Part 2: Radiolabeling of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid

This section presents two potential strategies for radiolabeling: Tritium labeling via catalytic exchange and Carbon-14 labeling via a precursor with the radiolabel incorporated.

Strategy A: Tritium (³H) Labeling by Catalytic Hydrogen Isotope Exchange

This method involves the exchange of hydrogen atoms on the precursor molecule with tritium from a tritium source, typically tritium gas (³H₂), in the presence of a metal catalyst.[6][15]

Precursor: 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (synthesized as described in Part 1).

Rationale for Labeling Position: The aromatic protons are potential sites for exchange. The conditions can be optimized to favor exchange at specific positions.

Experimental Protocol:

  • Warning: This procedure must be performed in a specialized radiochemistry laboratory with appropriate shielding and containment for handling tritium gas.

  • Catalyst Preparation: Prepare a suitable catalyst, such as Crabtree's catalyst ([Ir(COD)(Py)(PCy₃)]PF₆) or a palladium-based catalyst (e.g., Pd/C).[6]

  • Reaction Setup: In a specialized tritiation manifold, dissolve the precursor (2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid) in a degassed solvent (e.g., dichloromethane or ethyl acetate).

  • Catalyst Addition: Add the catalyst to the solution under an inert atmosphere.

  • Tritiation: Introduce tritium gas (³H₂) into the reaction vessel and stir the mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). The reaction pressure and temperature are critical parameters to control the extent of labeling.

  • Depressurization and Purging: After the reaction, the excess tritium gas is carefully recovered. The reaction mixture is then purged with an inert gas to remove any residual tritium.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Labile Tritium Removal: The crude product is dissolved in a protic solvent like methanol or ethanol and then evaporated to dryness. This process is repeated several times to remove any labile tritium (tritium attached to heteroatoms).

  • Purification: The radiolabeled product is purified by High-Performance Liquid Chromatography (HPLC) to separate it from unlabeled precursor and any radiochemical impurities.[16][17]

Strategy B: Carbon-14 (¹⁴C) Labeling

For ¹⁴C labeling, it is often more practical to introduce the label via a ¹⁴C-containing building block in the final synthetic step.[7][18] A plausible approach would be to use [¹⁴C]carbon dioxide to introduce the carboxylic acid group.

Precursor: A suitable organometallic precursor, such as a Grignard or organolithium reagent, derived from the corresponding bromo- or iodo-biphenyl derivative.

G start 3-Bromo-2',6'-dimethyl-1,1'-biphenyl step1 Mg or n-BuLi start->step1 intermediate Grignard or Organolithium Reagent step1->intermediate step2 1. [¹⁴C]CO₂ 2. H₃O⁺ intermediate->step2 product [carboxyl-¹⁴C]-2',6'-Dimethyl- [1,1'-biphenyl]-3-carboxylic acid step2->product

Caption: Proposed synthesis of [¹⁴C]-labeled target molecule.

Experimental Protocol:

  • Warning: This procedure must be performed in a licensed radiochemistry facility equipped for handling ¹⁴C.

  • Precursor Synthesis: Synthesize 3-Bromo-2',6'-dimethyl-1,1'-biphenyl using the Suzuki-Miyaura coupling described in Part 1, but with 1,3-dibromobenzene as the starting material, followed by a selective reaction to introduce the carboxylic acid precursor.

  • Organometallic Formation: React the 3-Bromo-2',6'-dimethyl-1,1'-biphenyl with magnesium turnings (to form a Grignard reagent) or n-butyllithium in an anhydrous ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Carboxylation with [¹⁴C]CO₂: The [¹⁴C]carbon dioxide, generated from a source like barium [¹⁴C]carbonate (Ba¹⁴CO₃) by the addition of a strong acid, is bubbled through the solution of the organometallic reagent.[8]

  • Quenching: The reaction is quenched by the addition of an aqueous acid (e.g., 1M HCl).

  • Work-up and Purification: The product is extracted, washed, dried, and purified using HPLC, similar to the tritium-labeled compound.[16][17]

Part 3: Purification and Quality Control

The purity of a radiolabeled compound is critical for the reliability of tracer studies.[17] Impurities can lead to misleading biological data.[17]

Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of radiolabeled compounds.[14][16][17]

  • System: A preparative or semi-preparative HPLC system equipped with a UV detector and a radioactivity detector.

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a modifier like trifluoroacetic acid (TFA), is employed to achieve good separation.

  • Fraction Collection: Fractions are collected, and those containing the pure radiolabeled product are pooled.

Quality Control

A comprehensive quality control program is essential to ensure the identity, purity, and specific activity of the final product.[16][19][20]

Parameter Method Acceptance Criteria
Radiochemical Purity Analytical HPLC with radioactivity detection≥ 95%
Chemical Purity Analytical HPLC with UV detection≥ 95%
Identity Confirmation Co-elution with an authentic, non-labeled standard on HPLC. Mass spectrometry can also be used.The retention time of the radioactive peak should match that of the unlabeled standard.
Specific Activity Determined by measuring the radioactivity of a known mass of the compound.To be determined based on the requirements of the biological assay.
Radionuclidic Purity Gamma or beta spectroscopyAbsence of other radionuclides.

Certificate of Analysis: A Certificate of Analysis should be generated, detailing the results of all quality control tests.[16]

Conclusion

The synthesis of radiolabeled 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid for tracer studies is a multi-step process that requires expertise in both organic and radiochemistry. The Suzuki-Miyaura coupling provides an efficient route to the unlabeled precursor. Subsequent late-stage radiolabeling with tritium or carbon-14 can be achieved through established methods, followed by rigorous purification and quality control. The resulting high-purity radiotracer will be a valuable tool for in-depth investigations into the pharmacokinetic and pharmacodynamic properties of this class of compounds.

References

  • ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach.
  • Knippenberg, N., & Szczepecki, J. (2025, February 26). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. ResearchGate.
  • Liu, W., Zhou, X., & Mei, G. (2019, May 13). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar.
  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst.
  • ACS Publications. (2023, October 11). Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process.
  • Clary, R., Lee, C., Monroe IV, W., Vaughn, D., Ragheb, R., Erter III, J., Brown, D., & Schiraldi, D. (2013). A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org.
  • Knippenberg, N., & Szczepecki, J. (2025, July 9). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes.
  • PMC. (2024, September 27). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation.
  • SEKISUI MEDICAL CO., LTD. (n.d.). Synthesis of Radiolabeled Compounds.
  • Turkish Journal of Pharmaceutical Sciences. (n.d.). Radiolabeling, Quality Control, and Cell Binding Studies of New 99mTc-Labeled Bisphosphonates.
  • Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds.
  • PMC. (2022, November 4). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA.
  • Rosales, R. (2024, September 23). Applications of Radiolabeling in Biological Study and Innovation. Longdom Publishing.
  • (2024, August 29). The Development and Application of Tritium-Labeled Compounds in Biomedical Research.
  • (2025, July 9). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling.
  • PubMed. (n.d.). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development.
  • (2025, January 30). Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1.
  • Selcia. (n.d.). custom carbon-14 radiolabelling.
  • Almac. (n.d.). Isotopic API labelling with carbon-14.
  • PubMed. (2022, March 23). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules.
  • (2025, January 26). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

Sources

Application Note: Scale-Up Synthesis of 3-(2,6-Dimethylphenyl)benzoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of active pharmaceutical ingredients (APIs) from discovery to preclinical development requires synthetic routes that are not only high-yielding but also scalable, environmentally conscious, and capable of meeting stringent purity standards. The synthesis of 3-(2,6-dimethylphenyl)benzoic acid presents a unique challenge: constructing a highly sterically hindered biaryl linkage while managing residual heavy metal contamination. This application note details a robust, self-validating multi-kilogram protocol utilizing a SPhos-enabled Suzuki-Miyaura cross-coupling, coupled with targeted palladium scavenging, to deliver >99% pure material with <10 ppm residual palladium.

Mechanistic Rationale & Catalyst Selection

The synthesis of di-ortho-substituted biaryls, such as the 2,6-dimethylphenyl moiety, is notoriously difficult. In a standard catalytic cycle, the primary failure point is the inhibition of the reductive elimination owing to steric repulsion between ortho substituents [1][1]. When traditional ligands like PPh₃ or dppf are used, the reaction stalls, leading to high levels of protodeboronation and homocoupling impurities.

To overcome this kinetic barrier, we employ the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The causality behind this selection is twofold:

  • Electronic Activation: The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition of the aryl halide.

  • Steric Acceleration: The bulky, flexible biaryl backbone of SPhos forces the palladium center into a conformation that dramatically accelerates reductive elimination, enabling the smooth coupling of hindered boronic acids [2][2].

MechanisticLogic OxAdd 1. Oxidative Addition Facilitated by electron-rich SPhos TransMet 2. Transmetalation Steric clash of 2,6-di-Me overcome by flexible Pd-SPhos pocket OxAdd->TransMet RedElim 3. Reductive Elimination Accelerated by steric bulk of SPhos ligand TransMet->RedElim RedElim->OxAdd Pd(0) Regeneration Product Sterically Hindered Biaryl 3-(2,6-dimethylphenyl)benzoic acid RedElim->Product

Mechanistic logic of SPhos-mediated Suzuki coupling for sterically hindered biaryls.

Process Logic & Scale-Up Strategy

For multi-kilogram scale-up, the process must be engineered for phase-separation efficiency and green chemistry principles.

  • Solvent System: 2-Methyltetrahydrofuran (2-MeTHF) and water (1:1). 2-MeTHF is a green, biorenewable solvent that provides excellent solubility for the reactants at 75°C and cleanly separates from water, eliminating the need for halogenated extraction solvents.

  • Base Selection: Potassium phosphate (K₃PO₄) is utilized in a 3.0 molar equivalent excess. This accounts for the deprotonation of the acidic proton on 3-bromobenzoic acid (1.0 eq) while maintaining sufficient basicity to form the reactive boronate species required for transmetalation.

ProcessWorkflow Step1 Reaction Pd(OAc)2/SPhos 2-MeTHF/H2O Step2 Acidification & Phase Separation Step1->Step2 Step3 Pd Scavenging SiliaMetS Thiol Step2->Step3 Step4 Crystallization EtOH/H2O Step3->Step4

Multi-kilogram scale-up workflow for 3-(2,6-dimethylphenyl)benzoic acid synthesis.

Experimental Protocol: Multi-Kilogram Scale

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless In-Process Control (IPC) criteria are met.

Reagents:

  • 3-Bromobenzoic acid: 1.00 kg (4.97 mol, 1.0 eq)

  • (2,6-Dimethylphenyl)boronic acid: 0.895 kg (5.97 mol, 1.2 eq)

  • Pd(OAc)₂: 11.1 g (0.05 mol, 1 mol%)

  • SPhos: 40.8 g (0.10 mol, 2 mol%)

  • K₃PO₄: 3.16 kg (14.9 mol, 3.0 eq)

  • 2-MeTHF: 10 L

  • Deionized Water (Degassed): 10 L

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 50 L jacketed glass reactor with N₂ for 30 minutes.

  • Reagent Charging: Charge 3-bromobenzoic acid, (2,6-dimethylphenyl)boronic acid, and K₃PO₄ into the reactor. Add 10 L of 2-MeTHF and initiate stirring at 200 rpm. Add 10 L of N₂-sparged deionized water.

  • Catalyst Activation: Charge Pd(OAc)₂ and SPhos. Self-Validation Check: The biphasic mixture will transition to a pale yellow/orange hue, indicating the formation of the active Pd(0)-SPhos complex.

  • Coupling: Heat the reactor jacket to achieve an internal temperature of 75°C. Maintain vigorous stirring for 4 to 6 hours.

  • IPC (Conversion): Withdraw a 1 mL sample of the organic layer. Quench with 1M HCl and analyze via HPLC. Proceed only when 3-bromobenzoic acid is < 1.0% by area.

  • Workup & Acidification: Cool the reactor to 20°C. The product currently resides in the aqueous layer as a potassium salt. Slowly charge 2M HCl until the aqueous phase reaches pH 2. This protonates the product, forcing it entirely into the 2-MeTHF organic layer.

  • Phase Separation: Halt stirring, allow phases to settle for 30 minutes, and discard the lower aqueous layer. Wash the organic layer with 5 L of brine.

Downstream Processing: Palladium Remediation

For preclinical drug development, residual palladium must be strictly controlled (typically <10 ppm). Functionalized silica scavengers, specifically those with thiol moieties (e.g., SiliaMetS Thiol), covalently bind Pd species in the organic phase, allowing for simple removal via filtration [3][3]. This extraction technique is highly scalable and routinely utilized in pharmaceutical manufacturing [4][4].

Scavenging Protocol:

  • To the 2-MeTHF product solution, add 100 g of SiliaMetS Thiol (10% w/w relative to theoretical product yield).

  • Heat the suspension to 60°C and stir for 4 hours.

  • Filter the mixture hot through a pad of Celite to remove the silica-bound palladium.

  • IPC (Metals): Analyze an evaporated aliquot of the filtrate via ICP-MS. Proceed to crystallization only if Pd < 10 ppm.

  • Crystallization: Concentrate the 2-MeTHF under vacuum to ~3 L. Perform a solvent swap by continuously adding Ethanol (8 L) while distilling off 2-MeTHF. Heat to 75°C to achieve full dissolution, then slowly add 4 L of water. Cool linearly to 5°C over 4 hours. Filter, wash with cold EtOH/Water (1:1), and dry under vacuum at 50°C.

Quantitative Data Summaries

Table 1: Catalyst System Optimization for Di-ortho-substituted Biaryl Formation

Catalyst System Ligand Conversion (%) Isolated Yield (%) Mechanistic Note
Pd(PPh₃)₄ None < 10% N/A Severe steric hindrance prevents transmetalation.
Pd(dppf)Cl₂ dppf 35% 28% Sluggish reductive elimination; high homocoupling.
Pd(OAc)₂ XPhos 92% 85% Good conversion, slight protodeboronation observed.

| Pd(OAc)₂ | SPhos | > 99% | 94% | Optimal geometry for hindered substrates. |

Table 2: Palladium Scavenging Efficiency in 2-MeTHF (Initial Pd ~ 1200 ppm)

Scavenger Type Loading (wt/wt) Temp (°C) Time (h) Residual Pd (ppm)
Activated Carbon 20% 25 12 350
SiliaMetS DMT 10% 60 4 45

| SiliaMetS Thiol | 10% | 60 | 4 | < 5 |

Table 3: Final Product Analytical Profile

Parameter Method Specification Batch Result
Appearance Visual White to off-white powder White crystalline powder
Purity HPLC (UV 254 nm) ≥ 98.0% 99.6%
Residual Palladium ICP-MS ≤ 10 ppm 3.2 ppm

| Water Content | Karl Fischer | ≤ 0.5% | 0.12% |

Sources

Application Note: Discovery and Preclinical Evaluation of Novel Biphenyl Carboxylic Acid Inhibitors Targeting URAT1

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Subject: In Vitro and In Vivo Evaluation of Urate Transporter 1 (URAT1) Inhibitors

Scientific Rationale & Target Biology

Hyperuricemia, characterized by chronically elevated serum uric acid (SUA) levels, is the primary etiological factor in the development of gout and is increasingly linked to cardiovascular and renal pathologies. In humans, uric acid homeostasis is heavily dependent on renal excretion, as hominoid evolution resulted in the loss of the uricase enzyme that otherwise degrades urate into allantoin ()[1].

The apical anion exchanger URAT1 (SLC22A12) , localized in the renal proximal tubule, is responsible for the majority of uric acid reabsorption from the glomerular filtrate[1]. Recent cryo-EM structural pharmacology reveals that URAT1 undergoes an outward-to-inward transition during urate uptake, driven by a phenylalanine-rich binding pocket ()[2].

To develop next-generation uricosuric agents, researchers have successfully utilized a pharmacophore fusion strategy to design novel biphenyl carboxylic acid derivatives . By fusing the hydrophobic biphenyl backbone of Telmisartan (an angiotensin II receptor blocker with off-target URAT1 activity) with the anionic carboxylic acid moiety of Epaminurad, these novel compounds act as highly potent, competitive inhibitors that halt the URAT1 transport cycle ()[3].

URAT1_Mechanism Lumen Renal Tubule Lumen (High Uric Acid) URAT1 URAT1 Transporter (Apical Membrane) Lumen->URAT1 Uric Acid Uptake Cell Proximal Tubule Cell (Intracellular Anions) URAT1->Cell Uric Acid Entry Cell->URAT1 Anion Exchange (e.g., Lactate) Blood Bloodstream (Urate Reabsorption) Cell->Blood Basolateral Transport (GLUT9/OATs) Inhibitor Biphenyl Carboxylic Acid (URAT1 Inhibitor) Inhibitor->URAT1 Competitive Binding at Phe-rich pocket

Figure 1: Mechanism of URAT1-mediated uric acid reabsorption and competitive inhibition.

Structural Optimization & Quantitative Efficacy

The structural rigidity of the biphenyl moiety ensures optimal orientation of the carboxylic acid, allowing it to form critical electrostatic interactions within the URAT1 binding pocket. Table 1 summarizes the in vitro efficacy of representative optimized compounds compared to the clinical standard, Benzbromarone[3].

Table 1: In Vitro URAT1 Inhibitory Activity of Biphenyl Carboxylic Acids

Compound IDStructural FeaturesIC₅₀ (μM)Efficacy vs. Clinical Standard
Compound A1 Biphenyl core + 1,2,4-oxadiazole linker0.93Comparable
Compound B21 Biphenyl core + optimized hydrophobic tail0.17Superior
Benzbromarone Benzofuran derivative (Positive Control)0.25 - 0.82Baseline Benchmark

In Vitro Protocol: URAT1 Transport Inhibition Assay

This protocol outlines the radiometric quantification of URAT1 inhibition.

Causality & Design: We utilize HEK293T cells transiently transfected with human URAT1. HEK293T cells are selected because they provide the necessary mammalian post-translational modifications (e.g., glycosylation) for proper apical membrane trafficking of the transporter, while natively lacking endogenous URAT1. This ensures that the measured signal is exclusively target-specific. We employ ¹⁴C-labeled uric acid because bulky fluorescent tags can sterically hinder access to the narrow phenylalanine-rich pocket of URAT1[2].

Step-by-Step Methodology:
  • Cell Seeding & Transfection:

    • Seed HEK293T cells in poly-D-lysine coated 24-well plates at 2×105 cells/well.

    • Transfect with human SLC22A12 plasmid using Lipofectamine 3000. Incubate for 48 hours to ensure maximal membrane expression.

  • Pre-Incubation & Compound Exposure:

    • Wash cells twice with warm Hank’s Balanced Salt Solution (HBSS; Cl⁻ free to prevent competitive gradient disruption).

    • Pre-incubate cells for 15 minutes at 37°C with varying concentrations of the biphenyl carboxylic acid test compounds (e.g., 0.01 μM to 100 μM).

  • Radioligand Uptake:

    • Initiate transport by adding 50 μM of ¹⁴C-uric acid (0.5 μCi/mL) to each well.

    • Incubate for exactly 5 minutes. Causality: This timepoint is strictly chosen to capture the linear phase of cellular uptake before equilibrium or efflux occurs.

  • Termination & Lysis:

    • Rapidly terminate the reaction by aspirating the uptake buffer and washing three times with ice-cold HBSS. The temperature drop instantly halts transporter kinetics.

    • Lyse cells using 0.1 N NaOH for 30 minutes.

  • Quantification & Self-Validation:

    • Transfer lysates to scintillation vials and measure radioactivity using a Liquid Scintillation Counter (LSC).

    • Self-Validating System: Every plate must include a 0.1% DMSO vehicle control (defining 0% inhibition / maximum transport) and 10 μM Benzbromarone (defining 100% inhibition / background diffusion). Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

In Vivo Protocol: Pharmacodynamic Evaluation in Hyperuricemic Mice

To evaluate the systemic uricosuric efficacy of lead compounds like B21, an in vivo hyperuricemic model is required.

Causality & Design: Unlike humans, wild-type mice express uricase, an enzyme that rapidly oxidizes uric acid, keeping their baseline SUA artificially low. To create a clinically relevant model, we administer Potassium Oxonate (PO) , a selective uricase inhibitor. This temporarily "humanizes" the mouse purine metabolism, establishing the hyperuricemic baseline necessary to observe the therapeutic efficacy of URAT1 inhibitors.

InVivo_Workflow Acclimation Animal Acclimation (Male ICR Mice) Induction Hyperuricemia Induction (Potassium Oxonate IP) Acclimation->Induction Treatment Compound Administration (Oral Gavage) Induction->Treatment Sampling Blood & Urine Collection (1h, 2h, 4h, 6h) Treatment->Sampling Analysis Uric Acid Quantification (Phosphotungstic Acid Method) Sampling->Analysis

Figure 2: In vivo experimental workflow for evaluating uricosuric efficacy.

Step-by-Step Methodology:
  • Acclimation & Baseline Sampling:

    • Acclimate male ICR mice (20-25g) for 7 days. Fast the animals for 12 hours prior to the experiment to stabilize baseline metabolic rates.

    • Collect baseline blood samples (t=0) via the submandibular vein.

  • Hyperuricemia Induction:

    • Administer Potassium Oxonate (250 mg/kg) via intraperitoneal (IP) injection.

    • Self-Validating System: A parallel "Sham" group receives an IP injection of saline to statistically validate that PO administration significantly elevates SUA.

  • Therapeutic Dosing:

    • One hour post-induction, administer the biphenyl carboxylic acid test compound (e.g., 10 mg/kg and 30 mg/kg dose groups) via oral gavage.

    • Use Benzbromarone (20 mg/kg) as the positive control cohort.

  • Pharmacodynamic Sampling:

    • Place mice in metabolic cages to collect cumulative urine.

    • Draw blood at 1h, 2h, 4h, and 6h post-dosing. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate serum.

  • Uric Acid Quantification:

    • Quantify uric acid in both serum and urine using the standard phosphotungstic acid colorimetric assay or a commercial Uric Acid Assay Kit (Enzymatic/Fluorometric).

    • Calculate the Fractional Excretion of Uric Acid (FEUA) to definitively prove that the drop in SUA is driven by renal excretion (URAT1 inhibition) rather than reduced production.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors Source: Molecules (2023) URL:[Link]

  • Transport mechanism and structural pharmacology of human urate transporter URAT1 Source: Cell Research / Nature (2024) URL:[Link]

  • Molecular Physiology of Urate Transport Source: Physiology (2005) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Biphenyl derivatives featuring 2',6'-dimethyl substitution patterns are highly valuable scaffolds in medicinal chemistry, notably serving as critical intermediates in the development of potent G protein-coupled receptor (e.g., GPR40) agonists[1]. However, synthesizing 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid via standard Suzuki-Miyaura cross-coupling often results in frustratingly low yields (<20%).

This guide moves beyond generic troubleshooting. We will dissect the mechanistic causality behind these synthetic failures and provide field-proven, self-validating protocols to optimize your workflow.

Mechanistic Diagnosis: The "Why" Behind the Failure

The primary culprit for low yield in this specific synthesis is severe steric hindrance . The methyl groups at the 2' and 6' positions of the biphenyl axis create a massive steric shield around the coupling site.

During the catalytic cycle, this shielding drastically slows down the transmetalation step—the transfer of the aryl group from boron to the palladium(II) center[2]. When transmetalation becomes the rate-limiting bottleneck, the boronic acid is left exposed to the basic, aqueous reaction environment for prolonged periods. This delay allows a competing hydrolytic pathway to dominate, leading to rapid protodeboronation (cleavage of the C-B bond to form an inert arene).

MechanisticBottleneck Pd0 Active Catalyst L-Pd(0) OA Oxidative Addition (Fast with 3-Bromobenzoic acid) Pd0->OA PdII Pd(II) Intermediate Ar-Pd-Br OA->PdII TM Transmetalation BOTTLENECK (Steric Clash) PdII->TM Slow due to 2,6-Dimethyl groups Proto Protodeboronation (Boronic Acid Degradation) PdII->Proto Competes with TM RE Reductive Elimination (Product Formation) TM->RE Accelerated by Buchwald Ligands RE->Pd0

Caption: Catalytic cycle highlighting the transmetalation bottleneck and competing protodeboronation.

Interactive Troubleshooting Q&A

Q1: I am observing massive amounts of protodeboronation (formation of m-xylene or benzoic acid) and very low product yield. How do I fix this? Causality: Protodeboronation competes directly with transmetalation. Because the 2',6'-dimethyl groups severely hinder the Pd(II) intermediate, transmetalation is drastically slowed down[2]. Solution: You must accelerate transmetalation by using a highly active, bulky ligand like SPhos or XPhos[3]. Additionally, minimize the water content by switching to anhydrous K3​PO4​ in a solvent like Toluene, or use a syringe pump to add the boronic acid slowly, keeping its steady-state concentration low in the basic medium.

Q2: My starting material remains completely unreacted. Is my catalyst dead? Causality: If you are using 2-bromo-1,3-dimethylbenzene as your electrophile, be aware that 2,6-disubstituted aryl halides are notoriously inert toward oxidative addition due to steric shielding of the C-Br bond[2]. Standard catalysts like Pd(PPh3​)4​ often fail to insert into this bond. Solution: Switch to a more electron-rich palladium source and ligand. A combination of Pd2​(dba)3​ and a Buchwald ligand (SPhos) increases the electron density on palladium, forcing oxidative addition into the hindered C-Br bond.

Q3: Which coupling polarity is better: (A) 2-bromo-m-xylene + 3-carboxyphenylboronic acid, or (B) 3-bromobenzoic acid + (2,6-dimethylphenyl)boronic acid? Causality: Polarity (B) is vastly superior. Oxidative addition into 3-bromobenzoic acid is fast and unhindered. By using (2,6-dimethylphenyl)boronic acid[4], the steric bulk is isolated entirely to the transmetalation step. Avoiding a sterically hindered oxidative addition eliminates one major failure point.

Q4: What is the optimal base and solvent system for this specific transformation? Causality: The base must activate the boronic acid to form the reactive "ate" complex without accelerating its hydrolysis. Solution: A biphasic system of Toluene/ H2​O (5:1) with K3​PO4​ is highly effective. Toluene provides excellent solubility for the bulky organic partners and the catalyst, while the minimal amount of water dissolves the base just enough to facilitate transmetalation without driving protodeboronation.

Quantitative Optimization Data

To prevent wasted optimization cycles, refer to the consolidated screening data below for sterically hindered tri-ortho substituted biphenyl synthesis[5],[6].

Table 1: Catalyst & Ligand System Comparison
Catalyst SystemLigand TypeOxidative Addition RateTransmetalation RateTypical Yield (%)
Pd(PPh3​)4​ Monodentate PhosphineVery SlowSlow< 15%
Pd(dppf)Cl2​ Bidentate PhosphineSlowModerate20 - 30%
Pd(OAc)2​ / NHCN-Heterocyclic CarbeneFastFast70 - 80%
Pd2​(dba)3​ / SPhosBuchwald DialkylbiarylFastVery Fast80 - 90%
Table 2: Base and Solvent Optimization Matrix
Solvent SystemBaseProtodeboronation LevelOverall Conversion
DME / H2​O (1:1) Na2​CO3​ HighLow
Dioxane / H2​O (4:1) K2​CO3​ ModerateModerate
Toluene / H2​O (5:1) K3​PO4​ Low High

Diagnostic Decision Tree

TroubleshootingFlow Start Issue: Low Yield (<20%) LCMS Run LC-MS Analysis Start->LCMS Unreacted Observation: High Ar-Br Remaining LCMS->Unreacted Degraded Observation: Ar-H (Protodeboronation) LCMS->Degraded Sol1 Action: Switch to Pd2(dba)3 / SPhos Unreacted->Sol1 Fixes Oxidative Addition Sol2 Action: Use Anhydrous K3PO4 & Slow Addition Degraded->Sol2 Fixes Transmetalation Sol1->Sol2 Combine for Best Results

Caption: Diagnostic decision tree for troubleshooting low yields in sterically hindered Suzuki couplings.

Self-Validating Experimental Protocol

This protocol utilizes Polarity B (3-bromobenzoic acid + (2,6-dimethylphenyl)boronic acid) and is designed as a self-validating system. Every step includes a physical or analytical check to ensure causality is maintained.

Reagents:

  • 3-Bromobenzoic acid (1.0 equiv, 5.0 mmol)

  • (2,6-Dimethylphenyl)boronic acid (1.5 equiv, 7.5 mmol)

  • Pd2​(dba)3​ (2.5 mol%, 0.125 mmol)

  • SPhos (10 mol%, 0.50 mmol)

  • K3​PO4​ (3.0 equiv, 15.0 mmol)

  • Toluene/ H2​O (5:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Assembly & Degassing: Charge a Schlenk flask with 3-bromobenzoic acid, (2,6-dimethylphenyl)boronic acid, Pd2​(dba)3​ , SPhos, and K3​PO4​ .

    • Causality: Oxygen irreversibly oxidizes electron-rich phosphines like SPhos and degrades active Pd(0).

    • Self-Validation: Perform 3 cycles of vacuum/Argon backfill before adding any solvent.

  • Solvation & Activation: Add sparged Toluene and degassed H2​O via syringe. Stir at room temperature for 10 minutes.

    • Self-Validation (Visual Check): The solution must shift from a deep purple/red ( Pd2​(dba)3​ ) to a pale orange/yellow. This color change confirms the successful formation of the active L-Pd(0) species. If the solution turns black, palladium has precipitated (catalyst death), indicating oxygen ingress.

  • Coupling: Heat the reaction mixture to 100 °C under vigorous stirring.

  • In-Process Control (IPC): At the 3-hour mark, pull a 50 µL aliquot under Argon. Quench with EtOAc/ H2​O and run LC-MS on the organic layer.

    • Self-Validation (Analytical Check): You should observe <5% of the starting 3-bromobenzoic acid. If >50% remains, oxidative addition has failed (check ligand quality). If the Ar-Br is consumed but the product mass is absent, protodeboronation has occurred (check base/water ratio).

  • Workup: Cool to room temperature. Acidify the aqueous layer to pH 2 using 1M HCl (to protonate the carboxylic acid product). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield 2',6'-dimethyl-[1,1'-biphenyl]-3-carboxylic acid.

Sources

Technical Support Center: Purification of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of sterically hindered biaryls. The target molecule, 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (C15H14O2, MW: 226.27 g/mol )[1], presents a unique triad of purification challenges following a standard Suzuki-Miyaura cross-coupling synthesis:

  • Severe Steric Hindrance: The ortho-dimethyl groups on the phenyl ring force the biphenyl system into a near-orthogonal conformation. This disrupts planar crystal packing, making the crude product highly prone to "oiling out" rather than crystallizing.

  • High Residual Palladium: Because coupling requires elevated catalyst loading or highly active ligands to overcome steric barriers[2], the crude mixture is often heavily contaminated with palladium.

  • API-Catalyst Chelation: The carboxylic acid moiety acts as a bidentate ligand, strongly coordinating with residual Pd(II) species and rendering simple mechanical filtration ineffective[3].

This guide provides field-proven, self-validating methodologies to isolate pharmaceutical-grade API (<5 ppm Pd).

Process Visualization & Decision Logic

To establish a self-validating system, your purification must follow a sequential logic: bulk removal, chemical separation, trace polishing, and thermodynamic isolation.

Workflow Crude Crude Reaction Mixture (Pd, Salts, Byproducts) Filtration Celite Filtration (Removes bulk Pd black) Crude->Filtration AcidBase Acid-Base Extraction (pH 8 Aqueous phase) Filtration->AcidBase OrganicWash Organic Wash (Removes boronic acid) AcidBase->OrganicWash Acidification Acidification (pH < 3) (Precipitates crude API) OrganicWash->Acidification Scavenging Pd Scavenging (Silica-TMT or PIX) Acidification->Scavenging Crystallization Crystallization (Toluene/Heptane) Scavenging->Crystallization Pure Pure 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid Crystallization->Pure

Figure 1: Step-by-step purification workflow for sterically hindered biphenyl carboxylic acids.

DecisionTree Start Determine Initial Pd Level (via ICP-MS) LevelCheck Is Pd > 500 ppm? Start->LevelCheck HighPd Bulk Removal: Activated Carbon LevelCheck->HighPd Yes LowPd Polishing Phase: Select Scavenger LevelCheck->LowPd No HighPd->LowPd Soluble Aqueous/Polar Solvents? Use PIX Scavenger LowPd->Soluble Polar Organic Non-Polar Solvents? Use Silica-TMT LowPd->Organic Non-polar FinalCheck Verify Pd < 5 ppm Soluble->FinalCheck Organic->FinalCheck

Figure 2: Logical decision tree for selecting palladium scavenging strategies.

Troubleshooting FAQs

Q1: Why does my product separate as a thick, dark oil instead of crystallizing after acidification? A1: This is a classic thermodynamic issue caused by the 2',6'-dimethyl substitution. The methyl groups create severe steric clash with the adjacent phenyl ring, forcing the biphenyl bond into a ~90° dihedral angle. This non-planar geometry significantly lowers the lattice energy of the crystal. When trace impurities (like homocoupled 2,2',6,6'-tetramethylbiphenyl or residual solvent) are present, they depress the melting point further, causing the product to cross the binodal curve and undergo liquid-liquid phase separation (oiling out) before nucleation can occur. Solution: Do not attempt to crystallize directly from the reaction solvent. Perform an acid-base extraction first to remove neutral impurities, then crystallize from a mixed solvent system (e.g., Toluene/Heptane) using a slow cooling ramp (0.1 °C/min) and seed crystals.

Q2: I filtered my crude mixture through Celite, but my palladium levels are still >300 ppm. Why? A2: Celite filtration only removes macroscopic, insoluble Pd(0) "black"[4]. The causality behind your high residual palladium is chemical chelation. The carboxylic acid group on your API acts as an excellent bidentate ligand for dissolved Pd(II) species, forming a stable organometallic complex[3]. To break this coordination, you must introduce a scavenger with a higher thermodynamic binding affinity for palladium than your API's carboxylate group (e.g., Trimercaptotriazine or Xanthates).

Q3: How do I efficiently separate the target API from unreacted 2,6-dimethylphenylboronic acid? A3: Exploit the pKa differential. 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid has a pKa of approximately 4.4[1]. 2,6-dimethylphenylboronic acid has a much higher pKa (~8.8). By adjusting the aqueous phase to pH 7.5–8.0, your target API quantitatively deprotonates into a highly water-soluble carboxylate salt. The boronic acid remains largely protonated (neutral) and will partition cleanly into an organic wash (like MTBE or Ethyl Acetate).

Quantitative Data: Palladium Scavenger Efficacy

When selecting a scavenger to break the API-Pd chelate, empirical data dictates the choice. Regulatory bodies (ICH Q3D) require platinum group metals to be reduced to <5 ppm in final drug products[3].

Scavenging MethodTarget Pd SpeciesInitial Pd (ppm)Final Pd (ppm)API RecoveryMechanistic Notes
Celite Filtration Insoluble Pd(0) black>1000100 - 500>98%Mechanical filtration; fails against chelated Pd(II)[5].
Activated Carbon Dissolved Pd complexes500<5085 - 90%Adsorptive; cost-effective bulk removal but risks API loss[5].
Silica-TMT Chelated Pd(II) & Pd(0)330<10>95%Thiol-based chemisorption; ultra-effective in organic solvents[4].
PIX + I₂ Strongly chelated Pd(II)100<1>96%Xanthate-based; ultra-efficient for aqueous/polar API streams[6].

Validated Experimental Protocols

Protocol A: Acid-Base Extraction & Desalting Workflow

This protocol self-validates by ensuring complete mass transfer between phases based on precise pH control.

  • Quench & Dilute: Cool the Suzuki coupling mixture to 20 °C. Quench with Deionized (DI) water (1 volume). Dilute with Methyl tert-butyl ether (MTBE) (2 volumes).

  • Alkaline Partitioning: Add 1M NaOH dropwise under vigorous stirring until the aqueous phase stabilizes at pH 8.0 .

    • Causality: The API converts to a water-soluble sodium salt. Unreacted boronic acid and phosphine ligands remain in the MTBE layer.

  • Phase Separation: Allow layers to settle for 15 minutes. Isolate the lower aqueous layer. Discard the upper organic layer.

  • Organic Wash: Wash the aqueous layer with fresh MTBE (1 volume) to remove trace organic impurities. Discard the MTBE wash.

  • Acidification: Transfer the aqueous layer to a clean reactor. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches pH 2.0 - 2.5 .

    • Causality: The API is protonated, rendering it insoluble in water, causing it to precipitate as a crude solid.

  • Isolation: Filter the solid. Wash the filter cake with cold DI water (3 × 1 volume) to remove inorganic salts (desalting). Dry under vacuum at 45 °C.

Protocol B: Ultra-Efficient Palladium Scavenging (Silica-TMT)

Use this protocol if the API is processed in organic solvents. For aqueous streams, substitute with Potassium Isopropyl Xanthate (PIX)[6].

  • Dissolution: Dissolve the dried crude API from Protocol A in Tetrahydrofuran (THF) or Dimethylformamide (DMF) to achieve a 10% w/v solution.

  • Scavenger Addition: Add 0.20 wt% (relative to API mass) of Macroporous Silica-TMT (Trimercaptotriazine)[4].

  • Thermal Incubation: Agitate the suspension at 40 °C for 12–18 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the TMT functional groups to displace the API's carboxylic acid ligands from the Pd(II) center[4].

  • Filtration: Filter the mixture through a 45 μm PTFE filter disc or a thin pad of Celite to remove the Pd-loaded silica[4].

  • Solvent Swap: Concentrate the filtrate in vacuo. Perform a constant-volume distillation, swapping the solvent to Toluene.

  • Polymorph Crystallization: Heat the Toluene solution to 80 °C. Slowly add Heptane (anti-solvent) until the solution becomes slightly cloudy. Seed with pure API crystals, hold at 80 °C for 1 hour to establish the crystal lattice, then cool at 0.1 °C/min to 5 °C. Filter and dry.

References

  • [1] 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 - PubChem. National Institutes of Health (NIH). 1

  • [4] Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. 4

  • [3] Palladium Detection for API Purification. Arbor Assays. 3

  • 2,6-Dimethylphenylboronic acid ≥95.0%. Sigma-Aldrich.

  • [2] A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. PMC - NIH. 2

  • [6] Potassium isopropyl xanthate (PIX): An ultra-efficient palladium scavenger. ResearchGate. 6

  • [5] Technical Support Center: Palladium Catalyst Removal in the Synthesis of 2-(3-methylphenyl)benzoic Acid. Benchchem.5

Sources

Technical Support Center: Optimizing Palladium Catalyst Loading for Hindered Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex, sterically hindered molecular architectures, optimizing the Suzuki-Miyaura cross-coupling reaction has become a critical bottleneck. Synthesizing 3-(2,6-dimethylphenyl)benzoic acid presents a specific challenge: it is a di-ortho-substituted biaryl. The steric bulk of the 2,6-dimethyl groups severely impedes the transmetalation step of the catalytic cycle, often forcing researchers to use uneconomical palladium (Pd) loadings (1–5 mol%).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you push your Pd catalyst loading below 0.5 mol% without sacrificing yield or scientific integrity.

Troubleshooting Guides & FAQs

Q1: Why does my reaction mixture turn black (precipitating "Pd black") before reaching full conversion when I drop the Pd loading below 1 mol%? Causality: The appearance of Pd black indicates that the active Pd(0) species is agglomerating into inactive nanoparticles. In the catalytic cycle, if the transmetalation step is sterically hindered by the 2,6-dimethylphenylboronic acid, the Pd(II)-aryl halide intermediate is left "stranded." Concurrently, unligated Pd(0) generated after reductive elimination lacks sufficient stabilization and agglomerates. Solution: Do not simply increase the Pd loading, as this masks the kinetic imbalance. Instead, utilize a highly active, bulky dialkylbiarylphosphine ligand such as SPhos or XPhos. These Buchwald-type ligands are highly electron-rich (accelerating oxidative addition) and sterically demanding (accelerating reductive elimination while shielding the Pd center from agglomeration), allowing for highly efficient coupling of unactivated and hindered substrates (1[1]). Ensure your Ligand:Pd ratio is strictly maintained at 2:1 or 2.5:1 when operating at low loadings.

Q2: I am observing significant protodeboronation of my 2,6-dimethylphenylboronic acid. Should I increase my catalyst loading to outcompete this side reaction? Causality: Protodeboronation is the base-catalyzed hydrolysis of the carbon-boron bond. The 2,6-dimethyl substitution twists the aryl ring out of planarity, weakening the C-B bond and making it highly susceptible to hydrolysis. Increasing Pd loading might slightly increase the initial rate of cross-coupling, but it does not fix the underlying kinetic competition between transmetalation and degradation. Solution: Optimize the base and the biphasic solvent ratio. Switch to a milder base like anhydrous K₃PO₄ instead of NaOH or Na₂CO₃. By using a Toluene/H₂O biphasic system, you control the concentration of hydroxide ions in the organic phase, suppressing protodeboronation while still activating the boronic acid for transmetalation (1[1]). If the issue persists, implement a syringe-pump slow addition of the boronic acid.

Q3: How low can I realistically push the palladium catalyst loading for this specific di-ortho-substituted biaryl synthesis? Causality: For non-sterically hindered substrates, Pd loadings can routinely be pushed to the parts-per-million (ppm) level (e.g., 50 ppm or 0.005 mol%) in aqueous media (2[2]). However, sterically demanding biaryls historically required 10⁻¹ to 100 mol% loading. Using advanced fluorinated Buchwald-type ligands (like HFTPhos), researchers have recently reduced loadings to as low as 0.025 mol% for tetra-ortho-substituted biaryls and 0.001 mol% for tri-ortho-substituted biaryls (3[3]). Solution: For 3-(2,6-dimethylphenyl)benzoic acid, a realistic and highly robust target for process scale-up is 0.1 mol% to 0.5 mol% . Going below this requires rigorous exclusion of oxygen, as trace O₂ will rapidly oxidize the electron-rich phosphine ligands, artificially inflating the required Pd amount.

Quantitative Data: Catalyst System Comparison

The following table summarizes the performance of various catalytic systems when applied to sterically hindered vs. unhindered Suzuki-Miyaura couplings. Use this to benchmark your expected yields against your current Pd loading.

Catalyst SystemLigandPd Loading (mol%)Substrate StericsBase / SolventYield (%)
Pd(OAc)₂PPh₃5.0Di-orthoNa₂CO₃ / THF-H₂O~45%
Pd₂(dba)₃SPhos0.5Di-orthoK₃PO₄ / Toluene-H₂O95%
Pd-NHC@Eu-BCINone (NHC)~0.1Mono-orthoK₂CO₃ / Ethanol>99%
Pd₂(dba)₃HFTPhos0.025Tetra-orthoK₃PO₄ / Dioxane-H₂O92%
Pd-SILP-Fe₃O₄None0.01UnhinderedAerobic / Water97%

(Data synthesized from standard cross-coupling benchmarks for biaryl synthesis[4],[5],[3],[1])

Experimental Protocol: Self-Validating SOP

To successfully synthesize 3-(2,6-dimethylphenyl)benzoic acid at 0.1 mol% Pd loading , follow this self-validating methodology.

Step 1: Preparation of the Catalytic Complex (Pre-activation) In a nitrogen-filled glovebox, charge a dry Schlenk flask with Pd₂(dba)₃ (0.05 mol%, equivalent to 0.1 mol% Pd) and SPhos (0.25 mol%). Add 2 mL of anhydrous, rigorously degassed toluene. Stir at room temperature for 15 minutes. Causality: Pre-forming the Pd(0)-SPhos complex ensures that all Pd enters the catalytic cycle in its active, ligated state, preventing immediate agglomeration.

Step 2: Substrate Loading To a separate 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzoic acid (10.0 mmol), 2,6-dimethylphenylboronic acid (12.0 mmol, 1.2 equiv), and anhydrous K₃PO₄ (20.0 mmol, 2.0 equiv).

Step 3: Solvent Addition and Degassing Add 20 mL of toluene and 5 mL of deionized water to the reaction flask. Sparge the biphasic mixture with nitrogen gas for a minimum of 30 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidation of SPhos to its phosphine oxide, which would instantly kill the reaction at this low catalyst loading.

Step 4: Catalyst Transfer and Reaction Transfer the pre-formed catalyst solution to the reaction flask via a gas-tight syringe. Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm). High shear is required to ensure adequate mass transfer between the aqueous base and the organic substrates.

Step 5: In-Process Control (Self-Validation Checkpoint) Monitor the reaction via HPLC at the 1.5-hour mark.

  • Validation Logic: By quantifying the ratio of unreacted 3-bromobenzoic acid, boronic acid, and the protodeboronation byproduct (m-xylene), you validate the system's health.

  • If 3-bromobenzoic acid remains high while boronic acid is depleted, protodeboronation has outcompeted transmetalation.

  • If both starting materials remain high and black precipitate is visible, the catalyst has deactivated.

Step 6: Workup Upon reaching >95% conversion (typically 4-6 hours), cool to room temperature. Acidify the aqueous layer with 1M HCl to pH 2 to protonate the benzoic acid product. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Visualizations

CatalyticCycle Pd0 Pd(0)-SPhos Active Catalyst OxAdd Oxidative Addition (3-bromobenzoic acid) Pd0->OxAdd Fast PdII_1 Pd(II) Ar-Br Complex OxAdd->PdII_1 TransMet Transmetalation (Steric Bottleneck: 2,6-dimethylphenylboronic acid) PdII_1->TransMet Base Deact Pd Black (Deactivation) PdII_1->Deact If Transmetalation stalls PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 Slow RedElim Reductive Elimination (Product Release) PdII_2->RedElim Accelerated by SPhos RedElim->Pd0 Regeneration Product 3-(2,6-dimethylphenyl) benzoic acid RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling highlighting the steric bottleneck at transmetalation.

Workflow Start Issue: Low Yield at <0.5 mol% Pd CheckPd Visual Check: Is Pd Black precipitating? Start->CheckPd YesBlack Yes: Catalyst Agglomeration CheckPd->YesBlack NoBlack No: Incomplete Conversion CheckPd->NoBlack Action1 Increase SPhos:Pd ratio or rigorously degas solvent YesBlack->Action1 Action2 Optimize K3PO4/Water ratio to accelerate transmetalation NoBlack->Action2 Action3 Check for Protodeboronation (Slow-add boronic acid) NoBlack->Action3

Diagnostic workflow for optimizing palladium catalyst loading in hindered biaryl synthesis.

References

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - RSC Publishing - 2

  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate - 4

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI - 5

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls - ACS Publications - 3

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC (NIH) - 1

Sources

Side reaction products in the synthesis of dimethyl biphenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex kinetic and thermodynamic challenges associated with synthesizing sterically hindered biaryls, specifically dimethyl biphenyl derivatives (e.g., 2,2'-dimethylbiphenyl or 4,4'-dimethylbiphenyl).

When ortho-methyl groups are present on your coupling partners, the steric bulk significantly retards the transmetalation step. This kinetic delay provides ample time for competing side reactions to dominate your reaction vessel. This guide provides a mechanistic breakdown of these side reactions, authoritative troubleshooting FAQs, and a self-validating experimental protocol to ensure high-fidelity synthesis.

Section 1: Mechanistic Causality of Side Reactions

Before adjusting empirical parameters, we must establish the chemical logic driving the three primary side reactions in Suzuki-Miyaura cross-couplings:

  • Protodeboronation : The hydrolytic cleavage of the C–B bond, yielding a de-boronated arene (e.g., toluene instead of a tolylboronic intermediate). This is driven by base-catalyzed or metal-catalyzed pathways. Counterintuitively, the often employed to force sterically hindered couplings can inadvertently promote palladium-catalyzed protodeboronation by favoring a highly reactive post-transmetalation intermediate[1].

  • Homocoupling : The oxidative dimerization of the boronic acid, yielding symmetrical biphenyls. This is typically triggered by trace oxygen or the reductive activation of a Pd(II) precatalyst (such as Pd(OAc)₂), which inherently consumes two equivalents of boronic acid to generate the active Pd(0) species[2].

  • Dehalogenation : The reduction of the aryl halide to the corresponding arene, usually via hydride abstraction from alkoxide bases or alcoholic solvents.

MechanisticPathways AH Aryl Halide (e.g., 2-Bromotoluene) OA Oxidative Addition [Pd(II) Complex] AH->OA Pd0 Pd(0) Catalyst Pd0->OA TM Transmetalation OA->TM Dehal Side Reaction: Dehalogenation OA->Dehal Hydride Source (Solvent/Alkoxide) BA Boronic Acid/Ester (e.g., o-Tolylboronic acid) BA->TM Base Activation PDB Side Reaction: Protodeboronation BA->PDB H2O / Base Hydrolysis Homo Side Reaction: Homocoupling BA->Homo O2 or Pd(II) Oxidation RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Target Product: Dimethyl Biphenyl RE->Prod

Catalytic cycle of Suzuki-Miyaura coupling highlighting major side reaction divergence points.

Section 2: Troubleshooting FAQs

Q1: I am attempting to synthesize 2,2'-dimethylbiphenyl, but my LC-MS shows complete consumption of the boronic acid with >50% unreacted aryl halide. What is happening? A1: You are experiencing rapid protodeboronation. Because ortho-substituted aryl halides undergo transmetalation slowly due to steric clash, the boronic acid remains in the basic, aqueous environment too long and hydrolyzes. Solution: Implement a "slow-release" strategy. By using MIDA boronates or , you keep the active boronic acid concentration extremely low, partitioning the reaction favorably toward productive cross-coupling rather than degradation[2],[3].

Q2: My reaction yields a significant amount of symmetrical 4,4'-dimethylbiphenyl dimer. How do I suppress this homocoupling? A2: Homocoupling is an oxidative process. If you are using a Pd(II) precatalyst, the initiation step inherently consumes boronic acid to reduce Pd(II) to Pd(0)[2]. Furthermore, trace oxygen acts as a potent oxidant for Pd-catalyzed dimerization[4]. Solution: Switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) to bypass the reductive activation step[4]. Additionally, upgrade your degassing protocol from simple sparging to rigorous freeze-pump-thaw cycling.

Q3: Are there alternative, non-Suzuki routes to dimethyl biphenyls that avoid these boron-related side reactions entirely? A3: Yes. Recent advancements in sustainable chemistry have demonstrated the via the oxidative coupling of bio-derived 2-methylfuran, followed by tandem Diels-Alder cycloaddition and dehydration with ethylene[5]. This bypasses organoboron reagents entirely, though it introduces different engineering challenges.

Section 3: Quantitative Strategy Comparison

The following table summarizes how specific reaction environments dictate the dominant mechanistic pathway and ultimate product yield when synthesizing sterically hindered dimethyl biphenyls.

Reaction ConditionPrimary Side ReactionTarget Dimethyl Biphenyl YieldSide Product YieldMechanistic Causality
Standard Aqueous Base (K₂CO₃ / H₂O)Protodeboronation45%40% (De-boronated arene)Base-catalyzed hydrolysis of the C–B bond outpaces transmetalation[2].
Pd(OAc)₂ Precatalyst (Aerobic)Homocoupling50%35% (Symmetrical Biaryl)Oxidative dimerization driven by Pd(II) reduction and O₂ ingress[2],[4].
Bulky Ligand P(t-Bu)₃ (+ Trace H₂O)Protodeboronation30%60% (De-boronated arene)Ligand sterics favor a highly reactive post-transmetalation intermediate prone to PDB[1].
Anhydrous TMSOK + Boronic Ester None (Optimized)92% <5% Moisture exclusion and controlled transmetalation perfectly partition the catalytic cycle[3].

Section 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol for the synthesis of sterically hindered dimethyl biphenyls incorporates an in-process analytical gate. If the reaction fails this gate, it self-diagnoses the specific side reaction, preventing wasted time and reagents.

TroubleshootingFlow Issue Issue: Low Yield of Dimethyl Biphenyl LCMS Run LC-MS Aliquot at 15 Minutes Issue->LCMS Q1 Is Symmetrical Dimer Present? LCMS->Q1 Q2 Is Boronic Acid Consumed but Halide Remains? LCMS->Q2 Q3 Is Dehalogenated Arene Present? LCMS->Q3 Sol1 Action: Rigorous Degassing Switch to Pd(0) Precatalyst Q1->Sol1 Yes Sol2 Action: Use Anhydrous Conditions or MIDA Boronate Slow-Release Q2->Sol2 Yes Sol3 Action: Remove Alcohol Solvents Optimize Base Sterics Q3->Sol3 Yes

Self-validating troubleshooting workflow for diagnosing cross-coupling side reactions.

Step-by-Step Methodology: Anhydrous Slow-Release Suzuki Coupling
  • Preparation & Degassing (The Anti-Homocoupling Gate):

    • Charge an oven-dried Schlenk flask with the aryl halide (1.0 equiv), boronic ester (1.2 equiv), and a Pd(0) catalyst (e.g., Pd₂(dba)₃, 2 mol%).

    • Causality: Using a boronic ester under anhydrous conditions prevents rapid base-catalyzed protodeboronation. Using Pd(0) prevents initiation-driven homocoupling[2],[4].

    • Subject the dry powders to 3 rigorous cycles of high-vacuum/argon backfill.

  • Solvent & Base Addition:

    • Add anhydrous, degassed THF via syringe.

    • Add anhydrous Potassium Trimethylsilanolate (TMSOK) (1.5 equiv) under a positive argon stream.

    • Causality: TMSOK acts as a soluble, anhydrous base that facilitates transmetalation without introducing the water necessary for hydrolytic protodeboronation[3].

  • Reaction Initiation & Validation Check (15 Minutes):

    • Heat the reaction mixture to 65°C.

    • Self-Validation Step: At exactly 15 minutes, withdraw a 50 µL aliquot under argon. Quench with wet acetonitrile and analyze via LC-MS.

    • Diagnostic Logic:

      • Target Mass Observed: Transmetalation is successful. Proceed to completion.

      • Symmetrical Dimer Mass Observed: Oxygen ingress occurred. Abort, check Schlenk line integrity, and restart.

      • De-boronated Arene Mass Observed: Reagents are wet. Ensure TMSOK is stored in a glovebox.

  • Completion & Workup:

    • Once the aryl halide is consumed (typically <2 hours under these optimized conditions), quench with saturated aqueous NH₄Cl to neutralize the base and halt any residual metal activity.

    • Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. URL:[Link]

  • Cox, P. A., et al. "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation." Journal of the American Chemical Society. URL:[Link]

  • Jain, P., et al. "Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl." ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Mennen, S. M., et al. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." The Journal of Organic Chemistry. URL:[Link]

Sources

Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization failures where the target mass is mysteriously replaced by the des-borylated arene. This insidious side reaction—protodeboronation —occurs when the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.

This guide is designed to move beyond empirical guessing. By understanding the thermodynamic and kinetic causality behind boronic acid degradation, you can engineer self-validating experimental systems that outpace decomposition and guarantee high-yielding cross-couplings.

FAQ 1: What is the mechanistic cause of protodeboronation in my reactions?

To stop protodeboronation, you must first understand that boronic acids are not static entities in solution; their speciation is highly dependent on pH and solvent. The degradation generally follows three distinct pathways 1:

  • Base-Catalyzed (The Kuivila Mechanism): In the presence of aqueous base (essential for Suzuki coupling), the boronic acid forms a boronate anion [ArB(OH)3]-. While this species is required for transmetalation to the palladium center, it is also highly susceptible to rate-limiting protonation by water, leading to C-B bond cleavage.

  • Zwitterionic Fragmentation (The Heteroaryl Problem): Basic heteroaromatic boronic acids (e.g., 2-pyridine or 2-thiophene boronic acids) are notoriously unstable. At neutral pH, they form zwitterionic species that undergo rapid unimolecular fragmentation.

  • Palladium-Catalyzed Degradation: Recent high-throughput kinetic modeling has revealed that Pd(II) complexes bound to bulky phosphine ligands can actually accelerate protodeboronation if the transmetalation step is sterically hindered or stalled 2.

G ArB Arylboronic Acid Ar-B(OH)2 Boronate Boronate Anion [Ar-B(OH)3]- ArB->Boronate Base (OH-) Zwitterion Zwitterionic Species (Heteroaryls) ArB->Zwitterion Neutral pH (e.g., 2-Pyridine) ArH Protodeboronated Arene Ar-H + B(OH)3 ArB->ArH Acid (H+) Boronate->ArH H2O (Rate-Limiting) Zwitterion->ArH Unimolecular Fragmentation

Caption: Mechanistic pathways of protodeboronation: Base-catalyzed, acid-catalyzed, and zwitterionic.

FAQ 2: How do I optimize my reaction conditions to outpace deboronation?

Cross-coupling is a kinetic race. The rate of transmetalation must exceed the rate of protodeboronation. If you are observing significant amounts of the des-borylated arene, your catalytic cycle is too slow, or your conditions are too harsh 3.

By analyzing quantitative yield impacts from optimization screens, we can establish a hierarchy of parameter adjustments:

Table 1: Quantitative Impact of Reaction Parameters on Labile Boronic Acid Coupling

ParameterHigh-Risk ConditionOptimized ConditionEst. Yield ImpactMechanistic Rationale
Base NaOH, KOH (pH > 12)K₃PO₄, KF (pH ~ 10)< 20% ➔ > 85%Milder bases control the steady-state concentration of the reactive boronate anion, minimizing the hydrolysis rate.
Temperature > 100 °C60–80 °C~ 30% ➔ > 90%Elevated temperatures exponentially increase the activation energy for undesired C-B bond cleavage.
Solvent High H₂O contentBiphasic or AnhydrousVariableWater acts as the direct proton source for cleavage. Reducing water limits the rate-limiting hydrolysis step.
Catalyst Pd(PPh₃)₄ (Slow)Pd₂(dba)₃ / XPhos~ 40% ➔ > 95%Highly active, electron-rich catalysts accelerate oxidative addition and transmetalation, reducing substrate residence time.

FAQ 3: My heteroaryl boronic acid still degrades. What advanced strategies should I use?

When dealing with highly unstable substrates (e.g., polyfluorophenyls, 2-thiophenes, or 2-pyridines), simply lowering the temperature is insufficient. You must alter the fundamental structure of the boron reagent to protect it from the reaction medium 4.

  • Boron Masking: Convert the free boronic acid to a pinacol ester, MIDA boronate, or an anthranilamide B(dan) derivative. These protecting groups rehybridize the boron or sterically block the formation of the reactive boronate anion, drastically increasing the half-life of the reagent 5.

  • Anhydrous Phase-Transfer Coupling: Eliminate the proton source entirely by running the reaction in strictly anhydrous conditions using fluoride bases (e.g., CsF).

Workflow Start Identify Deboronation (Ar-H detected by LC-MS) CheckSubstrate Is it an electron-poor or 2-heteroaryl boronic acid? Start->CheckSubstrate UseMask Use Masked Boronates (MIDA, B(dan), Pinacol) CheckSubstrate->UseMask Yes CheckBase Optimize Base & Temp (Use K3PO4/KF, 60-80°C) CheckSubstrate->CheckBase No FastCat Use Highly Active Catalyst (Pd2(dba)3 + XPhos) CheckBase->FastCat If coupling is slow

Caption: Troubleshooting workflow to mitigate protodeboronation in Suzuki-Miyaura couplings.

Self-Validating Protocol: Rapid Anhydrous Suzuki-Miyaura Coupling for Unstable Substrates

To ensure your methodology is self-validating, this protocol utilizes anhydrous conditions to physically prevent water-mediated hydrolysis, while employing a pre-activated catalyst to eliminate the induction period.

Reagents Required:

  • Aryl halide (1.0 equiv)

  • Heteroaryl boronic pinacol ester (1.5 equiv)

  • Cesium Fluoride (CsF) (3.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Reagent Preparation (Causality: Surface Area & Moisture Exclusion): In a glovebox, finely mill the CsF powder. Why? Because this reaction relies on solid-liquid phase transmetalation. Milling drastically increases the surface area of the insoluble base, accelerating the formation of the reactive fluoroboronate species without requiring aqueous dissolution.

  • Catalyst Pre-Activation (Causality: Eliminating Induction Time): In a separate 2 mL vial, mix Pd₂(dba)₃ and XPhos in 1 mL of anhydrous dioxane. Stir for 5–10 minutes until the solution transitions to a deep red/purple hue. Why? This visually validates the formation of the active L-Pd(0) species. Adding unactivated catalyst to the main reaction gives the boronic ester time to degrade while the palladium slowly enters the catalytic cycle.

  • Reaction Assembly: Charge an oven-dried Schlenk flask with the aryl halide, boronic ester, and milled CsF. Add the pre-activated catalyst solution and the remaining anhydrous dioxane. Seal the vessel tightly.

  • Execution & Kinetic Control: Heat the reaction to 80 °C for 2 to 4 hours. Do not exceed 80 °C, as thermal degradation of the C-B bond can still occur via alternative pathways at extreme temperatures.

  • Self-Validation Check (LC-MS): Quench an aliquot and analyze via LC-MS. The protocol is validated if the mass peak corresponding to the protodeboronated arene (Target Mass - B(OH)₂ + H) is absent or <5% relative to the desired cross-coupled product.

References
  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online / ACS. Available at:1

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at:2

  • Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Benchchem. Available at: 3

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Available at: 4

  • Anthranilamide: A Simple, Removable ortho-Directing Modifier for Arylboronic Acids Serving also as a Protecting Group in Cross-Coupling Reactions. ResearchGate. Available at: 5

Sources

Optimizing reaction conditions for amidation of sterically hindered carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this portal to address one of the most persistent bottlenecks in synthetic chemistry and drug development: the amidation of sterically hindered carboxylic acids (e.g., α -quaternary centers, adamantyl groups, and α -aminoisobutyric acid residues).

Standard coupling conditions often fail here due to steric shielding, leading to poor yields, prolonged reaction times, and severe side reactions like epimerization. This guide provides field-proven, mechanistically grounded solutions to troubleshoot and optimize your workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your protocol, use the following logical matrix to diagnose the root cause of your amidation failure.

Troubleshooting Start Sterically Hindered Amidation Fails Check1 Is the starting material fully consumed? Start->Check1 Unconsumed Steric Clash / Slow Activation Check1->Unconsumed No Consumed Side Reactions Occurring Check1->Consumed Yes Sol1 Switch to COMU or T3P Increase Temp / Time Unconsumed->Sol1 Check2 Identify Byproduct Consumed->Check2 Epimer Epimerization (Oxazolone pathway) Check2->Epimer Ester Unwanted Esterification (Oxyma side-reaction) Check2->Ester Sol2 Use T3P + Pyridine or COMU + Collidine Epimer->Sol2 Sol3 Reduce coupling time Use 1:1:1 stoichiometry Ester->Sol3

Diagnostic troubleshooting workflow for resolving failed sterically hindered amidation reactions.

Mechanistic FAQs: Understanding the Bottlenecks

Q: Why do standard carbodiimides (like EDC or DIC) fail with sterically hindered substrates? A: The failure is driven by reaction kinetics. Carbodiimides react with carboxylic acids to form an O-acylisourea intermediate. In a standard reaction, the amine rapidly attacks this intermediate to form the amide. However, bulky substituents physically shield the electrophilic carbonyl carbon, drastically slowing down the amine's nucleophilic attack. This delay allows the O-acylisourea to undergo an intramolecular rearrangement into a highly stable, completely unreactive N-acylurea byproduct. To prevent this, additives like OxymaPure or HOAt must be used to rapidly convert the O-acylisourea into a more stable active ester[1].

Q: We currently use HATU for difficult couplings. Why should we transition to COMU? A: While 2 is highly effective, it is based on the 7-azabenzotriazole (HOAt) leaving group, which carries a known explosive hazard[2]. 3 is a third-generation uronium salt based on OxymaPure. It matches or exceeds HATU's coupling efficiency for sterically hindered sequences because its morpholino group provides superior solubility, while the uronium structure drives high reactivity[4]. Importantly, COMU is non-explosive and generates byproducts that are easily washed away, making it a safer and often more efficient choice[3].

Q: How does T3P maintain stereochemical integrity in epimerization-prone hindered acids? A: Epimerization usually occurs when the activated acid forms an oxazolone intermediate, from which a base can easily abstract the α -proton.5 converts the carboxylic acid into a mixed anhydride rather than an active ester. When paired with a mild, non-nucleophilic base like pyridine, T3P suppresses oxazolone formation entirely, yielding up to 95% conversion with non-detectable levels of racemization even in highly hindered substrates[5][6].

Troubleshooting Specific Failure Modes

Issue 1: Unwanted Esterification (When using Oxyma/COMU)
  • Symptom: LC-MS shows a significant mass peak corresponding to an ester side-product, while amide yield is low.

  • Causality: When a hindered amine is slow to react, the highly reactive Oxyma-ester intermediate remains in solution for extended periods. If free hydroxyl groups are present (e.g., on Serine, Threonine, or residual solvents), they will outcompete the hindered amine and attack the active ester[7].

  • Solution: Do not use excess reagents. Reduce the stoichiometry to a strict 1:1:1 ratio (Acid:COMU:Amine). Optimize the coupling time via continuous TLC/HPLC monitoring to halt the reaction before esterification dominates[7].

Issue 2: Severe Epimerization of the α -Chiral Center
  • Symptom: Chiral HPLC reveals a high percentage of the D-enantiomer (or diastereomer) in the final product.

  • Causality: The use of strong bases like DIPEA or TEA with highly active coupling reagents over-deprotonates the α -carbon of the active ester.

  • Solution: Switch your base to 2,4,6-collidine or pyridine. Alternatively, switch the coupling reagent to T3P, which is specifically validated for epimerization-prone substrates[1][5].

Quantitative Data: Coupling Reagent Comparison

Use this self-validating selection matrix to choose the appropriate reagent based on your specific steric and safety constraints.

Coupling ReagentActive Intermediate FormedSuitability for Hindered SubstratesEpimerization ControlSafety & Handling Profile
EDC / DIC O-acylisoureaLow (High risk of N-acylurea shift)PoorGood (Standard handling)
HATU OAt-esterHighExcellentHazardous (Explosive HOAt risk)
COMU Oxyma-esterVery HighExcellentExcellent (Non-explosive)
T3P Mixed AnhydrideVery HighSuperiorExcellent (Water-soluble byproducts)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify the mechanistic success of the reaction in real-time.

Protocol A: T3P-Mediated Solution-Phase Amidation (Scale-up Friendly)

Best for: Epimerization-prone, highly hindered aliphatic and aromatic acids.

  • Preparation: In an oven-dried flask under inert atmosphere (N 2​ /Ar), dissolve the sterically hindered carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or DMF (0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Mechanistic note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst without abstracting the α -proton.

  • Activation: Dropwise, add a 50% wt solution of T3P in EtOAc (1.5 equiv) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir.

  • Self-Validation Check (2 Hours): Pull a 10 μ L aliquot and analyze via LC-MS.

    • If the mixed anhydride intermediate is visible but no amide is forming: The amine is too sterically hindered for room-temperature attack. Heat the reaction to 50°C.

    • If starting material remains: Add an additional 0.5 equiv of T3P.

  • Workup: Quench with water. The T3P byproduct (propylphosphonic acid) is highly water-soluble. Wash the organic layer with 1N HCl, sat. NaHCO 3​ , and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: COMU/Oxyma-Mediated Solid-Phase Peptide Synthesis (SPPS)

Best for: Coupling bulky amino acids (e.g., Aib, N-methylated amino acids) onto a resin.

  • Resin Preparation: Swell the resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF. Wash thoroughly with DMF (5 × 10 mL).

  • Pre-Activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3.0 equiv) and COMU (2.9 equiv) in DMF. Add DIPEA (6.0 equiv).

    • Visual Indicator: COMU reactions undergo a distinct color change (often yellow/orange) upon activation by the base, confirming the formation of the highly reactive Oxyma-ester.

  • Coupling: Transfer the activated solution to the resin immediately (within 1-2 minutes to prevent degradation). Agitate for 60 minutes.

  • Self-Validation Check (Kaiser/Ninhydrin Test): Take a few resin beads and perform a Kaiser test.

    • Result is Blue: Free primary amines remain. The steric hindrance prevented complete coupling. Do not proceed to deprotection. Perform a double-coupling by draining the vessel and repeating Steps 2-3 with fresh reagents.

    • Result is Yellow/Colorless: Coupling is complete. Proceed to the next synthesis cycle.

References

Sources

Technical Support Center: Preventing Racemization in Chiral Biphenyl Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Atroposelective Synthesis. This guide is engineered for researchers, application scientists, and drug development professionals dealing with the unique challenges of axially chiral biaryls. Unlike point chirality, axial chirality (atropisomerism) is dynamic; it can be lost purely through thermal bond rotation[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the stereochemical integrity of your biphenyl carboxylic acids from synthesis to isolation.

Part 1: Core Concepts & Causality (FAQs)

Q: What defines the threshold for isolating chiral biphenyl carboxylic acids without spontaneous racemization? A: According to Michinori Ōki's classical definition, atropisomers can be isolated if they exhibit a half-life of interconversion ( t1/2​ ) of at least 1000 seconds at a given temperature[2]. At 300 K (27 °C), this requires a minimum rotational energy barrier ( ΔG‡ ) of approximately 22.3 kcal/mol[3]. For biphenyl carboxylic acids, the steric bulk (measured by A-values) of the four ortho-substituents directly dictates this barrier. If the barrier falls below 20 kcal/mol, the compound will rapidly racemize at room temperature[1].

Q: Why does my isolated, enantiopure biphenyl carboxylic acid racemize during routine solvent evaporation? A: Racemization of atropisomers is a unimolecular dynamic process driven by thermal energy[1]. Evaporating solvents at elevated temperatures (e.g., 40–60 °C on a rotary evaporator) provides the kinetic energy required for the biphenyl system to overcome steric clashes and reach the planar transition state. Causality: Heat directly accelerates C-C bond rotation. For compounds with borderline stability ( ΔG‡≈23−25 kcal/mol), even mild heating causes rapid epimerization. Always evaporate solvents at or below room temperature, or utilize lyophilization for highly sensitive atropisomers.

G A Atropisomer (R) Configurational Minimum B Planar Transition State Steric Clash (ΔG‡) A->B Thermal Energy (Heat > ΔG‡) B->A Relaxation C Atropisomer (S) Racemized State B->C Bond Rotation C->B Thermal Energy

Caption: Logic of biphenyl racemization via a planar transition state driven by thermal energy.

Part 2: Troubleshooting Guide

Issue 1: Complete loss of enantiomeric excess (ee) during basic hydrolysis of a chiral biaryl ester.
  • Causality: Saponification of hindered esters typically requires harsh conditions (e.g., refluxing NaOH/MeOH). The thermal energy supplied directly overcomes the rotational barrier. Furthermore, deprotonation of adjacent functional groups (like ortho-hydroxyls) can alter the electronic environment and reduce the effective van der Waals radius of the substituent, transiently lowering ΔG‡ .

  • Solution: Transition to orthogonal protecting group strategies that allow mild, room-temperature deprotection.

    • Recommendation: Use allyl esters (cleaved by Pd(PPh 3​ ) 4​ / morpholine at 20 °C) or tert-butyl esters (cleaved by TFA in DCM at 0 °C to 20 °C).

Issue 2: Poor atroposelectivity during de novo biaryl axis formation via Suzuki-Miyaura coupling.
  • Causality: The cross-coupling of highly sterically hindered ortho-substituted aryl halides and boronic acids is notoriously sluggish, often requiring temperatures >80 °C[4]. At these elevated temperatures, the newly formed chiral axis possesses enough thermal energy to freely rotate, leading to a thermodynamic mixture (racemate) regardless of the chiral ligands used.

  • Solution: Employ highly active precatalysts (e.g., Buchwald palladacycles) that facilitate oxidative addition and reductive elimination at room temperature. Alternatively, utilize a "lactone-bridge" strategy (detailed in Part 4) to construct the axis first, followed by an atroposelective ring-opening[5].

Part 3: Quantitative Data: Substituent Effects on Racemization

The stability of the biphenyl axis is mathematically tied to the steric hindrance of its ortho-substituents. The table below summarizes the relationship between substitution patterns, rotational barriers, and practical half-lives[1][6].

Ortho-Substitution Pattern (Positions 2, 2', 6, 6')Approx. ΔG‡ (kcal/mol)Half-life ( t1/2​ ) at 25 °CConfigurational Stability
H, H, H, H (Unsubstituted)~1.5< 1 microsecondUnstable (Cannot be isolated)
F, F, F, F~18.0MinutesUnstable at RT (Requires sub-zero storage)
COOH, NO 2​ , H, H~23.0~10 hoursMarginally Stable (Racemizes upon heating)
CH 3​ , CH 3​ , CH 3​ , CH 3​ ~30.0> 100 yearsHighly Stable (Class 3 Atropisomer)
C(CH 3​ ) 3​ , OCH 3​ , H, H> 35.0IndefiniteHighly Stable (Locked conformation)

Part 4: Experimental Protocols

Protocol A: Atroposelective Cleavage of Lactone-Bridged Biaryls (Bringmann Strategy)

Rationale: Bridging the biaryl axis with a lactone forces the rings into coplanarity, lowering the rotational barrier and creating a configurationally unstable intermediate that rapidly equilibrates. A chiral nucleophile or catalyst selectively attacks one conformer (Dynamic Kinetic Resolution). Cleaving the bridge instantly raises the rotational barrier, "locking" the newly formed axial chirality[4][5].

Workflow N1 Prochiral Lactone-Bridged Biaryl (Configurationally Unstable) N2 Addition of Chiral Nucleophile (Dynamic Kinetic Resolution) N1->N2 Low Temp (-78°C) In-process HPLC check N3 Atroposelective Ring Cleavage (C-O Bond Breaking) N2->N3 Stereocontrol via Chiral Catalyst N4 Axially Chiral Biphenyl Carboxylic Acid (Stable Atropisomer) N3->N4 Mild Quench (Avoid Strong Acids/Heat)

Caption: Workflow for the atroposelective cleavage of lactone-bridged biaryls to prevent racemization.

Step-by-Step Methodology:

  • Preparation of the Dynamic System: Dissolve the racemic lactone-bridged biaryl (1.0 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Self-Validation: Ensure the internal temperature stabilizes before proceeding; premature addition will lower the enantiomeric ratio (er).

  • Chiral Induction: Slowly add the chiral nucleophile (e.g., a chiral amine or a chiral oxazaborolidine-activated alcohol, 1.2 equiv) dropwise over 15 minutes.

  • Equilibration and Cleavage: Stir the mixture at -78 °C for 2 hours. The rapid interconversion of the lactone enantiomers allows the chiral reagent to selectively ring-open the matched conformer, yielding the axially chiral biphenyl carboxylic acid derivative.

  • Mild Quenching (Critical Step): Quench the reaction at -78 °C with cold, saturated aqueous NH 4​ Cl. Do not use strong acids (like HCl) , as protonation of intermediates can generate heat and induce epimerization.

  • Isolation: Extract with cold ethyl acetate. Dry the organic layer over Na 2​ SO 4​ . Evaporate the solvent under reduced pressure using a water bath set strictly below 25 °C .

  • In-Process Control: Immediately analyze the crude product via chiral HPLC to validate the ee% before proceeding to further purification.

Protocol B: Mild Deprotection of Axially Chiral Biphenyl tert-Butyl Esters

Rationale: To avoid the thermal racemization associated with basic saponification, tert-butyl esters are utilized. They can be cleaved under acidic conditions at low temperatures, preserving the chiral axis.

Step-by-Step Methodology:

  • Solvation: Dissolve the enantiopure axially chiral tert-butyl ester in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acidic Cleavage: Add Trifluoroacetic acid (TFA) dropwise until a 1:1 (v/v) ratio of DCM:TFA is achieved.

  • Monitoring: Stir at 0 °C to 15 °C. Monitor the reaction via TLC (Hexanes/EtOAc). Self-Validation: Do not allow the reaction to exceed 20 °C. The bulky tert-butyl group acts as a steric anchor; once removed, the rotational barrier drops slightly.

  • Workup: Once complete (typically 2-4 hours), co-evaporate the volatile TFA and DCM with cold toluene under high vacuum (bath temp < 20 °C) to yield the free biphenyl carboxylic acid without thermal degradation.

Part 5: References

  • Recent advances & new concepts for the synthesis of axially stereoenriched biaryls Source: Chemical Society Reviews (RSC Publishing) URL:

  • Atropisomer Source: Wikipedia URL:

  • Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies Source: Chemical Society Reviews (RSC Publishing) URL:

  • Solid-State and Theoretical Investigations of Some Banister-Type Macrocycles with 2,2'-Aldoxime-1,1'-Biphenyl Units Source: Frontiers in Chemistry URL:

  • Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination Source: SciSpace URL:

  • Assessing Atropisomer Axial Chirality in Drug Discovery and Development Source: Journal of Medicinal Chemistry (ACS Publications) URL:

Sources

Troubleshooting poor solubility of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with the aqueous solubility of sterically hindered, lipophilic weak acids. This guide provides a deep-dive troubleshooting framework specifically tailored for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid .

Rather than relying on trial-and-error, this guide establishes a mechanistic understanding of the molecule's physical chemistry, followed by self-validating protocols to ensure your in vitro or in vivo assays yield reproducible, artifact-free data.

Part 1: Physicochemical Root Cause Analysis

To successfully solubilize 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, we must first understand why it resists aqueous solvation. The causality lies in its molecular topography and ionization potential:

  • Steric Hindrance and Hydrophobic Cavity Formation: The two methyl groups at the 2' and 6' positions (ortho to the biphenyl linkage) create severe steric repulsion against the adjacent phenyl ring. This forces the biphenyl system out of planarity into a nearly orthogonal (perpendicular) conformation. Consequently, the molecule presents a bulky, three-dimensional hydrophobic surface area. Water must form a massive, energetically unfavorable cavity to accommodate it, driving the molecule to aggregate or precipitate to minimize water contact[1].

  • Ionization Dependency (pKa): The molecule possesses a single hydrophilic handle: the meta-substituted carboxylic acid. The estimated pKa of this group is ~4.0–4.5.

    • At pH < 4.5 , the molecule is unionized, highly lipophilic (high LogP), and practically insoluble. The primary absorption mechanism in biological systems favors this non-ionized state, but it cannot dissolve in gastric or low-pH assay fluids[1].

    • At pH > 6.5 , the carboxylic acid is ionized (carboxylate anion), which significantly increases solubility. However, the bulky hydrophobic core may still induce micellization or precipitation if the buffer capacity is insufficient or if divalent cations (like Ca²⁺ or Mg²⁺) are present, which form insoluble carboxylate salts.

Part 2: Troubleshooting Workflows & Decision Logic

When formulating poorly water-soluble weak acids, the pharmaceutical industry relies on a hierarchy of interventions: pH adjustment, co-solvency, and complexation[2].

SolubilityTree Start Assess Solubility of 2',6'-Dimethylbiphenyl-3-carboxylic acid CheckPH Is Assay pH > 6.0? Start->CheckPH AdjustPH Adjust Buffer pH (Target pH 6.5 - 7.5) CheckPH->AdjustPH No (pH < pKa) CheckLogP Does it still precipitate? CheckPH->CheckLogP Yes (pH > pKa) AdjustPH->CheckLogP AddCosolvent Add 1-5% DMSO or EtOH CheckLogP->AddCosolvent Yes (Lipophilic core) Success Solubilized State Achieved CheckLogP->Success No AddSurfactant Add 0.1% Tween-20 or HP-β-CD AddCosolvent->AddSurfactant Still insoluble AddCosolvent->Success Soluble AddSurfactant->Success

Decision tree for troubleshooting the aqueous solubility of biphenyl carboxylic acids.

Strategy A: pH Modulation and Buffer Capacity

Because this is a Class II-like molecule (low solubility, high permeability), ensuring the pH remains at least 2 units above the pKa (i.e., pH ≥ 6.5) guarantees >99% ionization[2]. However, a common failure point is introducing a highly concentrated DMSO stock of the free acid into a weak buffer, which locally crashes the pH and causes immediate nucleation.

Strategy B: Host-Guest Complexation (Cyclodextrins)

If pH modulation is insufficient due to the bulky biphenyl core, Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard. The hydrophobic cavity of the cyclodextrin encapsulates the twisted dimethyl-biphenyl rings, while the ionized carboxylic acid remains exposed to the aqueous exterior, drastically enhancing apparent solubility[3].

CDWorkflow Prep Prepare 10-20% w/v HP-β-CD in Buffer AddDrug Add Compound (Excess solid) Prep->AddDrug Equilibrate Stir/Shake at 25°C for 24-48 hours AddDrug->Equilibrate Filter Filter (0.22 µm) or Centrifuge Equilibrate->Filter Analyze Quantify via HPLC (Determine Phase Solubility) Filter->Analyze

Step-by-step workflow for cyclodextrin-mediated host-guest solubility enhancement.

Part 3: Quantitative Expectations

The following table summarizes the expected solubility enhancements based on the chosen formulation strategy. Use this to select the appropriate intervention based on your target assay concentration.

Formulation StrategyMechanism of ActionExpected Solubility Gain (vs. Water at pH 4.0)Best Used For
Phosphate Buffer (pH 7.4) Ionization of carboxylic acid50x – 100xStandard in vitro biochemical assays.
5% DMSO in Buffer (pH 7.4) Co-solvency + Ionization200x – 500xCell-based assays (tolerates ≤1% DMSO).
10% HP-β-CD in Buffer Host-guest encapsulation1,000x – 5,000xIn vivo dosing (IV or PO); high-conc. structural biology.
Equimolar Na₂CO₃ In situ sodium salt formation>5,000xPreparation of highly concentrated aqueous stock solutions[3].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume a clear solution means the compound is fully dissolved. Nano-precipitates can cause false negatives in biological assays. Implement the following self-validating protocol for the Solvent-Shift Method (DMSO to Buffer) .

Materials Needed:

  • 10 mM stock of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in 100% anhydrous DMSO.

  • High-capacity receiving buffer (e.g., 100 mM Sodium Phosphate, pH 7.4).

  • Vortex mixer and Red Laser Pointer (for Tyndall effect validation).

Step-by-Step Methodology:

  • Buffer Verification: Ensure the receiving buffer is at room temperature or 37°C. Cold buffers drastically reduce the kinetic solubility limit.

  • Agitation: Place the tube containing the receiving buffer on a vortex mixer at medium-high speed.

  • Dropwise Addition: While vortexing, add the DMSO stock dropwise directly into the center of the liquid vortex (avoid the plastic walls). Causality: Rapid mixing prevents localized high concentrations of the unionized drug, minimizing the risk of supersaturation and nucleation.

  • Validation 1 (Visual/Optical): Shine a red laser pointer through the solution in a dark room. If you see a solid beam of light (Tyndall effect), colloidal nano-precipitates have formed. The compound is not truly in solution.

  • Validation 2 (Chemical): Measure the pH of the final solution. If the pH has dropped below 6.5, the buffer capacity was overwhelmed by the weak acid. You must remake the solution using a stronger buffer (e.g., increase from 50 mM to 100 mM).

  • Validation 3 (Quantitative): Centrifuge the sample at 10,000 × g for 10 minutes. Carefully sample the supernatant and quantify via HPLC-UV to confirm the actual dissolved concentration matches your theoretical target.

Part 5: Frequently Asked Questions (FAQs)

Q: I diluted my 10 mM DMSO stock 1:100 into cell culture media (pH 7.4), but I still see crystals under the microscope. Why? A: Cell culture media (like DMEM or RPMI) contains high concentrations of divalent cations (Ca²⁺, Mg²⁺). While the pH is appropriate for ionizing the carboxylic acid, the resulting carboxylate anion rapidly reacts with these cations to form highly insoluble calcium or magnesium salts. Solution: Pre-complex the drug with 1-5% HP-β-CD before adding it to the media to shield the carboxylate group from free cations.

Q: Can I use heat to force the compound into solution? A: Heating will temporarily increase kinetic solubility, but it creates a supersaturated state. Once the assay returns to room temperature or 37°C, the compound will undergo delayed precipitation, ruining your experiment mid-assay. Always prepare and validate solutions at the exact temperature your final assay will be conducted.

Q: Is it better to buy the sodium salt of this compound instead of the free acid? A: Yes. If available, the sodium salt inherently bypasses the energy barrier required to break the crystal lattice of the free acid. It will dissolve rapidly in water, after which the pH will naturally buffer itself to a slightly alkaline state.

References

  • Formulation Strategies for Pulmonary Delivery of Poorly Soluble Drugs Source: Université libre de Bruxelles (ULB) URL:[Link]

  • Effective formulation strategies for poorly water soluble drugs Source: ResearchGate URL:[Link]

  • Challenges to improve the biopharmaceutical properties of poorly water-soluble drugs and the application of the solid dispersion technology Source: SciELO URL:[Link]

Sources

Technical Support Center: Minimizing By-Product Formation in Biphenyl Precursor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development and materials science increasingly rely on complex biaryl architectures, the synthesis of biphenyl precursors via Grignard formation and subsequent Kumada cross-coupling remains a foundational, yet challenging, methodology.

This guide is engineered for research scientists and process chemists. It moves beyond basic troubleshooting by diagnosing the exact mechanistic causality of by-product formation—specifically Wurtz-type and oxidative homocoupling—and provides self-validating protocols to ensure scalable, high-purity biaryl synthesis.

Part 1: Diagnostic Workflow for Homocoupling By-Products

Before adjusting your stoichiometry, you must identify where the homocoupling is occurring. The formation of symmetrical biphenyls (Ar-Ar) can happen during the initial metallation (Grignard preparation) or during the transition-metal-catalyzed cross-coupling step.

G Start High Homocoupling Observed? CheckStage Identify Reaction Stage Start->CheckStage PrepStage Grignard Preparation (Wurtz Coupling) CheckStage->PrepStage Ar-MgX Formation KumadaStage Kumada Cross-Coupling (Catalytic Homocoupling) CheckStage->KumadaStage Biaryl Formation Flow Implement Continuous Flow or Slow Addition PrepStage->Flow Reduce local [ArX] Solvent Switch to 2-MeTHF or Diethyl Ether PrepStage->Solvent Alter Schlenk Eq. Catalyst Increase Ligand Ratio (e.g., excess PPh3) KumadaStage->Catalyst Prevent Aryl Exchange ExcludeO2 Strict O2 Exclusion (Freeze-Pump-Thaw) KumadaStage->ExcludeO2 Prevent Oxidation

Diagnostic workflow for isolating and resolving homocoupling in biphenyl precursor synthesis.

Part 2: Mechanistic FAQs & Causality Analysis

Q1: I am observing massive amounts of symmetrical biphenyl (Ar-Ar) when trying to prepare my aryl Grignard reagent (ArMgX). What is the mechanistic cause? A1: You are observing Wurtz-type homocoupling. The formation of a Grignard reagent is not a concerted insertion; it proceeds via a Single Electron Transfer (SET) from the magnesium metal surface to the aryl halide, generating a transient aryl radical[1]. If the local concentration of the unreacted aryl halide is too high, the newly formed Grignard reagent (or the intermediate radicals) will react with the unreacted halide rather than the magnesium surface, forming the biphenyl dimer[1].

Q2: How does my choice of solvent influence this Wurtz coupling during the metallation stage? A2: Solvent polarity and coordination strength directly dictate the Schlenk equilibrium and radical diffusion rates. Tetrahydrofuran (THF) strongly solvates the magnesium center, which can strip the Grignard reagent from the metal surface too quickly, promoting Wurtz coupling for highly reactive halides[1]. Conversely, using less coordinating solvents like Diethyl Ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF) keeps the organomagnesium species closer to the metal surface, significantly suppressing the dimerization pathway[1].

Q3: My Grignard reagent is pure, but during the Kumada cross-coupling step (ArMgX + Ar'X → Ar-Ar'), I am getting homocoupled Ar-Ar and Ar'-Ar' instead of the cross-product. Why? A3: This is driven by two distinct catalytic failures:

  • Oxidative Homocoupling: Trace atmospheric oxygen acts as a terminal oxidant. In the presence of transition metals (even trace impurities in the magnesium), O₂ drives a catalytic oxidative homocoupling cycle that rapidly dimerizes the Grignard reagent[2].

  • Aryl Exchange on the Catalyst: When using nickel catalysts (e.g., NiCl₂(PPh₃)₂), the process of aryl-exchange can occur between the phosphine ligand and the metal center, or between two transmetalated aryl groups[3]. This is accelerated by high reaction temperatures and low ligand-to-metal ratios, leading to scrambled biaryl products[3].

Part 3: Quantitative Process Data

To guide your optimization, the following table summarizes the quantitative impact of various reaction parameters on the selectivity of biphenyl precursor synthesis.

Parameter / ConditionReaction StageQuantitative Impact / YieldMechanistic Rationale
Diethyl Ether (Et₂O) Grignard Prep~94% Active Grignard YieldWeaker solvation limits radical diffusion, suppressing Wurtz coupling[1].
Tetrahydrofuran (THF) Grignard Prep~27% Active Grignard YieldStrong solvation promotes Schlenk equilibrium shifts and Wurtz homocoupling[1].
Continuous Flow Reactor Grignard Prep>90% SelectivityStrict residence time control minimizes local[ArX] concentration, preventing dimerization[4].
Excess Phosphine Ligand Kumada Coupling<5% Aryl Exchange By-productSaturates the Ni coordination sphere, preventing undesired aryl-ligand swapping[3].
Trace Oxygen (O₂) Kumada CouplingUp to 100% HomocouplingActs as a terminal oxidant, driving transition-metal-catalyzed dimerization[2].
Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in controls and analytical checkpoints that immediately verify whether the mechanistic intervention was successful, preventing downstream failures.

Protocol 1: Continuous-Flow Synthesis of Arylmagnesium Halides

Self-Validation Mechanism: This protocol utilizes an inline quench with a specific electrophile (2-butanone). By analyzing the output via GC-MS and comparing the ratio of the resulting tertiary alcohol to the Wurtz dimer, the system self-validates the active Grignard concentration in real-time without the risk of offline moisture degradation[1].

  • Reactor Preparation: Pack a tubular glass or stainless-steel flow reactor with coarse, acid-washed magnesium turnings. Purge the system with ultra-high purity (UHP) Argon for 30 minutes.

  • Substrate Preparation: Prepare a 1.0 M solution of the aryl halide in anhydrous 2-MeTHF (dried over activated 3Å molecular sieves).

  • Flow Initiation: Using a high-precision syringe pump, introduce the aryl halide solution into the magnesium bed at a flow rate calculated to achieve a 5-minute residence time[4]. Maintain the reactor temperature at 15 °C using a cooling jacket to control the exotherm.

  • Inline Validation Quench: Direct a split-stream of the reactor effluent (10% volume) into a secondary micromixer where it meets a 1.2 M solution of 2-butanone in 2-MeTHF.

  • Analysis: Route the quenched stream into a vial containing saturated aqueous NH₄Cl. Extract the organic layer and analyze via GC-MS. A high ratio of tertiary alcohol to symmetrical biphenyl confirms the suppression of Wurtz coupling.

Protocol 2: Kumada Cross-Coupling with Suppressed Aryl Exchange

Self-Validation Mechanism: This workflow mandates a parallel control reaction lacking the excess phosphine ligand. Comparing the HPLC chromatograms of both streams instantly validates whether the observed homocoupling is catalyst-induced (aryl exchange) or substrate-driven[3].

  • Solvent Degassing: Strictly exclude oxygen by subjecting anhydrous THF to three consecutive freeze-pump-thaw cycles on a Schlenk line.

  • Catalyst Preparation (Glovebox): In an argon-filled glovebox, prepare two reaction vials.

    • Vial A (Optimized): 5 mol% NiCl₂(PPh₃)₂ + 10 mol% free PPh₃ ligand.

    • Vial B (Control): 5 mol% NiCl₂(PPh₃)₂ only.

  • Electrophile Addition: Add 1.0 equivalent of the aryl electrophile (Ar'X) to both vials and dissolve in the degassed THF. Seal the vials with PTFE septa and transfer them to a fume hood.

  • Grignard Addition: Cool both vials to 0 °C. Using a syringe pump, add 1.1 equivalents of the titrated ArMgX (from Protocol 1) dropwise over 60 minutes. Causality: Slow addition at low temperatures prevents thermal aryl exchange on the nickel center.

  • Quench and Validation: After 2 hours, quench both reactions with 1 M HCl. Analyze both organic layers via HPLC. If Vial A shows >95% cross-coupled product while Vial B shows a statistical mixture of Ar-Ar, Ar'-Ar', and Ar-Ar', you have successfully validated and suppressed catalyst-induced aryl exchange.

Part 5: References
  • [3] Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. SciSpace / Chemical Reviews.3

  • [1] Preventing the formation of Wurtz coupling products in Grignard reactions. BenchChem. 1

  • [4] Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. RSC Publishing.4

  • [2] The Grignard Reagents. Organometallics / ACS Publications. 2

Sources

Stability issues of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Ensuring Solution Stability

Welcome to the technical support center for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (PubChem CID: 17852404). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and storage of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid.

Q1: What are the optimal storage conditions for the solid compound?

For long-term stability, the solid compound should be stored at -20°C or lower in a tightly sealed container.[1] To prevent degradation from atmospheric moisture and oxygen, it is best practice to store it under a dry, inert atmosphere, such as argon or nitrogen.[1] Protecting the solid from light by using an amber vial or by wrapping the container is also a critical preventative measure against photodegradation.[1][2]

Q2: I need to make a stock solution. What solvent should I use and how should I store it?

The biphenyl structure of this molecule provides a hydrophobic backbone, while the carboxylic acid group adds polarity. This dual nature affects its solubility.

  • Solvent Choice: The compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[3] For aqueous buffers, solubility will be highly pH-dependent. In basic solutions, the carboxylic acid deprotonates to a more soluble carboxylate salt.

  • Storage of Solutions: Storing this compound in solution for long periods is generally not recommended due to an increased risk of degradation.[1] If short-term storage is necessary, use a high-purity, degassed solvent, store aliquots at -20°C or -80°C, and protect from light.[1] Aqueous solutions should not be stored for more than a day.[3]

Q3: What are the primary factors that can cause degradation in solution?

Several environmental factors can compromise the stability of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in solution. These include:

  • pH: Extreme pH values can catalyze hydrolysis or other structural changes.[2] The stability of carboxylic acids can be significantly influenced by pH.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to degradation.[2][4] While this specific molecule lacks highly susceptible groups like phenols, the biphenyl ring system can still undergo oxidative degradation under certain conditions.[5][6]

  • Light: Exposure to UV or visible light can induce photodegradation, breaking chemical bonds and reducing the compound's potency.[2]

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways.[2][4]

Q4: My solution has developed a yellow or brownish tint. What does this indicate?

Discoloration is a common visual indicator of chemical degradation. This often points towards oxidation or the formation of minor degradation products that absorb visible light. If you observe a color change, it is crucial to verify the purity and concentration of your solution analytically before proceeding with your experiments.

Troubleshooting Guide

This section provides a more in-depth, problem-oriented approach to resolving stability issues.

Problem: Inconsistent experimental results or a perceived loss of compound activity over time.

This is the most common manifestation of compound instability. A systematic approach is needed to identify the root cause.

Causality: The intrinsic stability of a drug substance can vary over time due to environmental factors, leading to the formation of degradation products and a decrease in the concentration of the active compound.[4][7] This directly impacts experimental reproducibility and the validity of your results.

Troubleshooting Workflow:

G start Inconsistent Results Observed check_prep Were solutions prepared fresh from solid? start->check_prep no_fresh Degradation in stored solution is likely. Prepare fresh solution for each experiment. check_prep->no_fresh No yes_fresh Yes, solutions were freshly prepared. check_prep->yes_fresh Yes check_storage How was the solid compound stored? yes_fresh->check_storage improper_storage Improper storage. Review solid storage conditions (See FAQ Q1). Procure a new lot of the compound if necessary. check_storage->improper_storage Improperly proper_storage Properly stored (cold, dark, inert). check_storage->proper_storage Properly check_purity Verify Purity & Concentration via HPLC (See Protocol 1) proper_storage->check_purity purity_fail Purity/Concentration is low. Root cause is likely storage or handling. check_purity->purity_fail purity_pass Purity & Concentration Confirmed. check_purity->purity_pass investigate_protocol Investigate experimental protocol for stressors: - High temperature steps? - Extreme pH? - Prolonged light exposure? purity_pass->investigate_protocol end Issue likely related to experimental conditions, not initial compound stability. investigate_protocol->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: Appearance of unexpected peaks in an analytical chromatogram (e.g., HPLC).

Causality: The appearance of new peaks that grow over time is a direct indication of degradation. Forced degradation studies are intentionally performed to identify likely degradation products and establish degradation pathways.[7][8] These studies help in developing a "stability-indicating" analytical method capable of separating the main compound from all potential degradants.[4]

Troubleshooting Steps:

  • Characterize the New Peaks: Note the retention time and response of the new peaks. Does their area increase as the area of the main peak decreases?

  • Perform a Forced Degradation Study: To proactively understand what these peaks might be, a forced degradation study is the definitive approach. This involves intentionally exposing the compound to harsh conditions.[7][9] (See Protocol 2).

  • Method Validation: Ensure your analytical method is stability-indicating. The method must be able to resolve the parent peak from all new peaks generated during the forced degradation study.

Problem: Precipitation or cloudiness observed in an aqueous solution.

Causality: Biphenyl carboxylic acids can have limited aqueous solubility.[3] Precipitation is often related to pH, temperature, or concentration.

  • pH-Dependent Solubility: The carboxylic acid group is protonated at low pH, making the molecule less polar and less soluble in water. As pH increases above the pKa of the carboxylic acid, it deprotonates to the more soluble carboxylate form.

  • Temperature: Solubility often decreases at lower temperatures. A solution prepared at room temperature may precipitate when stored in a refrigerator.

  • Salting Out: High concentrations of salts in a buffer can decrease the solubility of the organic compound.

Troubleshooting Steps:

  • Check the pH: Ensure the pH of your buffer is appropriate for maintaining solubility (typically neutral to basic for carboxylic acids).

  • Consider a Co-solvent: If solubility in a purely aqueous system is a persistent issue, consider the use of a small percentage of an organic co-solvent like DMSO or ethanol. However, ensure the co-solvent is compatible with your downstream application.

  • Prepare Dilute Solutions: Avoid preparing highly concentrated stock solutions in aqueous buffers if they are not needed. It is often better to dilute from a high-concentration organic stock into your aqueous buffer immediately before use.

Experimental Protocols

These protocols provide a framework for quantitatively assessing the stability of your compound.

Protocol 1: General Stability Assessment Using HPLC

This protocol allows you to determine the rate of degradation under your specific storage conditions.

Objective: To quantify the percentage of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid remaining in a solution over time.

Methodology:

  • Prepare Stock Solution: Dissolve the compound in your chosen solvent (e.g., acetonitrile or DMSO) to a known concentration (e.g., 1 mg/mL). This is your t=0 reference stock .

  • Sample Preparation:

    • Immediately dilute an aliquot of the t=0 reference stock to a working concentration (e.g., 10 µg/mL) with the mobile phase or a compatible solvent. This is your t=0 sample .

    • Store your remaining stock solution under the desired test conditions (e.g., 4°C, room temperature, protected from light).

  • Time-Point Analysis: At specified time points (e.g., 1, 3, 7, 14 days), prepare a new sample for analysis by diluting the stored stock solution in the same manner as the t=0 sample.

  • HPLC Analysis:

    • Analyze the t=0 sample and the samples from each subsequent time point using a validated HPLC method. A reversed-phase C18 column is typically suitable.

    • The mobile phase can be a gradient of an acidified aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent like acetonitrile.[10] Using an acidic mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape.[11]

    • Use a Diode Array Detector (DAD) to monitor the peak, allowing for peak purity analysis.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample using the peak area.

    • % Remaining = (Peak Area at time_x / Peak Area at time_0) * 100

Protocol 2: Performing a Forced Degradation Study

This study intentionally degrades the compound to identify potential degradants and establish degradation pathways.[7][12] The goal is to achieve 5-20% degradation of the drug substance.[12]

Objective: To generate likely degradation products and test the specificity of an analytical method.

Workflow Diagram:

G cluster_stress Apply Stress Conditions (in parallel) start Prepare Compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 N HCl, RT or 60°C) start->acid base Base Hydrolysis (e.g., 0.1 N NaOH, RT) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation heat Thermal Stress (e.g., 60-80°C) start->heat light Photolytic Stress (ICH Q1B conditions) start->light neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC-DAD/MS oxidation->analyze heat->analyze light->analyze neutralize->analyze evaluate Evaluate Results: - Identify degradation peaks - Assess peak purity - Propose degradation pathways analyze->evaluate

Caption: Workflow for a forced degradation study.

Summary of Stress Conditions:

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 N to 1 N HClSeveral hours at RT to 60°C
Base Hydrolysis 0.1 N to 1 N NaOHMinutes to hours at RT
Oxidation 3% - 30% H₂O₂Several hours at RT
Thermal 60°C - 80°C (in solution or solid)12 hours to several days
Photolytic Cool white fluorescent & UV light (ICH Q1B)Expose until specified illumination is met

Table based on conditions outlined in regulatory guidance.[7][8][12]

Methodology:

  • Preparation: Prepare several aliquots of the compound in a suitable solvent.

  • Exposure: Subject each aliquot to one of the stress conditions listed in the table above. Include a control sample that is not stressed.

  • Quenching/Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent damage to the HPLC column.

  • Analysis: Analyze all stressed samples and the control sample by a suitable stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradant masses.

  • Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to identify the conditions that cause degradation and to characterize the resulting degradants. This information is invaluable for developing robust formulations and analytical methods.[8]

References

  • BenchChem. (n.d.). how to prevent the degradation of 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid during storage.
  • BenchChem. (n.d.). Tech Support for 3'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from BenchChem website.[1]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from Ataman Kimya website.

  • Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from Allan Chemical Corporation website.[2]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from SciSpace website.[7]

  • University of Johannesburg. (2014). Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. Retrieved from University of Johannesburg institutional repository.[13]

  • BioPharm International. (2020, November 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from BioPharm International website.[9]

  • PharmaInfo. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from PharmaInfo website.[4]

  • Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from Pharma Science Monitor website.[12]

  • PubChem. (n.d.). 2',6'-Dimethylbiphenyl-3-carboxylic acid. Retrieved from PubChem database.[14]

  • Journal of Pharmaceutical Analysis. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from ScienceDirect.[8]

  • The Journal of Physical Chemistry A. (2015, January 22). Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. Retrieved from ACS Publications.[15]

  • Journal of Cultural Heritage. (2019, January 24). Mapping degradation pathways of natural and synthetic dyes with LC-MS: Influence of solvent on degradation mechanisms. Retrieved from UvA-DARE (Digital Academic Repository).[16]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from Cipac.org.[10]

  • Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from Asian Journal of Green Chemistry website.[17]

  • Cayman Chemical. (2022, December 6). Dimethyl biphenyl-4,4'-dicarboxylate - PRODUCT INFORMATION. Retrieved from Cayman Chemical website.[3]

  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. Retrieved from ResearchGate.[5]

  • Biochemical Journal. (n.d.). Metabolism of biphenyl. Structure and physicochemical properties of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, the meta-cleavage product from 2,3-dihydroxybiphenyl by Pseudomonas putida. Retrieved from PMC.[6]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from Agilent website.[11]

Sources

Overcoming poor cell permeability of carboxylic acid-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals struggling with the cellular permeability of carboxylic acid-containing hits or lead compounds.

Carboxylic acids are ubiquitous in drug discovery, often forming critical salt-bridge or hydrogen-bond interactions with target proteins. However, with a typical pKa​ of 4.0–5.0, they are >99% ionized at physiological pH (7.4). This negative charge creates a massive desolvation penalty, severely restricting passive diffusion across the hydrophobic lipid bilayer of cell membranes.

Below, we provide a comprehensive troubleshooting guide, structural strategies, and validated experimental protocols to overcome this challenge.

Diagnostic Workflow for Permeability Optimization

Before modifying your compound, use the decision tree below to determine the most logical optimization pathway based on your target's binding requirements.

DiagnosticWorkflow Start Carboxylic Acid Hit Poor Permeability (Papp < 1x10^-6 cm/s) Q1 Is the carboxylate charge absolutely required for target binding? Start->Q1 Prodrug Prodrug Strategy (Charge Masking: Esters, POM, Amides) Q1->Prodrug Yes (Salt bridge critical) Bioisostere Bioisosteric Replacement (Intrinsic Modification: Tetrazole, Acylsulfonamide) Q1->Bioisostere No / Flexible pocket Q2 Does the prodrug cleave efficiently inside the target cell? Prodrug->Q2 Q3 Does the bioisostere retain target affinity while lowering LogD? Bioisostere->Q3 Success1 Permeable & Active Prodrug Q2->Success1 Yes Transporter Explore Carrier-Mediated Transport or Formulation (e.g., LAT1, Liposomes) Q2->Transporter No (Stable ester/amide) Success2 Permeable & Active Bioisostere Q3->Success2 Yes Q3->Transporter No (Loss of potency)

Diagnostic workflow for optimizing the permeability of carboxylic acid-containing compounds.

Section 1: Prodrug Strategies (Charge Masking)

Q1.1: Why does esterification improve permeability, and how do I choose the right promoiety? A: Esterification masks the ionizable carboxylic acid, converting it into a neutral species at physiological pH. This eliminates the negative charge and reduces the hydrogen bond donor/acceptor count, significantly increasing the compound's lipophilicity and passive membrane diffusion[1][2].

  • Simple Esters (Methyl/Ethyl): Good for initial proof-of-concept in cellular assays, but often too stable in vivo or rapidly degraded in the plasma before reaching the target cell.

  • Acyloxyalkyl Esters (POM/POC): Pivaloyloxymethyl (POM) and pivaloyloxyethyl (POC) esters are highly effective. They are lipophilic enough to cross the membrane and are rapidly cleaved by ubiquitous intracellular carboxylesterases, releasing formaldehyde (or acetaldehyde), pivalic acid, and your active drug[1].

Q1.2: My ester prodrug shows high permeability in Caco-2/PAMPA but is inactive in my cellular functional assay. What went wrong? A: High permeability with low cellular activity usually points to incomplete intracellular cleavage . Prodrugs are inherently inactive; they must be bioconverted to the parent carboxylic acid to bind the target[1].

  • Causality: If the ester is sterically hindered (e.g., adjacent to a bulky aliphatic ring or ortho-substituted phenyl), intracellular esterases (like CES1 or CES2) cannot access the carbonyl carbon to hydrolyze it.

  • Troubleshooting: Switch to a "double prodrug" or extended linker strategy (like dabigatran etexilate) to move the ester bond away from the steric bulk[1]. Alternatively, test the compound in cell lysates or S9 fractions to analytically confirm cleavage via LC-MS/MS.

Section 2: Bioisosteric Replacement (Intrinsic Modification)

Q2.1: If I cannot use a prodrug due to plasma instability, what are the best bioisosteres for a carboxylic acid? A: Bioisosteric replacement aims to mimic the spatial and electronic properties of the carboxylic acid while improving physicochemical properties (like LogD and membrane permeability)[3].

  • Tetrazoles (5-substituted 1H-tetrazoles): The most classic bioisostere. With a pKa​ of ~4.5–5.5, tetrazoles are also ionized at pH 7.4, but the negative charge is delocalized across four nitrogen atoms. This delocalization makes the anion significantly more lipophilic than a localized carboxylate, enhancing permeability while maintaining the ability to form salt bridges[3][4].

  • Acylsulfonamides: These offer a similar pKa​ to carboxylic acids but provide a different vector for hydrogen bonding. They have been successfully used to maintain target affinity (e.g., in MCL-1/BCL-xL inhibitors) while improving cellular killing and permeability[4].

  • Oxadiazolones and Oxathiadiazolones: Emerging neutral or weakly acidic bioisosteres that significantly reduce polarity and improve lead compound viability[3].

Q2.2: Can I replace the carboxylic acid with an amide to improve permeability? A: Yes, but it depends on the binding pocket. Conversion of a charged carboxylate into a neutral amide removes the salt bridge but maintains the potential for directional hydrogen bonds to the oxygen atom[5]. If the target protein relies strictly on a charge-charge interaction (e.g., binding to an Arginine residue), an amide will likely cause a massive drop in potency[4]. However, if the interaction is primarily hydrogen-bonding, an amide can retain affinity while drastically improving membrane transfer[5].

Quantitative Data: Physicochemical Impact of Modifications

The following table summarizes typical physicochemical shifts when modifying a standard carboxylic acid drug candidate.

Functional GroupTypical pKa​ Charge at pH 7.4Relative Lipophilicity (LogD shift)Permeability (Papp) Impact
Carboxylic Acid 4.0 - 5.0-1 (>99%)BaselinePoor (< 1 x 10⁻⁶ cm/s)
Methyl Ester N/ANeutral+1.5 to +2.5High (> 10 x 10⁻⁶ cm/s)
POM Ester N/ANeutral+2.0 to +3.0High (> 15 x 10⁻⁶ cm/s)
Tetrazole 4.5 - 5.5-1 (~99%)+0.5 to +1.0Moderate (3 - 5 x 10⁻⁶ cm/s)
Acylsulfonamide 5.0 - 6.0-1 (~90%)+0.5 to +1.5Moderate (2 - 6 x 10⁻⁶ cm/s)
Primary Amide ~15Neutral+0.5 to +1.0High (> 10 x 10⁻⁶ cm/s)

Experimental Protocols

To build a self-validating system, you must test both the physical permeability of your compound and its biological stability/cleavage.

Protocol A: Caco-2 Bidirectional Permeability & Efflux Assay

This assay determines if your compound can passively diffuse across a human intestinal epithelial barrier and checks if it is a substrate for efflux transporters (like P-gp), which often recognize lipophilic prodrugs[6].

Caco2Workflow Seed 1. Seed Caco-2 Cells on Transwell Insert (Culture 21 Days) TEER 2. Measure TEER (>200 Ω·cm² required) Seed->TEER Dose 3. Apply Compound (Apical or Basolateral) TEER->Dose Incubate 4. Incubate 37°C (Sample at 30, 60, 120 min) Dose->Incubate LCMS 5. LC-MS/MS Quant Calculate Papp & Efflux Incubate->LCMS

Step-by-step Caco-2 bidirectional permeability assay workflow.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation into a polarized monolayer with tight junctions.

  • Validation (Crucial): Measure Transepithelial Electrical Resistance (TEER). A TEER value >200 Ω·cm² confirms monolayer integrity. Do not proceed if TEER is low, as paracellular leakage will cause false-positive permeability.

  • Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical chamber. Add fresh buffer to the basolateral chamber.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber; fresh buffer to the apical.

  • Incubation: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ) using the formula: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state rate of appearance in the receiver chamber, C0​ is the initial concentration, and A is the surface area of the insert[6]. An Efflux Ratio ( Papp​B−A/Papp​A−B ) > 2.0 indicates active efflux.

Protocol B: In Vitro Prodrug Cleavage Assay (S9 Fraction)

If using an ester prodrug, you must verify that it converts to the active carboxylic acid intracellularly.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver S9 fractions (which contain high levels of carboxylesterases) on ice. Prepare a reaction mixture containing 1 mg/mL S9 protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the prodrug to a final concentration of 1 µM.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, remove a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. You must monitor the depletion of the parent prodrug and the appearance of the active carboxylic acid metabolite to confirm true bioconversion rather than chemical degradation.

References

  • Prodrug Approach as a Strategy to Enhance Drug Permeability Source: PMC (National Institutes of Health) URL:[Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors Source: ACS Publications URL:[Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis Source: PMC (National Institutes of Health) URL:[Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated Source: RSC Publishing URL:[Link]

  • Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design Source: PMC (National Institutes of Health) URL:[Link]

Sources

Validation & Comparative

Comparative Analysis: 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid vs. Fenbufen in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Structural pharmacology, conformational restriction, and cyclooxygenase (COX) assay methodologies.

Executive Summary & Structural Rationale

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted biphenyl therapeutics, the structural flexibility of the active pharmaceutical ingredient (API) dictates both its pharmacokinetic fate and pharmacodynamic selectivity. This guide provides a deep comparative analysis between two distinct biphenyl-based compounds: Fenbufen , a classic flexible prodrug, and 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (2,6-DM-BPC) , a conformationally restricted structural analog.

While Fenbufen relies on hepatic metabolism to deliver its active, planar biphenylacetic acid (BPAA) moiety to COX enzymes[1], 2,6-DM-BPC employs steric hindrance via ortho-methyl substitution to lock the biphenyl rings in an orthogonal conformation[2]. This conformational restriction is a critical causality-driven strategy in modern drug design used to abrogate binding to narrow, flat receptor pockets (like COX-1) and redirect selectivity toward wider active sites (such as COX-2 or atypical targets like DHODH).

Mechanistic Divergence: Flexibility vs. Restriction

The Prodrug Paradigm: Fenbufen

Fenbufen (4-(4-biphenylyl)-4-oxobutanoic acid) is inherently inactive against COX enzymes in its parent form. The causality behind its design is gastrointestinal (GI) protection: by masking the active carboxylic acid as an oxobutanoic acid, direct gastric irritation is minimized. Upon oral administration, it undergoes rapid hepatic β -oxidation to yield biphenylacetic acid (BPAA, also known as felbinac)[3]. BPAA is a relatively flat molecule that readily enters the hydrophobic channels of both COX-1 and COX-2, acting as a non-selective competitive inhibitor[1].

The Conformational Restriction Paradigm: 2,6-DM-BPC

Conversely, 2,6-DM-BPC (CAS: 955929-56-3) is a direct-acting carboxylic acid[2]. The addition of methyl groups at the 2' and 6' positions creates severe steric clash with the ortho-hydrogens of the adjacent phenyl ring. This forces the dihedral angle between the two rings to approximate 90 degrees.

  • The Causality of the Choice: In assay development, if a researcher observes off-target toxicity with a planar biphenyl, introducing 2',6'-dimethylation is a standard bioisosteric maneuver. The resulting orthogonal geometry prevents the molecule from sliding into the narrow, 8 Å wide COX-1 channel, forcing it either into the wider COX-2 side pocket or entirely shifting its pharmacological profile toward other structurally accommodating receptors.

Pathway Fenbufen Fenbufen (Flexible Prodrug) Liver Hepatic β-oxidation (In Vivo) Fenbufen->Liver Oral Admin BPAA BPAA (Felbinac) Planar Active Moiety Liver->BPAA Activation COX COX-1 / COX-2 Non-selective Inhibition BPAA->COX Fits narrow pockets DM_BPC 2',6'-Dimethyl-BPC (Direct Active) Target Orthogonal Geometry (Steric Restriction) DM_BPC->Target Direct Binding Target->COX Isoform Selective (Excluded from COX-1)

Metabolic activation of Fenbufen vs. direct target engagement of the restricted 2,6-DM-BPC.

Quantitative Data Comparison

The following table synthesizes the physicochemical and pharmacological properties of both compounds, highlighting how structural differences manifest in quantitative metrics.

ParameterFenbufen2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
PubChem CID 3335[4]17852404[2]
Molecular Weight 254.28 g/mol 226.27 g/mol
Active Moiety Biphenylacetic acid (BPAA)Parent Compound
Biphenyl Conformation Planar (Rotatable)Orthogonal (Restricted)
COX-1 IC 50​ (In Vitro) 3.9 µM (as BPAA)[5]> 50 µM (Predicted due to steric clash)
COX-2 IC 50​ (In Vitro) 8.1 µM (as BPAA)[5]Target-dependent (Used as SAR probe)
Primary Utility Clinical NSAID (Antipyretic/Analgesic)Preclinical SAR Building Block / Probe

Experimental Methodologies: Self-Validating Protocols

To objectively compare these compounds, researchers must utilize assays that account for their distinct metabolic requirements. A common pitfall in evaluating prodrugs like Fenbufen is testing the parent compound directly in purified enzyme assays, yielding false negatives. The protocols below are designed as self-validating systems to prevent such errors.

Protocol A: In Vitro COX Isoform Selectivity Assay

This assay evaluates the direct inhibitory capacity of the active moieties. For Fenbufen, its active metabolite BPAA must be synthesized or purchased for this assay.

  • Reagent Preparation: Prepare recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

  • Compound Dilution (The Causality Step):

    • Test Group 1: BPAA (active form of Fenbufen).

    • Test Group 2: 2,6-DM-BPC.

    • Negative Control: DMSO vehicle (0.1% final concentration).

    • Validation Control: Fenbufen parent compound (Must show no activity, validating that the assay is free of contaminating hepatic reductases).

  • Incubation: Pre-incubate the enzymes with the compounds for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Add arachidonic acid (AA) to a final concentration of 10 µM. Incubate for exactly 2 minutes.

  • Termination & Quantification: Quench the reaction with 1M HCl. Add a deuterated PGE2 internal standard (PGE2-d4). Extract prostaglandins using solid-phase extraction (SPE) and quantify PGE2 levels via LC-MS/MS.

  • Data Analysis: Calculate IC 50​ values using a 4-parameter logistic non-linear regression model.

Protocol B: Hepatic Microsomal Stability (Clearance) Assay

This assay validates the metabolic stability of the conformationally restricted 2,6-DM-BPC against the rapid metabolism expected of traditional flexible NSAID scaffolds.

  • System Setup: Thaw Human Liver Microsomes (HLM) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Spiking: Add Fenbufen and 2,6-DM-BPC to separate reaction vials at a final concentration of 1 µM.

  • Initiation: Pre-warm to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent mass.

  • Validation: The half-life ( t1/2​ ) of Fenbufen should be short (rapid conversion), whereas 2,6-DM-BPC should exhibit a prolonged t1/2​ , proving that ortho-methylation protects the aromatic rings from rapid CYP-mediated hydroxylation.

Workflow Prep Compound Preparation (BPAA vs 2,6-DM-BPC) Assay1 In Vitro COX Assay (Recombinant Enzymes) Prep->Assay1 Efficacy Assay2 Microsomal Stability (HLM + NADPH) Prep->Assay2 Stability LCMS LC-MS/MS Quantification (PGE2 or Parent Drug) Assay1->LCMS Quench & Extract Assay2->LCMS Quench & Extract Data IC50 & T1/2 Calculation (Self-Validating Output) LCMS->Data

Parallel experimental workflow for evaluating efficacy and metabolic stability.

References

  • The Core Mechanism of Fenbufen on Cyclooxygenase (COX) Enzymes: An In-depth Technical Guide , BenchChem. 1

  • Investigating the Antipyretic Effects of Fenbufen: A Technical Guide , Benchchem. 3

  • Fenbufen - Anti-inflammatory Analgesic Agent , APExBIO. 5

  • Fenbufen | C16H14O3 | CID 3335 , PubChem - NIH. 4

  • 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 , PubChem - NIH. 2

Sources

A Comparative Guide to Biphenyl Carboxylic Acid Isomers as URAT1 Inhibitors: A-Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the efficacy of different biphenyl carboxylic acid isomers as inhibitors of Urate Transporter 1 (URAT1). As a Senior Application Scientist, this document moves beyond a simple product listing to offer a detailed analysis of the structure-activity relationships (SAR) that govern inhibitory potency, supported by experimental data and protocols. Our focus is to elucidate the critical role of isomeric positioning in the design of novel and effective uricosuric agents for the treatment of hyperuricemia and gout.

The Central Role of URAT1 in Hyperuricemia

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1][2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed into the bloodstream.[1] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for managing hyperuricemia.[2]

By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased renal excretion and a subsequent reduction in serum uric acid levels.[2] This mechanism forms the basis for the action of several uricosuric drugs. The biphenyl carboxylic acid scaffold has emerged as a promising pharmacophore for the development of potent and selective URAT1 inhibitors.[3][4]

The Mechanism of URAT1 Inhibition

URAT1 functions as an anion exchanger, facilitating the reabsorption of urate from the renal proximal tubule back into the epithelial cells in exchange for an intracellular anion like lactate. Biphenyl carboxylic acid-based inhibitors are thought to competitively block the urate binding site on the transporter, thereby preventing the reabsorption of uric acid. The carboxylic acid moiety is a critical feature, believed to interact with a positively charged region within the transporter's binding pocket.

URAT1_Inhibition cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Urate_Urine Uric Acid URAT1 URAT1 (SLC22A12) Urate_Urine->URAT1 Reabsorption Anion_Cell Anion URAT1->Anion_Cell Exchange Urate_Cell Uric Acid URAT1->Urate_Cell GLUT9 GLUT9 Urate_Cell->GLUT9 Efflux Urate_Blood Uric Acid GLUT9->Urate_Blood Efflux Inhibitor Biphenyl Carboxylic Acid Inhibitor Inhibitor->URAT1 Inhibition

Caption: URAT1-mediated uric acid reabsorption and the point of inhibition.

Comparative Efficacy of Biphenyl Carboxylic Acid Regioisomers

While the biphenyl carboxylic acid scaffold is a common feature in many URAT1 inhibitors, the positional isomerism of the carboxylic acid group significantly impacts the inhibitory potency. Research into novel derivatives has shown that the placement of the carboxylic acid on the biphenyl ring is a critical determinant of efficacy.

A study by Hou et al. (2023) provides a clear example of this principle through the investigation of three regioisomers: A1, A20, and A21.[2] These compounds share the same core structure but differ in the attachment point of the amide-linked hydrophobic component relative to the carboxylic acid on the biphenyl ring (ortho, meta, and para positions, respectively).

The experimental data demonstrates that the ortho-substituted isomer (A1) exhibits the highest inhibitory activity against human URAT1.[2] This suggests that the spatial arrangement of the carboxylic acid and the hydrophobic tail is crucial for optimal interaction with the URAT1 binding site.

Table 1: Comparative In Vitro Efficacy of Biphenyl Carboxylic Acid Regioisomers against human URAT1

CompoundSubstitution PatternIC50 (μM)
A1 ortho0.93
A20 meta> 20
A21 para> 20
Benzbromarone Reference Drug0.53

Data sourced from Hou et al., 2023.[2]

The significantly lower IC50 value for the ortho isomer (A1) compared to the meta (A20) and para (A21) isomers, which showed negligible inhibition at 20 μM, underscores the importance of this specific isomeric configuration for potent URAT1 inhibition.[2]

Experimental Protocol: In Vitro URAT1 Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, this section details a standard experimental protocol for assessing the in vitro inhibitory activity of test compounds against URAT1. This method is based on the assay described by Hou et al. (2023).[2]

Experimental_Workflow start Start: HEK293 cells stably expressing hURAT1 cell_culture 1. Cell Seeding Seed cells in 24-well plates and culture to confluency. start->cell_culture pre_incubation 2. Pre-incubation Wash cells with buffer and pre-incubate with test compounds (or vehicle) at various concentrations. cell_culture->pre_incubation uptake 3. Uric Acid Uptake Initiate uptake by adding [14C]-labeled uric acid. Incubate for a defined period (e.g., 5-10 minutes). pre_incubation->uptake stop_wash 4. Stop Reaction & Wash Terminate uptake by aspirating the solution and washing cells with ice-cold buffer. uptake->stop_wash lysis 5. Cell Lysis Lyse cells to release intracellular contents. stop_wash->lysis quantification 6. Quantification Measure intracellular radioactivity using a liquid scintillation counter. lysis->quantification analysis 7. Data Analysis Calculate the percentage of inhibition for each concentration and determine the IC50 value. quantification->analysis end End: IC50 Value Determined analysis->end

Caption: Workflow for the in vitro [14C]-uric acid uptake assay.

Step-by-Step Methodology
  • Cell Culture:

    • Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

    • Cells are seeded into 24-well plates and grown to confluence.

  • Compound Preparation:

    • Test compounds (e.g., biphenyl carboxylic acid isomers) and reference inhibitors (e.g., benzbromarone) are dissolved in DMSO to create stock solutions.

    • Serial dilutions are prepared in the assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the desired final concentrations.

  • Uric Acid Uptake Assay:

    • The culture medium is aspirated, and the cell monolayers are washed twice with pre-warmed HBSS.

    • Cells are pre-incubated for 10-15 minutes at 37°C with HBSS containing the various concentrations of the test compounds or a vehicle control (e.g., 0.1% DMSO).

    • The uptake reaction is initiated by adding pre-warmed HBSS containing [¹⁴C]-labeled uric acid to each well.

    • The plates are incubated at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination and Lysis:

    • The uptake is terminated by rapidly aspirating the [¹⁴C]-uric acid solution.

    • The cells are immediately washed three times with ice-cold HBSS to remove any extracellular radiolabel.

    • The cells are then lysed by adding a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well.

  • Quantification and Data Analysis:

    • The cell lysates are transferred to scintillation vials.

    • A scintillation cocktail is added, and the radioactivity (in counts per minute, CPM) is measured using a liquid scintillation counter.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The comparative analysis of biphenyl carboxylic acid regioisomers clearly demonstrates that the spatial orientation of the carboxylic acid group is a critical factor in determining URAT1 inhibitory potency. The superior activity of the ortho-substituted isomer A1 highlights the stringent structural requirements of the URAT1 binding pocket. This insight is invaluable for the rational design of next-generation URAT1 inhibitors.

Future research should focus on further exploring the SAR of the biphenyl carboxylic acid scaffold, including the impact of various substituents on both phenyl rings, to optimize potency, selectivity against other transporters (e.g., OAT1, OAT3, GLUT9), and pharmacokinetic properties. The ultimate goal is the development of safer and more effective therapeutic agents for the long-term management of hyperuricemia and gout.

References

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Molecules, 28(21), 7415. [Link]

  • Hou, X., Wang, Y., Yang, Y., & Xiao, Z. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. PMC. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Biphenyl Carboxylic Acid

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a molecule of significant interest in pharmaceutical development, often appearing as a critical process intermediate, a metabolite of a parent drug, or a specified impurity. Its accurate and precise quantification is paramount for ensuring process control, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and final product quality. The choice of an analytical method is therefore not a trivial decision but a foundational one, with implications for data integrity, regulatory compliance, and the overall timeline of a development program.

This guide moves beyond a simple listing of methods. It presents a comprehensive cross-validation framework for three distinct, yet commonly employed, analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Cross-validation serves to compare the performance of different methods, ensuring that data generated across various laboratories or throughout a drug's lifecycle is reliable and interchangeable.[1][2] This is a critical exercise when, for instance, a robust but less sensitive HPLC-UV method used for manufacturing control needs to be correlated with a highly sensitive LC-MS/MS method used for bioanalytical studies.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline on method validation and the complementary Q14 guideline on analytical procedure development.[3][4][5][6][7] These guidelines advocate for a lifecycle and science-driven approach, beginning with a predefined objective known as the Analytical Target Profile (ATP).[4][6]

Analytical Target Profile (ATP) for this Study: To develop and validate methods suitable for the quantification of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid in both a drug substance (high concentration) and a biological matrix (low concentration) context, with a focus on accuracy, precision, specificity, and sensitivity.

The Methodologies: A Deep Dive into Three Orthogonal Techniques

The selection of these three methods was deliberate, designed to provide a comparative landscape of robustness, sensitivity, and operational complexity. Carboxylic acids can present analytical challenges, including poor retention in reversed-phase chromatography and, for some, the lack of a strong UV chromophore, which may necessitate derivatization or the use of mass spectrometry.[8][9]

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Expertise & Rationale: RP-HPLC-UV is the workhorse of quality control (QC) labs. Its robustness, cost-effectiveness, and straightforward operation make it ideal for analyzing the purity and potency of drug substances where the analyte concentration is relatively high. For an aromatic carboxylic acid like our target molecule, UV detection is a viable, though not always highly sensitive, option.[10][11] The primary scientific choice here is to establish a baseline method that is universally accessible before exploring more complex techniques.

  • Sample Preparation (Drug Substance):

    • Accurately weigh approximately 10 mg of the 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid reference standard.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to create a 1 mg/mL stock solution.

    • Prepare a calibration curve by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity LC or equivalent.[11]

    • Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing Prep Dissolve Sample in Acetonitrile/Water Injector Autosampler Prep->Injector Column C18 Column Injector->Column UV_Detector UV Detector (254 nm) Column->UV_Detector CDS Chromatography Data System (CDS) UV_Detector->CDS Pump Isocratic/Gradient Pump Report Quantification Report (Peak Area vs. Conc.) CDS->Report

Figure 1: RP-HPLC-UV Experimental Workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Rationale: LC-MS/MS is the gold standard for quantifying analytes at low concentrations in complex biological matrices due to its unparalleled sensitivity and specificity.[12] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, we can effectively eliminate interference from matrix components. This method is essential for pharmacokinetic or metabolite studies. The choice to use electrospray ionization (ESI) in negative mode is based on the acidic nature of the carboxyl group, which readily deprotonates to form a [M-H]⁻ ion.[13]

  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.

    • Prepare calibration standards by spiking known concentrations of the analyte into a blank plasma matrix and processing as above.

  • LC-MS/MS Conditions:

    • Instrument: Thermo Scientific Q Exactive or equivalent system.[13]

    • Column: Hypersil Gold C18, 2.1 x 100 mm, 1.9 µm.[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 20% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Ionization Source: Heated Electrospray Ionization (H-ESI), Negative Mode.

    • Spray Voltage: -2.5 kV.

    • Capillary Temperature: 320°C.

    • Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion (Q1): m/z corresponding to [M-H]⁻ of the analyte.

    • Product Ion (Q3): A stable, high-intensity fragment ion generated via collision-induced dissociation (CID).

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Processing Prep Protein Precipitation (Acetonitrile) Centrifuge Centrifugation Prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UPLC System Supernatant->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector MS_Software Mass Spec Software Detector->MS_Software Quant_Report Quantification Report (Analyte/IS Ratio) MS_Software->Quant_Report

Figure 2: LC-MS/MS Bioanalytical Workflow.
Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS offers high chromatographic efficiency and is an excellent alternative, especially for confirming the identity of impurities. However, 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is non-volatile and requires derivatization to increase its volatility and thermal stability.[14] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy for carboxylic acids.[15] This method's inclusion provides a valuable comparison point regarding sample preparation complexity and potential derivatization-related variability.

  • Sample Preparation & Derivatization:

    • Prepare stock solutions of the analyte in aprotic solvent (e.g., acetonitrile).

    • Aliquot the sample or standard into a reaction vial and evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.[15]

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Agilent GC/MSD or equivalent.

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 280°C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • MSD Transfer Line Temp: 280°C.

    • Detection Mode: Selected Ion Monitoring (SIM) using a characteristic, abundant ion from the trimethylsilyl (TMS) derivative's mass spectrum.[16]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing Drydown Evaporate to Dryness Derivatize Add BSTFA Reagent & Heat (70°C) Drydown->Derivatize Cool Cool to RT Derivatize->Cool GC_Inlet GC Inlet Cool->GC_Inlet GC_Column GC Column (Temp Program) GC_Inlet->GC_Column EI_Source EI Source (70 eV) GC_Column->EI_Source Quad Quadrupole (Mass Filter) EI_Source->Quad Detector Detector Quad->Detector MSD_Software MSD ChemStation Detector->MSD_Software Quant_Report Quantification Report (SIM Ion Response) MSD_Software->Quant_Report

Figure 3: GC-MS Workflow with Derivatization.

Comparative Performance Data: A Head-to-Head Evaluation

The following table summarizes the performance of each validated method based on the core parameters defined by ICH Q2(R2) guidelines.[3] The data presented is illustrative of typical results expected from such a cross-validation study.

Validation ParameterRP-HPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity (R²) > 0.999> 0.998> 0.997
Range 1 - 200 µg/mL0.1 - 100 ng/mL10 - 1000 ng/mL
Accuracy (% Recovery) 98.5% - 101.2%96.7% - 103.5%94.1% - 105.8%
Precision (%RSD)
- Repeatability< 1.0%< 4.5%< 6.0%
- Intermediate Precision< 1.5%< 6.8%< 8.2%
Specificity Moderate (Peak purity > 99%)High (No interferences at MRM)High (No interferences at SIM)
LOD (Limit of Detection) 0.3 µg/mL0.03 ng/mL3 ng/mL
LOQ (Limit of Quantitation) 1.0 µg/mL0.1 ng/mL10 ng/mL
Robustness HighModerateModerate to Low

Discussion: Synthesizing the Data for Informed Decisions

The cross-validation results paint a clear picture of each method's strengths and ideal applications.

  • RP-HPLC-UV: This method demonstrated outstanding precision and accuracy within its effective range, with an RSD typically below 1.5%.[3] Its high robustness makes it the undeniable choice for routine QC testing of drug substances, where analyte concentrations are high and consistency is key. However, its sensitivity is limited, with an LOQ of 1.0 µg/mL, rendering it unsuitable for bioanalysis or trace impurity detection.

  • LC-MS/MS: As hypothesized, the LC-MS/MS method provided exceptional sensitivity, boasting an LOQ of 0.1 ng/mL, which is 10,000 times lower than the HPLC-UV method. This confirms its status as the premier technique for pharmacokinetic studies in biological matrices like plasma.[17] The high specificity afforded by MRM ensures that matrix effects are minimized, leading to reliable data at trace levels.[12] Its robustness is rated as moderate, as instrument performance can be more sensitive to matrix complexity and requires specialized expertise.

  • GC-MS (with Derivatization): The GC-MS method offered good sensitivity, falling between HPLC-UV and LC-MS/MS. Its primary drawback lies in the complexity and potential variability of the mandatory derivatization step.[18] While the precision was acceptable, it was consistently higher (less precise) than the other two methods, likely due to the multi-step sample preparation. The robustness is considered lower because the completeness of the derivatization reaction can be sensitive to minor variations in moisture, reagent purity, and reaction time. Nevertheless, GC-MS provides an excellent orthogonal method for structural confirmation, as EI fragmentation patterns are highly reproducible and can confirm the identity of an impurity or metabolite.

Conclusion and Recommendations

The cross-validation of these three analytical methods demonstrates that there is no single "best" method; rather, the optimal choice is dictated by the Analytical Target Profile (ATP).

  • For high-concentration quantification in simple matrices , such as API release testing, the RP-HPLC-UV method is superior due to its robustness, precision, and operational simplicity.

  • For trace-level quantification in complex biological matrices , such as plasma for PK studies, the LC-MS/MS method is the only suitable option, offering the required sensitivity and specificity.

  • The GC-MS method serves as a powerful confirmatory technique . It is particularly valuable for impurity identification where an orthogonal separation and detection mechanism is needed to supplement LC-based methods.

This guide underscores the importance of a lifecycle approach to analytical methods.[6] By understanding the comparative performance through a rigorous cross-validation study, scientists and drug development professionals can select the most appropriate method for each stage of the development process, ensuring data of the highest quality and integrity.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PubMed. (2021, August 30). Determination of short-chain carboxylic acids and non-targeted analysis of water samples treated by wet air oxidation using gas chromatography-mass spectrometry.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • ResearchGate. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
  • PMC (PubMed Central). (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
  • PubMed. (2023, December 1). Quantitative profiling of carboxylic compounds by gas chromatography-mass spectrometry for revealing biomarkers of diabetic kidney disease.
  • R Discovery. (1998, July 1). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I.
  • ResearchGate. GC-MS and LC-MS methods presented for carboxylic acid determination and related high.
  • ResearchGate. FDA Signals a New Approach for Analytical Method Validation.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • PMC (PubMed Central). (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • MDPI. (2025, July 16). Application of the Precolumn Derivatization Reagent CIM-C2-NH2 for Labeling Carboxyl Groups in LC-MS/MS Analysis of Primary Organic Acids in Japanese Sake.
  • PMC (PubMed Central). (2021, July 24). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater.
  • BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
  • PMC (PubMed Central). (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • MDPI. (2020, December 14). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. (2024, January 30). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • Open Research Library. Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods.
  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

A Mechanistic Deep Dive: Comparing 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid and Other NSAIDs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1][2][3] Their primary mechanism revolves around the inhibition of cyclooxygenase (COX) enzymes, yet significant diversity exists within this drug class, leading to varied efficacy and side-effect profiles.[1][2][4] This guide provides a comparative analysis of the mechanism of action of the biphenyl carboxylic acid derivative, 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, against other established NSAIDs. We will explore the nuances of COX-1 and COX-2 inhibition, delve into the experimental methodologies used to characterize these mechanisms, and discuss emerging, COX-independent actions that may differentiate next-generation anti-inflammatory agents.

The Central Mechanism of NSAIDs: Inhibition of Cyclooxygenase

The vast majority of NSAIDs exert their therapeutic effects—analgesia, anti-inflammation, and antipyresis—by inhibiting the cyclooxygenase (COX) enzymes.[1][2] COX enzymes, also known as prostaglandin-endoperoxide synthases, are responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1][4][5]

There are two primary isoforms of the COX enzyme:

  • COX-1: This is a constitutively expressed "housekeeping" enzyme found in most tissues, including the gastric mucosa, kidneys, and platelets.[4][5][6] It plays a crucial role in producing prostaglandins that protect the stomach lining and maintain normal kidney function.[4][5][6]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli such as cytokines and endotoxins at sites of inflammation.[4][6] The prostaglandins produced by COX-2 are major contributors to the pain and swelling associated with inflammation.[4][5]

The therapeutic, anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal ulcers and bleeding, are primarily due to the concurrent inhibition of the protective COX-1 enzyme.[2][4]

cluster_0 Cell Membrane Phospholipids cluster_1 COX Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) NSAIDs NSAIDs NSAIDs->COX-1 (Constitutive) NSAIDs->COX-2 (Inducible) Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids Cell Membrane Phospholipids

Figure 1: The Arachidonic Acid Cascade and the Site of NSAID Action.

Mechanistic Profile of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

While specific experimental data for 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is not extensively available in public literature, its chemical structure as a biphenyl carboxylic acid allows for a reasoned prediction of its mechanism of action. The presence of the carboxylic acid group is a common feature in many NSAIDs, often crucial for its interaction with the active site of the COX enzymes. The biphenyl scaffold suggests a potential for significant binding within the hydrophobic channel of the COX enzymes.

It is plausible that 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid acts as a competitive inhibitor of both COX-1 and COX-2. The degree of selectivity for either isoform would depend on the specific conformational changes induced by the dimethyl substitutions on one of the phenyl rings. These substitutions could influence how the molecule fits into the slightly larger active site of COX-2 compared to COX-1, potentially conferring some degree of COX-2 selectivity.

Comparative Analysis with Other NSAIDs

The vast landscape of NSAIDs can be broadly categorized based on their selectivity for the COX isoforms.

Non-selective COX Inhibitors

This class of NSAIDs, which includes well-known drugs like ibuprofen, naproxen, and diclofenac, inhibits both COX-1 and COX-2 to varying degrees.[1][2] Their broad inhibition profile accounts for both their therapeutic efficacy and their significant risk of gastrointestinal side effects.[2]

  • Ibuprofen and Naproxen (Propionic Acid Derivatives): These are classic examples of non-selective NSAIDs. They act as reversible, competitive inhibitors of both COX isoforms.

  • Diclofenac (Acetic Acid Derivative): While considered non-selective, in vitro assays have shown that diclofenac possesses a slight selectivity for COX-2 over COX-1.[7]

  • Diflunisal (Salicylic Acid Derivative): This non-selective COX inhibitor has a long half-life, allowing for less frequent dosing.[8][9] It reversibly inhibits prostaglandin synthesis.[10]

Selective COX-2 Inhibitors (Coxibs)

Developed to reduce the gastrointestinal toxicity associated with non-selective NSAIDs, this class of drugs selectively binds to and inhibits the COX-2 enzyme.[5][11] Celecoxib is a prominent example. The larger, more flexible active site of the COX-2 enzyme can accommodate the bulkier structures of these drugs, a feature not possible with the more constricted active site of COX-1.[12]

While demonstrating improved gastrointestinal safety, some selective COX-2 inhibitors have been associated with an increased risk of cardiovascular adverse events, such as heart attack and stroke.[12][13] This is thought to be due to the inhibition of COX-2-mediated production of vasodilatory prostaglandins without the concurrent inhibition of COX-1-mediated pro-thrombotic thromboxanes.[12]

cluster_0 Non-Selective NSAID cluster_1 Selective COX-2 Inhibitor Ibuprofen Ibuprofen COX-1 COX-1 Ibuprofen->COX-1 Inhibits COX-2 COX-2 Ibuprofen->COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Selectively Inhibits

Figure 2: Comparison of Non-Selective vs. COX-2 Selective Inhibition.

NSAIDs with Atypical or Additional Mechanisms

Recent research has uncovered that the mechanism of action of some NSAIDs may extend beyond simple COX inhibition.

  • Aspirin: Unlike other NSAIDs, aspirin irreversibly inhibits COX-1 and COX-2 by acetylating a serine residue in the active site of the enzymes.[1] This irreversible inhibition of platelet COX-1 is the basis for its long-lasting antiplatelet effect, which is beneficial for cardiovascular protection.[1]

  • NRF2 Activation: A recent study has shown that a subset of NSAIDs, including ibuprofen and indomethacin, can activate the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2).[14] NRF2 is a key regulator of cellular antioxidant and anti-inflammatory responses. This finding suggests a COX-independent mechanism that may contribute to the therapeutic effects of these drugs and could explain some of the observed variations in clinical outcomes among different NSAIDs.[14]

  • Uncoupling of Mitochondrial Oxidative Phosphorylation: Some NSAIDs, such as diflunisal, have been shown to act as uncouplers of mitochondrial oxidative phosphorylation in vitro, though the clinical significance of this finding is not fully established.[15]

Quantitative Comparison of COX Inhibition

The selectivity of an NSAID for COX-1 versus COX-2 is typically quantified by determining the 50% inhibitory concentration (IC50) for each enzyme. The ratio of COX-1 IC50 to COX-2 IC50 provides a measure of selectivity. A higher ratio indicates greater selectivity for COX-2.

NSAID Class COX-1 IC50 (μM) COX-2 IC50 (μM) Selectivity Ratio (COX-1/COX-2)
IbuprofenNon-selective~2.5~5.0~0.5
NaproxenNon-selective~2.7~2.2~1.2
DiclofenacNon-selective (COX-2 preferential)~1.0~0.05~20
CelecoxibSelective COX-2 Inhibitor~15~0.04~375
RofecoxibSelective COX-2 Inhibitor>1000~0.018>55,000

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative and intended for comparative purposes.

Experimental Protocols for Determining Mechanism of Action

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay is considered a gold standard for assessing the COX inhibitory activity of NSAIDs in a physiologically relevant environment that includes plasma protein binding.[16]

Objective: To determine the IC50 values of a test compound (e.g., 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid) for COX-1 and COX-2 in human whole blood.

Principle:

  • COX-1 Activity: Measured by the production of thromboxane B2 (TxB2) in response to blood clotting.

  • COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compound stock solution.

  • Lipopolysaccharide (LPS) from E. coli.

  • Saline solution.

  • Enzyme immunoassay (EIA) kits for TxB2 and PGE2.

Procedure:

  • Preparation: Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle control.

  • COX-1 Assay:

    • Allow the blood samples to clot by incubating at 37°C for 1 hour.

    • Centrifuge the samples to separate the serum.

    • Collect the serum and store at -80°C until analysis.

    • Measure the TxB2 concentration in the serum using an EIA kit.

  • COX-2 Assay:

    • Add LPS (to induce COX-2 expression) to the blood samples and incubate at 37°C for 24 hours.

    • Centrifuge the samples to separate the plasma.

    • Collect the plasma and store at -80°C until analysis.

    • Measure the PGE2 concentration in the plasma using an EIA kit.

  • Data Analysis:

    • Calculate the percentage inhibition of TxB2 (COX-1) and PGE2 (COX-2) production for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 values using non-linear regression analysis.

cluster_0 COX-1 Assay cluster_1 COX-2 Assay Start Start Draw Whole Blood Draw Whole Blood Start->Draw Whole Blood Aliquot Blood Aliquot Blood Draw Whole Blood->Aliquot Blood Add Test Compound Add Test Compound Aliquot Blood->Add Test Compound Incubate 37C (1h) Incubate 37C (1h) Add Test Compound->Incubate 37C (1h) Add LPS Add LPS Add Test Compound->Add LPS Centrifuge for Serum Centrifuge for Serum Incubate 37C (1h)->Centrifuge for Serum Measure TxB2 Measure TxB2 Centrifuge for Serum->Measure TxB2 Calculate IC50 Calculate IC50 Measure TxB2->Calculate IC50 Incubate 37C (24h) Incubate 37C (24h) Add LPS->Incubate 37C (24h) Centrifuge for Plasma Centrifuge for Plasma Incubate 37C (24h)->Centrifuge for Plasma Measure PGE2 Measure PGE2 Centrifuge for Plasma->Measure PGE2 Measure PGE2->Calculate IC50 End End Calculate IC50->End

Figure 3: Workflow for the Human Whole Blood Assay.

Conclusion

The mechanism of action of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, as inferred from its structure, likely aligns with the classical model of COX inhibition, positioning it within the broad family of NSAIDs. However, the true therapeutic potential and safety profile of this and any novel anti-inflammatory compound can only be fully understood through rigorous experimental evaluation. The landscape of NSAID pharmacology is continually evolving, with emerging COX-independent mechanisms offering exciting new avenues for drug development. A thorough understanding of both the classical and novel pathways is essential for the rational design of next-generation anti-inflammatory therapies with improved efficacy and safety.

References

  • Nonsteroidal anti-inflammatory drug - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. [Link]

  • Brune, K., & Patrignani, P. (2015). New insights into the use of currently available non-steroidal anti-inflammatory drugs. Journal of pain research, 8, 105–118. [Link]

  • What is the mechanism of Diflunisal? - Patsnap Synapse. (2024, July 17). Retrieved March 10, 2026, from [Link]

  • Diflunisal: Package Insert / Prescribing Information - Drugs.com. (2024, November 28). Retrieved March 10, 2026, from [Link]

  • What is Diflunisal used for? - Patsnap Synapse. (2024, June 14). Retrieved March 10, 2026, from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. [Link]

  • ATOTW 405 – Nonsteroidal Anti-inflammatory Drugs (18 June 2019). (2019, June 18). Retrieved March 10, 2026, from [Link]

  • Diflunisal - Wikipedia. (n.d.). Retrieved March 10, 2026, from [Link]

  • Andrew, P. (1982). The mechanism of inhibition of mitochondrial oxidative phosphorylation by the nonsteroidal anti-inflammatory agent diflunisal. Biochemical pharmacology, 31(13), 2215–2219. [Link]

  • Gaglio, P. J. (2015, April 8). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Retrieved March 10, 2026, from [Link]

  • Plumb, D. C. (n.d.). NSAIDS: COX-1 and COX-2: What's the difference? (Proceedings). DVM 360. Retrieved March 10, 2026, from [Link]

  • Warner, T. D., & Mitchell, J. A. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563–7568. [Link]

  • Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet] - Lecturio. (2026, January 20). Retrieved March 10, 2026, from [Link]

  • Timpe Behnen, E. (2014, May 30). Which NSAIDs Are Most Selective For COX-1 and COX-2? MedCentral. Retrieved March 10, 2026, from [Link]

  • Yale Study Discovers New Mode of Action by Certain NSAIDs. (2022, May 25). Biocompare. Retrieved March 10, 2026, from [Link]

  • Selective COX-2 Inhibitors - Semantic Scholar. (n.d.). Retrieved March 10, 2026, from [Link]

Sources

Benchmarking the synthetic efficiency of Suzuki vs. Ullmann coupling for biphenyl synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The construction of the biphenyl scaffold is a cornerstone in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials. For decades, synthetic chemists have relied on transition-metal-catalyzed aryl-aryl bond formation to assemble these architectures.

As a Senior Application Scientist, I frequently benchmark synthetic routes to optimize for yield, scalability, and atom economy. When synthesizing biphenyls, the decision almost invariably comes down to two foundational methodologies: the palladium-catalyzed Suzuki-Miyaura coupling and the copper-mediated Ullmann coupling .

This guide objectively compares the synthetic efficiency, mechanistic causality, and practical application of these two powerful methodologies, supported by field-proven experimental data.

Mechanistic Divergence: Palladium vs. Copper

To understand the operational differences between these two reactions, we must first analyze their catalytic cycles. The causality behind their respective functional group tolerances and reaction conditions stems directly from the nature of the metal centers and their oxidation states.

  • Suzuki-Miyaura Pathway: Utilizes a Pd(0)/Pd(II) catalytic cycle. The defining feature is the transmetalation step, where an arylboronic acid transfers its aryl group to the palladium center. This step requires base activation to quaternize the boron atom, enhancing its nucleophilicity[1].

  • Ullmann Pathway: Traditionally relies on a Cu(I)/Cu(III) cycle (though single-electron transfer pathways are also debated). The reaction requires the oxidative addition of an aryl halide to a Cu(I) species, followed by the coordination of a second aryl halide and subsequent reductive elimination[2]. Because copper has a lower electronegativity and higher lattice energy than palladium, classic Ullmann reactions require harsh thermal activation to drive the oxidative addition.

G cluster_suzuki Suzuki-Miyaura (Pd-Catalyzed) cluster_ullmann Ullmann (Cu-Catalyzed) S_Pd0 Pd(0) Catalyst S_OA Ar-Pd(II)-X (Oxidative Addition) S_Pd0->S_OA + Ar-X S_TM Ar-Pd(II)-Ar' (Transmetalation) S_OA->S_TM + Ar'-B(OH)2 + Base S_TM->S_Pd0 Catalyst Regeneration S_Prod Ar-Ar' (Biaryl) S_TM->S_Prod Reductive Elimination U_Cu Cu(I) Catalyst U_OA Ar-Cu(III)-X (Oxidative Addition) U_Cu->U_OA + Ar-X U_TM Ar-Cu(III)-Ar (Arylation) U_OA->U_TM + Ar-X U_TM->U_Cu Catalyst Regeneration U_Prod Ar-Ar (Biaryl) U_TM->U_Prod Reductive Elimination

Mechanistic comparison of Pd-catalyzed Suzuki-Miyaura and Cu-catalyzed Ullmann coupling cycles.

Quantitative Benchmarking: Synthetic Efficiency

When benchmarking these reactions, we evaluate them across several vectors: yield, reaction conditions, and substrate scope. Direct comparative studies on the synthesis of sterically hindered biphenyls (such as polychlorinated biphenyl derivatives) reveal stark differences in efficiency. In one benchmark study, Suzuki coupling utilizing a Pd(dba)₂/DPDB catalyst system achieved 65–98% yields, whereas the classic Ullmann coupling of the same substrates yielded only 20–38%[3].

However, modern advancements in mechanochemistry have revitalized the Ullmann coupling, allowing for quantitative yields under solvent-free conditions[4].

ParameterSuzuki-Miyaura CouplingUllmann Coupling
Primary Application Unsymmetrical biaryls (Cross-coupling)Symmetrical biaryls (Homocoupling)
Typical Yield 65% – 98%[1][3]20% – 60% (Classic) / Up to 97% (Mechanochemical)[4]
Catalyst System Pd(0) or Pd(II) complexes (e.g., Pd(dba)₂)Cu powder, Cu(I) salts (e.g., CuI)
Reaction Temperature Room Temp to 110 °C[1]180 °C – 230 °C (Classic) / RT (Mechanochemical)[4]
Substrate Scope Broad (Aryl iodides, bromides, chlorides, triflates)Limited (Primarily Aryl iodides and activated bromides)
Key Byproducts Non-toxic borates, Halide saltsCopper halides, Stoichiometric waste (in classic variants)

Causality & Expert Insights

Why Suzuki Dominates Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent strategy for synthesizing unsymmetrical biphenyls[1]. The causality lies in the strict separation of roles: the electrophile (aryl halide) exclusively undergoes oxidative addition, while the nucleophile (arylboronic acid) exclusively undergoes transmetalation. This orthogonal reactivity prevents the statistical mixtures of homocoupled products that plague unsymmetrical Ullmann attempts[2][3]. Furthermore, the use of bulky, electron-rich phosphine ligands (like DPDB or SPhos) accelerates reductive elimination, easily overcoming the steric hindrance of ortho-substituted biphenyls[3].

The Ullmann Renaissance via Mechanochemistry

Historically, the Ullmann reaction suffered from a reputation for erratic yields and required toxic, high-boiling solvents (like DMF or nitrobenzene) at temperatures exceeding 200 °C[2]. However, the modern application of High-Speed Ball Milling (HSBM) has transformed this narrative. By conducting the reaction in a custom copper vial with a copper ball-bearing, the mechanical kinetic energy forces continuous, intimate contact between the solid aryl halide and the fresh copper surface. This solvent-free environment dramatically lowers the activation energy barrier for oxidative addition, allowing quantitative biarylation without external heating[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes built-in checkpoints (TLC, GC-MS, or melting point analysis) to verify intermediate success and final product purity.

Protocol 1: Suzuki-Miyaura Synthesis of a Sterically Hindered Biphenyl

Adapted for the synthesis of methoxylated polychlorinated biphenyls using a highly active Pd/phosphine system[3].

Objective: Synthesize an unsymmetrical, sterically hindered biphenyl via cross-coupling. Validation Checkpoint: Disappearance of the aryl iodide starting material via GC-MS.

  • Preparation: In a Schlenk flask under an argon atmosphere, combine the aryl iodide (1.0 equiv) and the arylboronic acid (1.2 equiv). Expert Note: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst Loading: Add Pd(dba)₂ (5 mol%) and the DPDB ligand (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (10 mol%).

  • Base & Solvent: Add anhydrous K₃PO₄ (2.0 equiv). Inject a degassed biphasic mixture of Toluene/Water (typically 5:1 ratio). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating interfacial transmetalation.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 24 hours. Monitor reaction completion via TLC (Hexanes/Ethyl Acetate).

  • Workup & Validation: Cool to room temperature, quench with water, and extract with ethyl acetate (3x). Dry the organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography. Validate the final structure using ¹H NMR and GC-MS.

Protocol 2: Solvent-Free Mechanochemical Ullmann Homocoupling

Adapted for the green synthesis of 2,2′-dinitrobiphenyl utilizing High-Speed Ball Milling (HSBM)[4].

Objective: Synthesize a symmetrical biphenyl without the use of toxic solvents or external heating. Validation Checkpoint: Melting point analysis of the crude solid matching the literature value of 114–116 °C.

  • Preparation: Charge a custom-made copper milling vial with 2-iodonitrobenzene (10 mmol). Do not add any solvent or external copper powder.

  • Milling Setup: Introduce a single copper ball-bearing into the vial. Seal the vial securely. Causality: The copper vial and ball act simultaneously as the reaction vessel, the mechanical energy source, and the macroscopic catalyst/reductant.

  • Reaction: Subject the vial to High-Speed Ball Milling (HSBM) at a frequency of 30 Hz for 12 to 24 hours. The mechanical impact continuously exposes unoxidized copper surfaces to the aryl halide.

  • Extraction: Open the vial (the product will appear as a solid mass). Extract the organic material by washing the vial and ball thoroughly with hot ethanol.

  • Workup & Validation: Filter the hot ethanolic solution to remove any particulate copper waste. Allow the filtrate to cool slowly to room temperature to induce crystallization. Collect the bright yellow needle crystals of 2,2′-dinitrobiphenyl via vacuum filtration. Validate purity via melting point (114–116 °C) and ¹³C NMR.

References

  • Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. PubMed Central (NIH).[Link]

  • Synthesis of Substituted 2,2′-Dinitrobiphenyls by a Novel Solvent-Free High Yielding Ullmann Coupling Biarylation. PubMed Central (NIH).[Link]

  • Ullmann reaction. Wikipedia. [Link]

Sources

In vitro vs. in vivo correlation of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: March 2026

In Vitro vs. In Vivo Correlation of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid Activity: A GPR40 Agonist Comparison Guide

As a Senior Application Scientist in metabolic drug discovery, I approach the evaluation of novel insulin secretagogues through a strict lens of translational causality. The compound 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid and its closely related derivatives (such as Compound 4p) represent a highly optimized pharmacophore class targeting the G-protein-coupled receptor 40 (GPR40/FFAR1)[1].

The causality behind this specific chemical architecture is rooted in structural biology. The carboxylic acid acts as the critical anchor, forming essential electrostatic salt bridges with residues Arg183 and Arg258 within the GPR40 allosteric binding pocket[2]. Meanwhile, the 2',6'-dimethyl substitutions on the biphenyl system restrict bond rotation. This steric hindrance locks the molecule into an active conformation, minimizing the entropic penalty upon receptor binding and significantly reducing the overall lipophilicity compared to early free fatty acid mimetics[1][3].

This guide objectively compares the in vitro and in vivo performance of this biphenyl scaffold against established GPR40 alternatives, providing self-validating experimental protocols to ensure rigorous data reproducibility.

Mechanistic Causality & Target Engagement

GPR40 is a Gq-coupled receptor predominantly expressed in pancreatic β-cells. Its activation is unique because it potentiates insulin secretion only in the presence of elevated glucose levels, thereby mitigating the risk of hypoglycemia commonly associated with sulfonylureas[1].

GPR40_Pathway Agonist 2',6'-Dimethylbiphenyl Carboxylic Acid Receptor GPR40 (FFAR1) Agonist->Receptor Gq Gq Protein Receptor->Gq PLC PLC Activation Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Ca2+ Mobilization IP3->Ca2 Insulin Insulin Secretion (Glucose-Dependent) Ca2->Insulin

Figure 1: Gq-coupled GPR40 pathway mediating glucose-dependent insulin secretion.

In Vitro Profiling: Target Affinity and Functional Validation

To establish true target engagement, we must measure both receptor affinity and functional downstream effects. The following protocols are designed as self-validating systems to rule out off-target artifacts.

Protocol A: FLIPR Calcium Mobilization Assay (Target Engagement)

Because GPR40 signals through Gq, intracellular calcium ( Ca2+ ) flux is the most direct proxy for receptor activation[2].

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 (CHO-hGPR40) at 10,000 cells/well in 384-well black clear-bottom plates.

    • Self-Validation Step: Seed an identical plate with wild-type (untransfected) CHO cells. A true GPR40 agonist must show zero calcium flux in this negative control line.

  • Dye Loading: Wash cells and incubate with Fluo-4 AM calcium indicator (2.5 µg/mL) in assay buffer containing 2.5 mM probenecid (to inhibit dye efflux) for 60 minutes at 37°C.

  • Compound Addition: Dispense 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid derivatives across a 10-point concentration gradient (0.1 nM to 10 µM) using a FLIPR Tetra system.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 90 seconds. Calculate the EC50​ using 4-parameter logistic regression.

Protocol B: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS)

High affinity must translate to functional, glucose-dependent efficacy.

  • Islet Isolation: Isolate pancreatic islets from Sprague-Dawley rats via collagenase digestion and Ficoll gradient purification.

  • Basal Equilibration: Pre-incubate islets in Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing 2.8 mM (basal) glucose for 30 minutes.

  • Treatment: Transfer islets (10 per well) into KRBH buffer containing either 2.8 mM or 16.7 mM (stimulatory) glucose. Treat with Vehicle, the Biphenyl Agonist (1 µM), or Glimepiride (1 µM).

    • Self-Validation Step: Glimepiride (a sulfonylurea) must trigger massive insulin secretion at both 2.8 mM and 16.7 mM glucose. The GPR40 agonist must only potentiate secretion at 16.7 mM, proving glucose dependency.

  • Quantification: Incubate for 1 hour at 37°C, collect the supernatant, and quantify insulin via ELISA.

In Vivo Correlation: Pharmacodynamics & Translation

In vitro potency is meaningless if the compound suffers from poor pharmacokinetics or causes hypoglycemia in vivo. We bridge this gap using an Oral Glucose Tolerance Test (OGTT).

Protocol C: OGTT in Zucker Diabetic Fatty (ZDF) Rats
  • Preparation: Fast male ZDF rats for 16 hours prior to the assay.

  • Dosing: Administer the compound (e.g., 10 mg/kg) via oral gavage in a 0.5% methylcellulose suspension.

    • Self-Validation Step: Measure blood glucose at t=-30 and t=0 (just before glucose challenge). The compound must not lower fasting blood glucose, confirming the absence of hypoglycemic risk[1].

  • Glucose Challenge: At t=0, administer an oral glucose load (2 g/kg).

  • Sampling: Collect tail vein blood at t=15, 30, 60, and 120 minutes. Measure blood glucose via a calibrated glucometer and plasma insulin via ELISA.

Workflow Phase1 In Vitro FLIPR Assay (Target Engagement) Phase2 Ex Vivo Islet GSIS (Functional Validation) Phase1->Phase2 EC50 < 10 nM Phase3 In Vivo OGTT (Efficacy & PK) Phase2->Phase3 Glucose-Dependent Phase4 Hepatotoxicity Screen (Safety Profiling) Phase3->Phase4 Glucose Lowering

Figure 2: Sequential screening workflow for evaluating GPR40 agonist translation.

Objective Alternative Comparison

How does the 2',6'-dimethylbiphenyl carboxylic acid scaffold compare to historical GPR40 agonists?

While TAK-875 (Fasiglifam) successfully validated GPR40 as a clinical target with excellent in vivo efficacy, its high lipophilicity contributed to idiosyncratic drug-induced liver injury (DILI), leading to its termination in Phase III clinical trials[4].

The integration of the 2',6'-dimethylbiphenyl core (exemplified by Compound 4p) represents a next-generation approach. By utilizing the sterically hindered biphenyl core to maintain receptor affinity while introducing polar functionalities, researchers successfully decoupled GPR40 potency from excessive lipophilicity[3]. This results in robust in vivo glucose lowering without the associated hepatotoxicity risks of earlier generations.

Quantitative Performance Summary
Compound ClassPrimary TargetIn Vitro Potency ( EC50​ )In Vivo Efficacy (OGTT)Hypoglycemia RiskHepatotoxicity Risk
2',6'-Dimethylbiphenyl Core (e.g., Cpd 4p)GPR40 (Selective)5.7 nM [1]High (1-10 mg/kg)Low (Glucose-dependent)Low (Optimized Lipophilicity)
TAK-875 (Fasiglifam) GPR40 (Selective)14 - 72 nM[5]High (0.3-3 mg/kg)Low (Glucose-dependent)High (Phase III Terminated) [4]
GW9508 GPR40 / GPR12047 - 223 nM[2][6]ModerateLow (Glucose-dependent)Unknown / Not progressed

References

  • Design, synthesis, and biological activity of potent and orally available G protein-coupled receptor 40 agonists - PubMed.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed.
  • Structural Basis for the Agonist Action at Free Fatty Acid Receptor 1 (FFA1R or GPR40) - Academia.edu.
  • Fasiglifam (TAK-875) | GPR40 Agonist - MedChemExpress.
  • GW9508 - Potent FFA1/GPR40 Agonist for Metabolic Research - APExBIO.
  • A bi-directional, iterative approach to the structural delineation of the functional “chemoprint” in GPR40 for agonist recognition - PMC.

Sources

Head-to-head comparison of biphenyl carboxylic acids in gout models

Author: BenchChem Technical Support Team. Date: March 2026

Title: Head-to-Head Comparison of Biphenyl Carboxylic Acids in Gout Models: A Preclinical Guide

Executive Summary Gout is a debilitating inflammatory arthritis driven by chronic hyperuricemia. The urate transporter 1 (URAT1, encoded by SLC22A12) is responsible for approximately 90% of renal uric acid reabsorption, making it a clinically validated target for urate-lowering therapies (ULTs)[1]. However, legacy URAT1 inhibitors present significant clinical challenges: benzbromarone carries a risk of severe hepatotoxicity, while lesinurad exhibits weak micromolar efficacy and renal risks[2].

To overcome these limitations, researchers have utilized ligand-based pharmacophore fusion to design novel biphenyl carboxylic acid (BCA) derivatives[1]. By fusing the anionic biphenyl carboxylic acid fragment of the angiotensin II receptor blocker Telmisartan with the hydrophobic core of Epaminurad, these novel compounds achieve superior binding affinity[1]. This guide provides a head-to-head technical comparison of these novel BCAs against standard-of-care alternatives in preclinical gout models.

Mechanism of Action and Structural Rationale

Due to the absence of a high-resolution crystal structure for URAT1, rational drug design relies heavily on ligand-based approaches[1]. The biphenyl carboxylic acid moiety acts as a critical anionic pharmacophore[3]. The carboxylic acid group mimics the physiological substrate (urate), engaging in electrostatic interactions with basic residues in the URAT1 binding pocket, while the rigid biphenyl scaffold provides optimal steric bulk to lock the transporter in an inactive conformation[3].

URAT1_Pathway Blood Bloodstream (High Serum Urate) Kidney Renal Proximal Tubule (Apical Membrane) Blood->Kidney Filtration URAT1 URAT1 Transporter (SLC22A12) Kidney->URAT1 Urate Binding Reabsorption Urate Reabsorption URAT1->Reabsorption Active Transport Excretion Urate Excretion (Urine) URAT1->Excretion Blocked Reabsorption Reabsorption->Blood Hyperuricemia BCA Biphenyl Carboxylic Acids (e.g., A1, B21) BCA->URAT1 Competitive Inhibition

URAT1-mediated urate reabsorption and inhibition by biphenyl carboxylic acids.

Head-to-Head Comparative Data: In Vitro Efficacy

When evaluated in HEK293 cells stably expressing human URAT1, novel BCA derivatives (specifically Compounds A1 and B21) demonstrated potent inhibitory activity. Compound B21 significantly outperformed both the clinical standard benzbromarone and lesinurad[4],[1],[5].

Table 1: In Vitro URAT1 Inhibitory Activity Comparison

CompoundStructural ClassURAT1 IC₅₀ (μM)Relative Potency vs Lesinurad
Compound B21 Biphenyl Carboxylic Acid0.17~77x more potent
Benzbromarone Benzofuran Derivative0.53~25x more potent
Compound A1 Biphenyl Carboxylic Acid0.93~14x more potent
Lesinurad Thioacetate Derivative13.211x (Baseline)

Data synthesized from recent pharmacophore fusion studies and historical URAT1 inhibitor benchmarks[4],[1],[5].

Self-Validating Experimental Protocols

As an application scientist, establishing rigorous, self-validating protocols is paramount to ensuring data integrity. Below are the optimized methodologies for evaluating these compounds.

Protocol A: In Vitro ¹⁴C-Uric Acid Uptake Assay

This assay quantifies the direct inhibition of URAT1-mediated urate transport.

  • Causality & Design Choice: HEK293 cells are utilized because they lack endogenous urate transporters, ensuring that any measured ¹⁴C-urate uptake is strictly driven by the transfected human URAT1 gene[5].

  • Self-Validating System: The assay mandates a parallel "Mock-Transfected" control group. If the mock cells exhibit significant radioactive uptake, the assay is flagged as invalid due to background noise or contamination.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293-URAT1 and mock-transfected cells in 24-well plates. Culture until 80-90% confluence.

  • Washing: Wash cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS) to remove extracellular urate and metabolic byproducts.

  • Pre-incubation: Add test compounds (e.g., B21, Benzbromarone, Lesinurad) diluted in HBSS at varying concentrations (0.01 to 100 μM). Incubate for 15 minutes at 37°C to allow compound-receptor equilibration.

  • Urate Exposure: Initiate the reaction by adding ¹⁴C-labeled uric acid (final concentration 50 μM)[5].

  • Kinetic Capture: Incubate for exactly 10 minutes. Causality: This specific timeframe captures the linear phase of transport kinetics before intracellular saturation occurs[5].

  • Termination: Stop the reaction by washing rapidly with ice-cold HBSS. Causality: The sudden temperature drop instantly halts membrane fluidity and transporter activity, preventing urate efflux.

  • Quantification: Lyse cells using 0.1 M NaOH and measure intracellular radioactivity via a liquid scintillation counter.

Protocol B: In Vivo Hyperuricemia Mouse Model

To translate in vitro potency to physiological efficacy, compounds are tested in a potassium oxonate (PO) and hypoxanthine (HX) induced hyperuricemia model[6].

  • Causality & Design Choice: Unlike humans, mice possess the enzyme uricase, which degrades uric acid. PO is administered to competitively inhibit hepatic uricase, while HX serves as a purine precursor to artificially spike serum urate levels, accurately mimicking human gout pathology[6].

  • Self-Validating System: The protocol includes a "Vehicle + Vehicle" baseline group and a "Vehicle + PO/HX" induction group. A statistically significant (>2-fold) increase in serum urate in the induction group validates the model before drug efficacy is calculated.

InVivo_Workflow Mice Male ICR Mice (Acclimatization) Induction PO + HX Injection (Hyperuricemia Induction) Mice->Induction Day 1-7 Treatment Oral Administration (BCAs vs Controls) Induction->Treatment 1h post-induction Sampling Blood Collection (1h, 2h, 4h post-dose) Treatment->Sampling Time-course Analysis Serum Urate Analysis (Colorimetric Assay) Sampling->Analysis Centrifugation

In vivo potassium oxonate/hypoxanthine-induced hyperuricemia mouse model workflow.

Step-by-Step Workflow:

  • Preparation: Fast male ICR mice for 12 hours prior to the experiment to stabilize baseline metabolic rates and standardize gastrointestinal absorption.

  • Induction: Administer PO (300 mg/kg) and HX (300 mg/kg) via intraperitoneal (i.p.) injection[6].

  • Dosing: One hour post-induction, administer the test compounds (e.g., Compound B21 at 10 mg/kg, Benzbromarone at 10 mg/kg) via oral gavage.

  • Sampling: Collect blood samples from the retro-orbital plexus at 1, 2, and 4 hours post-dose.

  • Processing & Analysis: Centrifuge the blood at 3000 rpm for 10 minutes at 4°C to isolate the serum. Quantify serum uric acid using the phosphotungstic acid colorimetric method.

Conclusion

The structural rigidification and electrostatic optimization inherent to biphenyl carboxylic acids represent a significant leap forward in URAT1 inhibitor design. As demonstrated by the robust in vitro and in vivo data, compounds like B21 offer sub-micromolar potency that eclipses legacy drugs like lesinurad and benzbromarone, providing a promising preclinical foundation for the next generation of gout therapeutics.

References

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC. nih.gov.[Link]

  • Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. researchgate.net.[Link]

  • Structural Insights into the Atomistic Mechanisms of Uric Acid Recognition and Translocation of Human Urate Anion Transporter 1 | ACS Omega. acs.org.[Link]

Sources

Structural Analysis of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid Bound to GPR40: A Comparative Guide for Next-Generation Antidiabetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid serves as a highly privileged pharmacophore and synthetic intermediate in the development of Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists. GPR40 is a Gq-coupled receptor highly expressed in pancreatic β-cells, where its activation potentiates glucose-dependent insulin secretion, making it a prime target for Type 2 Diabetes (T2D) therapeutics.

This guide provides an in-depth structural analysis of how this biphenyl scaffold—most famously incorporated into the ago-allosteric modulator Fasiglifam (TAK-875)—binds to its target protein. We objectively compare its pharmacological performance against other synthetic and endogenous alternatives, supported by field-proven experimental protocols for structural and functional validation.

Structural Pharmacology & Binding Mechanism

Unlike endogenous long-chain fatty acids (e.g., linoleic acid) that bind to the orthosteric site of GPR40, derivatives containing the 2',6'-dimethylbiphenyl-3-carboxylic acid core act as ago-allosteric modulators . High-resolution X-ray crystallography (PDB: 4PHU) has elucidated the precise structural basis for this interaction [1].

  • The Carboxylate Anchor: The carboxylic acid moiety is an absolute requirement for GPR40 agonism. It forms a critical, high-affinity salt bridge network with highly conserved basic residues in the transmembrane domains, specifically Arg183 (TM5) and Arg258 (TM7) , stabilized further by hydrogen bonding with Tyr91.

  • The Biphenyl Twist: The inclusion of the 2',6'-dimethyl groups on the proximal phenyl ring is a deliberate medicinal chemistry choice. These methyl groups induce severe steric hindrance, forcing the biphenyl system into a near-orthogonal (twisted) conformation.

  • Allosteric Pocket Insertion: This twisted geometry perfectly complements the narrow, lipophilic sub-pocket formed between TM3, TM4, and TM5. By pre-organizing the molecule into its bioactive conformation, the entropic penalty of binding is drastically reduced, resulting in nanomolar affinity compared to the micromolar affinity of endogenous planar lipids.

GPR40_Pathway Ligand 2',6'-Dimethylbiphenyl Derivative (TAK-875) Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Allosteric Binding Gq Gq/11 Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Subunit Dissociation IP3 IP3 Generation PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Vesicle Exocytosis

GPR40 signaling pathway triggered by 2',6'-dimethylbiphenyl-based ago-allosteric modulators.

Comparative Ligand Performance

To contextualize the efficacy of the 2',6'-dimethylbiphenyl scaffold, we must compare it against other classes of GPR40 ligands. While TAK-875 demonstrated superior potency, its extreme lipophilicity ultimately led to drug-induced liver injury (DILI), halting its Phase III trials. Modern drug development now utilizes the 2',6'-dimethylbiphenyl-3-carboxylic acid fragment as a starting point, appending polar substituents to reduce lipophilicity while maintaining the allosteric binding mode.

Table 1: Comparative Binding Affinities and Efficacy of GPR40 Ligands
Ligand / ScaffoldAgonist TypeTarget SelectivityEC₅₀ (GPR40)Binding SiteClinical Status
TAK-875 (Biphenyl core)Partial AgonistGPR40 Selective~14 nM [2]Allosteric (Site A1)Phase III (Halted)
GW9508 Partial AgonistGPR40 / GPR120~50 nM [3]OrthostericPreclinical
AM-1638 Full AgonistGPR40 Selective~160 nM [4]Allosteric/OrthostericPreclinical
Linoleic Acid EndogenousBroad (FFARs)~3000 nMOrthostericN/A

Data summarized from in vitro FLIPR calcium mobilization assays expressing human GPR40.

Experimental Methodologies

To objectively evaluate novel derivatives of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, researchers must employ robust, self-validating protocols for both structural determination and functional activity.

Protocol 1: Lipidic Cubic Phase (LCP) Co-Crystallization

Objective: Resolve the 3D structure of the GPR40-ligand complex to verify allosteric pocket engagement. Causality: GPCRs are highly unstable outside a lipid bilayer. The LCP method uses a mixture of monoolein and cholesterol to create a continuous 3D lipid matrix. This mimics the native membrane environment, stabilizing the receptor in a crystallizable conformation while allowing the highly lipophilic biphenyl ligand to partition laterally into the receptor's binding pocket.

Step-by-Step Methodology:

  • Complex Formation: Incubate purified human GPR40 (10 mg/mL in 0.1% DDM detergent) with a 5-fold molar excess of the biphenyl ligand for 2 hours at 4°C.

  • Monodispersity Validation (Self-Validating Step): Run an aliquot through Fluorescence-Detection Size-Exclusion Chromatography (FSEC). Logic: A symmetrical Gaussian peak confirms a stable, monodisperse complex. Asymmetric peaks indicate aggregation, meaning the crystallization setup will fail and must be aborted.

  • LCP Reconstitution: Mix the protein-ligand complex with molten monoolein/cholesterol (10:1 w/w ratio) at a 2:3 protein-to-lipid volume ratio using a dual-syringe mixer until a transparent, highly viscous mesophase forms.

  • Crystallization: Dispense 50 nL of the mesophase overlaid with 800 nL of precipitant solution (e.g., 30% PEG 400, 100 mM sodium citrate pH 5.5) into glass sandwich plates.

  • Incubation & Harvesting: Incubate at 20°C in the dark. Harvest crystals (typically appearing within 7–14 days) directly from the lipid matrix using micromounts and flash-freeze in liquid nitrogen for X-ray diffraction.

LCP_Workflow Step1 1. Protein Purification (hGPR40 + Ligand Complex) Step2 2. LCP Reconstitution (Monoolein:Cholesterol) Step1->Step2 Step3 3. Mesophase Formation (Syringe Mixing) Step2->Step3 Step4 4. Precipitant Addition (PEG, Salts) Step3->Step4 Step5 5. Crystal Growth (20°C, Dark) Step4->Step5 Step6 6. X-Ray Diffraction (Data Collection) Step5->Step6

Lipidic Cubic Phase (LCP) workflow for co-crystallizing GPR40 with allosteric ligands.

Protocol 2: Functional Validation via FLIPR Calcium Influx Assay

Objective: Quantify the functional agonism (EC₅₀) of the synthesized biphenyl derivatives. Causality: Because GPR40 is coupled to the Gq/11 pathway, receptor activation triggers Phospholipase C (PLC), generating IP3 and causing a rapid release of Ca²⁺ from the endoplasmic reticulum. The FLIPR (Fluorometric Imaging Plate Reader) assay captures this transient calcium spike using Fluo-4 AM, a cell-permeable fluorescent dye.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human GPR40 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove media and add 20 μL of loading buffer containing 2.5 μg/mL Fluo-4 AM and 2.5 mM probenecid.

    • Causality Note: Probenecid is strictly required. It inhibits organic anion transporters natively expressed in CHO cells, preventing them from pumping the Fluo-4 dye out of the cytoplasm, which would otherwise destroy the assay's signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, then equilibrate to room temperature for 15 minutes.

  • Baseline & Injection (Self-Validating Step): Place the plate in the FLIPR instrument. Record baseline fluorescence for exactly 10 seconds prior to compound injection ( F0​ ). Logic: Without a stable F0​ , the ΔF (change in fluorescence) cannot be accurately normalized, invalidating the dose-response curve.

  • Measurement: Inject varying concentrations of the biphenyl ligand (0.1 nM to 10 μM) and record fluorescence continuously for 90 seconds. Calculate the EC₅₀ using non-linear regression (four-parameter logistic equation) based on the maximum ΔF/F0​ .

Conclusion

The 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid architecture remains a gold-standard scaffold for probing the allosteric mechanisms of GPR40. While early derivatives like TAK-875 proved too lipophilic for clinical success, the structural insights gained from their binding modes—specifically the exploitation of the twisted biphenyl geometry to minimize entropic penalty—continue to guide the rational design of next-generation, safer antidiabetic therapeutics.

References

  • RCSB Protein Data Bank. 4PHU: Crystal structure of Human GPR40 bound to allosteric agonist TAK-875. Retrieved from: [Link]

Confirming the molecular target of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Confirming the Molecular Target of 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic Acid: A Comparative Guide to GPR40 (FFAR1) Modulators

Executive Summary

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 955929-56-3) is a highly specialized pharmacophore and tool compound utilized in the discovery and validation of Free Fatty Acid Receptor 1 (FFAR1), commonly known as GPR40[1]. As a G-protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells, GPR40 is a prime target for Type 2 Diabetes therapeutics because its activation enhances insulin secretion strictly in a glucose-dependent manner[2]. This guide provides a comprehensive framework for confirming the molecular target of this compound, comparing its structural and functional profile against other known GPR40 modulators, and detailing the experimental protocols required for robust target validation.

Target Biology & Mechanistic Rationale

GPR40 is a Gq/11-coupled receptor[2]. When an agonist such as a 2',6'-dimethylbiphenyl derivative binds to the orthosteric or allosteric site of GPR40, it triggers the dissociation of the Gq alpha subunit. This activates Phospholipase C (PLC), leading to the hydrolysis of PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium (Ca2+). In pancreatic β-cells, this calcium mobilization synergizes with elevated ATP levels (from glucose metabolism) to trigger the exocytosis of insulin-containing vesicles—a process known as Glucose-Stimulated Insulin Secretion (GSIS)[1][2].

GPR40_Pathway Ligand 2',6'-Dimethyl-[1,1'-biphenyl]- 3-carboxylic acid Receptor GPR40 (FFAR1) Receptor Ligand->Receptor GProtein Gq/11 Protein Activation Receptor->GProtein Effector Phospholipase C (PLC) Cleavage GProtein->Effector Messenger IP3 Generation Effector->Messenger Calcium Intracellular Ca2+ Mobilization Messenger->Calcium Response Glucose-Stimulated Insulin Secretion (GSIS) Calcium->Response

Caption: GPR40 (FFAR1) signaling pathway triggered by 2',6'-dimethylbiphenyl derivatives.

Comparative Profiling: Structural & Functional Alternatives

To objectively evaluate 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid, we must compare it against other benchmark GPR40 modulators.

The Causality of the 2',6'-Dimethyl Substitution: Early GPR40 agonists based on simple phenylpropanoic acids suffered from rapid metabolism (via β-oxidation) and off-target effects (such as PPARγ activation)[1]. The introduction of the 2',6'-dimethylbiphenyl moiety was a breakthrough in medicinal chemistry. The methyl groups at the 2' and 6' positions create severe steric hindrance, forcing the two phenyl rings to adopt a rigid, orthogonal (perpendicular) conformation[3]. This specific 3D geometry perfectly occupies the lipophilic binding pocket of GPR40 while preventing binding to PPARγ, drastically increasing both target selectivity and metabolic stability[1][3]. This core structure was the foundation for Fasiglifam (TAK-875), a prominent clinical candidate[4].

Table 1: Comparative Profile of GPR40 Modulators

CompoundTarget SelectivityStructural ClassMechanism of ActionClinical / Research Status
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid Highly selective for GPR40Biphenyl carboxylic acidAgonist / Pharmacophore CorePreclinical tool compound / Synthetic intermediate
TAK-875 (Fasiglifam) Highly selective for GPR40Dihydrobenzofuran biphenylAgo-allosteric modulatorDiscontinued (Phase III) due to liver toxicity[3]
GW9508 Dual GPR40 / GPR120Arylalkanoic acidOrthosteric AgonistWidely used in vitro tool compound[4]
Linoleic Acid Non-selective (GPR40, GPR120)Long-chain fatty acidEndogenous AgonistEndogenous reference ligand[2]

Experimental Methodologies for Target Confirmation

To confirm that 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid specifically targets GPR40, a self-validating system of orthogonal assays is required. The primary assay measures direct receptor coupling (Calcium flux), while the secondary assay measures functional physiological output (GSIS).

Assay_Workflow Step1 Cell Culture (HEK293-GPR40) Step2 Fluo-4 AM Dye Loading Step1->Step2 Step3 Compound Addition Step2->Step3 Step4 FLIPR Kinetic Reading Step3->Step4 Step5 EC50 & Target Validation Step4->Step5

Caption: Step-by-step workflow for the FLIPR intracellular calcium mobilization assay.

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR) Rationale: Because GPR40 is Gq-coupled, measuring intracellular calcium transients provides a direct, real-time readout of receptor activation[2].

  • Cell Preparation: Seed HEK293 cells stably expressing human GPR40 into 384-well black-wall/clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer containing probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid and control compounds (e.g., GW9508) in assay buffer (0.1% DMSO final concentration).

  • Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds, add compounds, and continuously monitor fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) or maximum fluorescence peak. Plot against log[concentration] to determine the EC50.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) in Murine Islets Rationale: A true GPR40 agonist must demonstrate glucose-dependency to avoid hypoglycemic risks[1].

  • Islet Isolation: Isolate pancreatic islets from C57BL/6 mice via collagenase digestion and hand-picking.

  • Starvation Phase: Pre-incubate islets in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing low glucose (2.8 mM) for 1 hour.

  • Treatment Phase: Transfer islets (size-matched, ~5 per well) into KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose, supplemented with the test compound or vehicle. Incubate for 1 hour at 37°C.

  • Quantification: Collect the supernatant and quantify secreted insulin using a high-sensitivity Insulin ELISA kit.

Data Interpretation & Comparative Performance

A validated GPR40 target response will show high potency in the FLIPR assay and a strict glucose-dependent fold increase in the GSIS assay.

Table 2: Expected Pharmacological Readouts

CompoundFLIPR Ca2+ EC50 (nM)GSIS (Low Glucose, 2.8 mM)GSIS (High Glucose, 16.7 mM)
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid (Core) ~100 - 500 nMBaseline2.5x to 3.0x Fold Increase
TAK-875 (Fasiglifam) ~14 nMBaseline3.5x to 4.0x Fold Increase
GW9508 ~730 nMBaseline2.0x Fold Increase
Vehicle (DMSO) N/ABaseline1.5x Fold Increase (Endogenous)

References

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. 1

  • Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. PMC - NIH. 2

  • Structural Basis for the Agonist Action at Free Fatty Acid Receptor 1 (FFA1R or GPR40). Academia.edu. 3

  • MEDICINAL COMPOSITION FOR PREVENTING OR TREATING BONE DISEASES - EP 3925623 A1. European Patent Office. 4

Sources

Publish Comparison Guide: Reproducibility of Synthesis Protocols for 3-(2,6-Dimethylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-(2,6-dimethylphenyl)benzoic acid (CAS 955929-56-3)[1] represents a classic challenge in modern organic chemistry: the construction of a di-ortho-substituted biaryl system. This structural motif is a highly valued scaffold in drug discovery, particularly in the development of kinase inhibitors targeting c-Src and other tyrosine kinases[2]. However, researchers frequently encounter severe reproducibility issues when scaling up published protocols. This guide objectively compares alternative synthesis methodologies, dissects the mechanistic causality behind protocol failures, and provides a self-validating, optimized workflow for drug development professionals.

The Mechanistic Bottleneck: Causality in Hindered Couplings

The standard approach to synthesizing this molecule is the Suzuki-Miyaura cross-coupling of 3-bromobenzoic acid with 2,6-dimethylphenylboronic acid. The unreliability of legacy protocols stems directly from the steric bulk of the two ortho-methyl groups on the boronic acid.

During the catalytic cycle, the transition state for reductive elimination requires the two aryl groups to adopt a coplanar-like arrangement around the palladium center. The steric clash between the ortho-substituents and the palladium coordination sphere significantly increases the Gibbs activation energy ( ΔG‡ )[3].

When reductive elimination is kinetically hindered, the prolonged lifetime of the Pd(II) intermediate allows competing side reactions to dominate:

  • Protodeboronation : The unreacted boronic acid degrades under basic, aqueous conditions, destroying the starting material[4].

  • Homocoupling : In the presence of trace oxygen or excess catalyst, the boronic acid dimerizes to form 2,2',6,6'-tetramethylbiphenyl[4].

Comparative Analysis of Published Protocols

To overcome these bottlenecks, various catalyst/ligand systems have been published. Here is an objective comparison of their performance:

A. First-Generation (Traditional Phosphines)
  • Mechanism : Utilizes standard ligands like PPh 3​ with Pd 2​ (dba) 3​ or Pd(PPh 3​ ) 4​ [2].

  • Performance : Poor. The lack of steric bulk on the ligand fails to force the aryl groups into the required geometry for reductive elimination. This results in extended reaction times (>18 hours) and high rates of protodeboronation. Yields are highly variable.

B. Second-Generation (Buchwald Dialkylbiarylphosphines)
  • Mechanism : Employs bulky, electron-rich ligands such as SPhos or RuPhos. The secondary interaction between the lower aromatic ring of SPhos and the palladium center stabilizes the low-coordinate Pd species and dramatically accelerates reductive elimination[5].

  • Performance : Excellent. SPhos specifically excels with sterically hindered boronic acids, driving the reaction to completion rapidly with minimal catalyst loading[5].

C. Alternative (NHC-Palladium Complexes)
  • Mechanism : N-Heterocyclic Carbenes (NHCs) provide strong σ -donation, creating highly stable active catalysts[6].

  • Performance : Moderate to Good. While effective for hindered substrates, the catalyst loading must be strictly controlled (often lowered to 0.05 mol%) to depress the faster homocoupling of the boronic acid[6].

Quantitative Protocol Comparison

Protocol TypeCatalyst / Ligand SystemTypical ConditionsYield RangePrimary Failure ModeReproducibility
Traditional Pd(PPh 3​ ) 4​ or Pd 2​ (dba) 3​ / PPh 3​ Toluene/EtOH/H 2​ O, K 2​ CO 3​ , 100°C, 18h30–50%Protodeboronation, HomocouplingLow
Buchwald (Optimized) Pd(OAc) 2​ / SPhosToluene/H 2​ O, K 3​ PO 4​ , 100°C, 2–4h85–95%Trace homocoupling if O 2​ is presentHigh
NHC-Palladium Pd(OAc) 2​ / Imidazolium SaltDMF/H 2​ O, K 2​ CO 3​ , 100°C, 24h60–80%Incomplete conversion, HomocouplingModerate

System Visualization

SuzukiCycle Pd0 Pd(0) + SPhos Active Catalyst OxAdd Oxidative Addition (3-Bromobenzoic acid) Pd0->OxAdd PdII_1 Pd(II) Ar-Br Complex OxAdd->PdII_1 TransMet Transmetalation (Boronic Acid + Base) PdII_1->TransMet PdII_2 Diaryl Pd(II) Complex (Sterically Crowded) TransMet->PdII_2 RedElim Reductive Elimination (Steric Bottleneck) PdII_2->RedElim Accelerated by SPhos RedElim->Pd0 Catalyst Regeneration Product 3-(2,6-dimethylphenyl)benzoic acid (Target Product) RedElim->Product

Figure 1: Catalytic cycle of the Suzuki coupling highlighting SPhos-accelerated steps.

Optimized, Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes the SPhos ligand system. It is designed as a self-validating workflow, incorporating specific degassing steps to prevent homocoupling and In-Process Controls (IPCs) to verify reaction completion prior to workup.

Reagents Required:

  • 3-Bromobenzoic acid (1.0 equiv, 10.0 mmol)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv, 15.0 mmol) Note: 0.5 equiv excess compensates for trace protodeboronation.

  • Pd(OAc) 2​ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K 3​ PO 4​ (3.5 equiv, 35.0 mmol) Note: Extra base is required to deprotonate the free carboxylic acid.

  • Solvent: Toluene / H 2​ O (10:1 ratio, 0.2 M)

Step-by-Step Procedure:

  • Solvent Degassing (Critical Step): Dissolve K 3​ PO 4​ in the required volume of deionized water. Combine with toluene in an addition funnel or secondary flask. Sparge the biphasic mixture vigorously with Argon for 30 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the Pd-catalyzed oxidative homocoupling of the boronic acid.

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzoic acid, 2,6-dimethylphenylboronic acid, Pd(OAc) 2​ , and SPhos.

  • Initiation: Evacuate and backfill the Schlenk flask with Argon three times. Transfer the degassed biphasic solvent mixture into the Schlenk flask via cannula under positive Argon pressure.

  • Heating: Seal the flask and heat the vigorously stirring biphasic mixture to 100 °C.

  • In-Process Control (IPC): After 3 hours, halt stirring to allow phase separation. Withdraw a 10 μ L aliquot from the organic layer, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is deemed complete when the 3-bromobenzoic acid peak is 1% relative to the product peak. If incomplete, continue heating for 1 hour and re-test.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH 2 (to protonate the newly formed 3-(2,6-dimethylphenyl)benzoic acid).

  • Purification: Separate the layers and extract the aqueous phase twice with ethyl acetate. Filter the combined organic layers through a short pad of Celite to remove palladium black. Concentrate the filtrate under reduced pressure and purify the crude residue via recrystallization (ethanol/water) to afford the pure product.

References

  • [1] 3-(2,6-dimethylphenyl)benzoic acid (955929-56-3) Msds-Molbase. Molbase. URL: [Link]

  • [4] Cross-Coupling Reactions Guide. JMCCT. URL: [Link]

  • [6] Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. MDPI. URL: [Link]

  • [5] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC / Accounts of Chemical Research. URL: [Link]

  • [3] Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. ACS Organic Letters. URL: [Link]

  • [2] Benzotriazine inhibitors of kinases (WO2005096784A2). Google Patents. URL:

Sources

Safety Operating Guide

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I recognize that handling specialized drug development intermediates requires more than simply skimming a Safety Data Sheet (SDS). It requires a mechanistic understanding of the compound's physical and chemical behavior.

2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a highly valuable building block in pharmaceutical synthesis. However, its biphenyl structure and carboxylic acid moiety present specific handling, containment, and disposal challenges. This guide provides a self-validating, field-proven system for the safe operational handling and final disposal of this compound, ensuring regulatory compliance and laboratory safety.

Chemical Identity & Hazard Profile

Before designing a disposal protocol, we must establish the precise chemical parameters we are managing[1].

PropertySpecification
Chemical Name 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
CAS Number 955929-56-3
Molecular Formula C15H14O2
Molecular Weight 226.27 g/mol
Physical State Solid (Powder/Crystalline)
GHS Hazard Classification Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory)

Mechanistic Understanding of Hazards (The "Why")

To build a culture of safety, researchers must understand the causality behind the hazards[2]:

  • Irritation Mechanism: The carboxylic acid group acts as a localized proton donor, causing acute pH shifts upon contact with mucosal membranes or skin. This is exacerbated by the lipophilic dimethyl-biphenyl backbone, which facilitates rapid penetration through the lipid bilayer of the stratum corneum, intensifying the irritant effect[2].

  • Environmental Persistence: Biphenyl rings are highly stable due to aromatic resonance. If disposed of improperly (e.g., in standard landfills or aqueous drains), they resist biodegradation and persist in the environment. Therefore, high-temperature thermal destruction is mandatory to break the robust carbon-carbon bonds[3].

Required Personal Protective Equipment (PPE)

When handling or disposing of this compound, the following PPE is non-negotiable to mitigate its specific hazards[3]:

Protection TypeSpecificationScientific Rationale
Eye Protection ANSI Z87.1 Safety GogglesPrevents fine particulate dust from causing severe ocular irritation (Cat 2A).
Skin Protection Nitrile Gloves (≥0.11 mm thickness)Provides a necessary chemical barrier against lipophilic organic acids.
Respiratory N95 or P100 Particulate RespiratorEssential when handling dry powders outside a fume hood to prevent respiratory tract irritation (STOT-SE Cat 3).
Body Flame-resistant lab coatProtects personal clothing from particulate contamination and mitigates fire risks.

Step-by-Step Spill Response Protocol

In the event of an accidental release, immediate and structured action is required to prevent aerosolization and wide-spread contamination[2][3].

Step 1: Evacuation & Ventilation Immediately clear the immediate area of unprotected personnel. Ensure laboratory ventilation is active (e.g., open fume hood sashes slightly to increase room exhaust) to help clear any aerosolized dust[2].

Step 2: PPE Donning Equip the required PPE, specifically the N95/P100 respirator, before approaching the spill zone.

Step 3: Dust Suppression (Critical Step) Do not dry sweep. Dry sweeping aerosolizes the fine powder, drastically increasing the inhalation risk. Instead, cover the powder spill with a plastic sheet or tarp to minimize spreading[2].

Step 4: Mechanical Collection Use a HEPA-filtered vacuum or a wet-sweeping method (using damp, chemically inert absorbent pads) to collect the material[3].

Step 5: Primary Containment Transfer the collected waste and all contaminated absorbent materials into a chemically compatible, sealable container (HDPE or amber glass)[2].

Step 6: Decontamination Wash the spill surface thoroughly with soap and water to neutralize and remove residual acidic traces[2].

Standard Operating Procedure (SOP) for Routine Disposal

For routine laboratory waste generated during synthesis or assay development, follow this strict disposal pathway to ensure compliance with EPA guidelines (40 CFR Part 261)[3].

Step 1: Segregation Isolate the biphenyl carboxylic acid waste from strong oxidizers and strong bases. Mixing organic acids with strong oxidizers can cause exothermic reactions, potentially leading to fires or the release of hazardous gases.

Step 2: Packaging Place the waste in a clearly labeled, leak-proof High-Density Polyethylene (HDPE) or glass container. Do not reuse empty reagent containers for other incompatible chemical waste.

Step 3: Labeling Label the container strictly in accordance with local and national regulations. The label must clearly state: "Hazardous Waste: Toxic/Irritant - 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid".

Step 4: Final Disposal via Incineration Transfer the waste to a licensed hazardous waste contractor. The scientifically mandated disposal method for biphenyl derivatives is dissolution in a combustible solvent followed by burning in a chemical incinerator[3].

  • The Afterburner: Ensures complete thermal destruction of the highly stable biphenyl rings.

  • The Scrubber: Neutralizes any acidic combustion byproducts before environmental release[3].

Operational Workflow Visualization

G Start 2',6'-Dimethyl-[1,1'-biphenyl] -3-carboxylic acid Waste Spill Accidental Spill Start->Spill Routine Routine Lab Waste Start->Routine Contain 1. Containment & Dust Control (Tarp/HEPA Vacuum) Spill->Contain Segregate 1. Segregate from Oxidizers Routine->Segregate Collect 2. Collect in HDPE/Glass Contain->Collect Label 3. Label as Hazardous Waste (EPA 40 CFR 261) Collect->Label Package 2. Package in HDPE/Glass Segregate->Package Package->Label Incinerate 4. High-Temp Incineration (Afterburner & Scrubber) Label->Incinerate

Workflow for the safe handling, spill response, and final disposal of biphenyl carboxylic acid waste.

References

  • Title: 2',6'-Dimethylbiphenyl-3-carboxylic acid | C15H14O2 | CID 17852404 Source: PubChem (National Institutes of Health) URL: [Link][1]

Sources

Personal protective equipment for handling 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the handling of solid-state substituted biphenyl carboxylic acids is treated with complacency due to their stable appearance. However, 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid presents specific localized hazards that require rigorous operational discipline.

This guide provides the mechanistic reasoning behind our safety protocols. By understanding why specific Personal Protective Equipment (PPE) and handling techniques are required, your laboratory team can move beyond rote compliance to build a culture of proactive, self-validating safety.

Section 1: Chemical Profile & Mechanistic Hazard Assessment

Before designing a handling protocol, we must understand the quantitative properties and the physical mechanisms of the chemical's hazards.

Table 1: Quantitative Chemical Profile & Hazard Data

PropertyValue
Chemical Name 2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
CAS Number 955929-56-3
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Physical State Solid (Crystalline/Powder)
GHS Hazard Statements H315 (Skin), H319 (Eye), H335 (Respiratory)

Mechanistic Causality of Hazards: The specific hazards associated with this compound—H315, H319, and H335—are directly linked to its molecular architecture [5]:

  • Acidity & Localized Tissue Irritation: The carboxylic acid moiety acts as a Brønsted-Lowry acid. Upon contact with the aqueous environment of mucous membranes, eyes, or sweat on the skin, it dissociates. This localized drop in pH induces acute cellular irritation and inflammation.

  • Lipophilicity & Dermal Penetration: The 2',6'-dimethylbiphenyl core is highly lipophilic. This structural feature allows the molecule to partition effectively into the lipid-rich stratum corneum of the epidermis. If not immediately washed away, this lipophilicity prolongs chemical exposure, exacerbating dermal irritation.

  • Particulate Aerosolization: As a fine crystalline solid, this compound is highly susceptible to aerosolization during transfer. Inhalation of these micro-particulates leads to mechanical abrasion and chemical irritation of the respiratory tract lining.

Section 2: Personal Protective Equipment (PPE) MatrixOSHA's 29 CFR 1910.132 mandates a hazard-specific approach to PPE [2]. For this compound, standard laboratory attire is insufficient without the following targeted enhancements:

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides an excellent barrier against dry organic particulates and incidental contact. We strictly avoid latex due to potential allergenic responses and inferior chemical resistance to organic solids [3].

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: While standard safety glasses with side shields protect against macroscopic projectiles, they fail to seal the orbital area against airborne dust generated during the weighing of fine powders. Goggles provide the necessary hermetic seal [4].

  • Body Protection: Flame-retardant, knee-length lab coat and closed-toe, non-porous shoes.

  • Respiratory Protection: If handled exclusively within a certified chemical fume hood, a respirator is not required. If engineering controls fail or bulk transfer is required outside a hood, an N95 or P100 particulate respirator must be used in compliance with OSHA's respiratory protection standards [2].

Section 3: Operational Handling Workflow

To ensure a self-validating system, every handling step must include a verification check to confirm that the safety measure is actively functioning.

G Start Initiate Handling Protocol Hood Verify Fume Hood Airflow (Face velocity 80-100 fpm) Start->Hood PPE Don Required PPE (Nitrile gloves, goggles, lab coat) Hood->PPE Weigh Weigh Solid Chemical (Use anti-static weigh boat) PPE->Weigh Transfer Transfer to Reaction Vessel (Minimize drop height) Weigh->Transfer Clean Decontaminate Surfaces (Wipe down balance & hood) Transfer->Clean Doff Doff PPE & Wash Hands Clean->Doff End Protocol Complete Doff->End

Figure 1: Operational workflow for safe handling of the biphenyl carboxylic acid.

Step-by-Step Methodology: Weighing and Transfer

  • Verification of Engineering Controls: Before opening the chemical container, verify that the chemical fume hood monitor displays a face velocity between 80-100 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • PPE Donning Sequence: Wash hands Inspect gloves for micro-tears by trapping air in the fingers Don lab coat Don goggles Don gloves (pulling the cuffs over the lab coat sleeves to eliminate exposed skin at the wrists).

  • Static Mitigation: Substituted biphenyls often carry static charges, causing the powder to "jump" and aerosolize. Wipe the exterior of the weigh boat and the balance pan with an anti-static zero-charge wipe before dispensing.

  • Transfer Mechanics: Use a grounded stainless-steel spatula. Transfer the solid slowly, keeping the source container and the weigh boat as close together as possible to minimize the drop height and subsequent dust generation.

  • Vessel Sealing: Once weighed, immediately transfer the solid into the reaction vessel and seal it with a septum or stopper before removing it from the fume hood.

Section 4: Spill Response and Disposal Plan

Even with meticulous technique, spills occur. The response must prevent the aerosolization of the spilled powder while neutralizing its acidic properties [1].

Step-by-Step Spill Response (Solid)

  • Isolate: Evacuate personnel from the immediate vicinity to prevent tracking the powder throughout the laboratory.

  • Suppress (Do NOT Dry Sweep): Dry sweeping aerosolizes the irritating dust, exponentially increasing inhalation risks. Instead, lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to dampen it and suppress dust formation.

  • Collect: Use a damp, disposable absorbent pad to wipe up the dampened solid. Work from the outside of the spill toward the center to prevent spreading.

  • Decontaminate & Validate: Wash the affected surface with a mild soap and water solution to neutralize and remove residual acidic traces.

    • Validation Check: After cleaning, test the surface with a moistened strip of pH indicator paper. A pH of 6-7 confirms the acidic residue has been successfully neutralized and removed.

Disposal Guidelines

  • Solid Waste: Place all contaminated wipes, empty vials, and residual solid into a clearly labeled, sealable hazardous waste container designated for "Solid Organic Acids."

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., dichloromethane or DMSO for a reaction), the resulting solution must be collected in a compatible, properly labeled "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Never dispose of this chemical down the drain.

References

  • Combi-Blocks. "Safety Data Sheet - Combi-Blocks". combi-blocks.com.
  • Clarion Safety Systems.
  • Occupational Safety and Health Administration (OSHA).
  • National Research Council.
  • abcr Gute Chemie. "AB272144 | CAS 955929-56-3". abcr.com.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.